Product packaging for 5-Bromo-4-chloro-2-hydroxybenzoic acid(Cat. No.:CAS No. 142167-38-2)

5-Bromo-4-chloro-2-hydroxybenzoic acid

Cat. No.: B141161
CAS No.: 142167-38-2
M. Wt: 251.46 g/mol
InChI Key: XUKLAPBPFXGIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-chloro-2-hydroxybenzoic acid (CAS 142167-38-2) is a high-purity halogenated benzoic acid derivative supplied for research and development purposes. This compound is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. With a molecular formula of C₇H₄BrClO₃ and a molecular weight of 251.46 g/mol , this compound serves as a versatile synthetic intermediate. Halogenated benzoic acids are valuable building blocks in medicinal chemistry and materials science, as the strategic placement of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Its specific molecular structure, featuring bromo, chloro, and hydroxy substituents, makes it a valuable precursor in organic synthesis, particularly for constructing more complex active pharmaceutical ingredients (APIs) and agrochemicals . The compound's functional groups allow for further chemical modifications, enabling researchers to develop a diverse array of intricate structures. In materials science, its potential to form hydrogen and halogen bonds makes it an interesting candidate for creating supramolecular assemblies and polymer complexes with unique photophysical or electronic properties . Please refer to the safety data sheet for proper handling information. This product is stored in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClO3 B141161 5-Bromo-4-chloro-2-hydroxybenzoic acid CAS No. 142167-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLAPBPFXGIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452240
Record name 5-Bromo-4-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142167-38-2
Record name 5-Bromo-4-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-hydroxybenzoic acid (CAS Number: 142167-38-2), a halogenated salicylic acid derivative of increasing importance in medicinal chemistry. With its unique substitution pattern, this molecule serves as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering practical insights for its use in research and development.

Introduction: A Molecule of Strategic Importance

This compound, also known as 5-bromo-4-chlorosalicylic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and two different halogen atoms on the benzene ring, provides a versatile scaffold for chemical modification. The strategic placement of the bromo and chloro substituents, along with the acidic and phenolic protons, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Notably, it has been identified as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 142167-38-2[1][3][4]
Molecular Formula C₇H₄BrClO₃[1][3][4]
Molecular Weight 251.46 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 5-Bromo-4-chlorosalicylic acid[4]
Appearance Solid (form may vary)Inferred from related compounds
Melting Point 203-206 °C[4]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Limited solubility in water.Inferred from related compounds

Synthesis and Purification: A Practical Approach

While a specific, detailed synthesis protocol for this compound is not widely available in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles and synthetic methods for structurally related compounds. A common approach for the synthesis of halogenated salicylic acids involves the electrophilic aromatic substitution of a substituted phenol or benzoic acid.

A potential synthetic pathway starts from 4-chlorosalicylic acid. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic substitution. Therefore, direct bromination of 4-chlorosalicylic acid would be expected to yield the desired this compound.

Synthesis_of_5-Bromo-4-chloro-2-hydroxybenzoic_acid start 4-Chlorosalicylic Acid reagents Brominating Agent (e.g., Br2, NBS) + Lewis Acid (optional) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a generalized procedure and should be optimized for specific laboratory conditions and scales.

  • Reaction Setup: In a fume hood, dissolve 4-chlorosalicylic acid in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the stirred solution at a controlled temperature (typically room temperature or slightly below). The reaction is often exothermic and should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen, carboxylic acid, and hydroxyl groups. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretching band for the carboxylic acid, around 1700 cm⁻¹.

  • A C-O stretching band and O-H bending band for the phenol group.

  • C-Br and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.46 g/mol ). Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Fragmentation patterns will likely involve the loss of the hydroxyl group, the carboxyl group, and the halogen atoms.

Chemical Reactivity and Applications: A Versatile Synthetic Tool

The reactivity of this compound is dictated by its functional groups, making it a versatile intermediate in organic synthesis.

  • Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, and reduction to an alcohol. These reactions are fundamental for incorporating this building block into larger molecules.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

  • Aromatic Ring: The halogen substituents can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Application in Targeted Protein Degradation (PROTACs)

The designation of this compound as a "Protein Degrader Building Block" highlights its most prominent application in modern drug discovery.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be incorporated into the linker or used as a scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization and linker attachment.

PROTAC_Concept cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker (incorporating 5-Bromo-4-chloro- 2-hydroxybenzoic acid) TargetLigand->Linker TargetProtein Target Protein (Disease Causing) TargetLigand->TargetProtein Binds E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand E3Ligase E3 Ubiquitin Ligase E3LigaseLigand->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination

Figure 2: Conceptual diagram of a PROTAC utilizing this compound as a building block.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application. High-Performance Liquid Chromatography (HPLC) is a suitable method for both qualitative and quantitative analysis.

HPLC Method Development Guideline
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation from impurities.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 300 nm) should be effective.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its versatile chemical functionality and its role in the synthesis of targeted protein degraders position it as a key component in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in the laboratory. As research in targeted protein degradation continues to expand, the demand for and importance of such well-defined chemical building blocks will undoubtedly grow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • HDH Inc. (n.d.). This compound, min 98%, 1 gram.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Qin, H., et al. (2011). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry, 83(19), 7434-7440.
  • Desai, et al. (2019). U.S.
  • HDH Inc. (n.d.). This compound, 98% Purity, C7H4BrClO3, 25 grams.
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • Google Patents. (n.d.). United States Patent 7,141,703.
  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1).
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • HDH Inc. (n.d.). This compound, 98% Purity, C7H4BrClO3, 25 grams.

Sources

Structure elucidation of 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Foreword: Beyond the Formula

In the realm of chemical analysis, the identity of a molecule is its most fundamental attribute. The process of structure elucidation is, therefore, not merely a procedural checklist but a logical journey of inquiry. It is about asking the right questions of the molecule and interpreting its responses, which are delivered through the language of spectroscopy and spectrometry. This guide addresses the specific challenge of confirming the structure of this compound (C₇H₄BrClO₃), a polysubstituted aromatic acid.

Our approach is designed to be a self-validating workflow, where each piece of analytical data corroborates the others, leading to an unambiguous structural assignment. We will move from foundational mass and elemental composition to the fine details of atomic connectivity, explaining not just the what but the why behind each experimental choice. This document is intended for researchers and drug development professionals who require a robust and logical framework for structural characterization.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic methods, the first step is to establish the molecular formula. This is the cornerstone upon which all subsequent interpretations are built.

Mass Spectrometry: Determining Molecular Weight and Halogen Presence

The molecular weight provides the most direct path to the molecular formula. High-resolution mass spectrometry (HRMS) is the preferred method for its ability to provide a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions.

Key Causality: The presence of both bromine and chlorine, each with distinct and abundant isotopes (³⁵Cl/~75.8%, ³⁷Cl/~24.2%; ⁷⁹Br/~50.7%, ⁸¹Br/~49.3%), creates a highly characteristic isotopic pattern in the mass spectrum.[1][2][3] This pattern is a definitive fingerprint for the presence and number of these specific halogens.

Expected Isotopic Pattern for [C₇H₄BrClO₃]⁺:

  • M+: Contains ³⁵Cl and ⁷⁹Br. Relative Intensity = 100%

  • M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. Relative Intensity ≈ 128%

  • M+4: Contains ³⁷Cl and ⁸¹Br. Relative Intensity ≈ 41%

This unique "M, M+2, M+4" signature immediately confirms the presence of one bromine and one chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis:

    • Observe the isotopic cluster for the molecular ion.

    • Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak. For C₇H₄BrClO₃, the calculated exact mass is 249.90323 Da.[4]

Index of Hydrogen Deficiency (IHD)

Once the molecular formula (C₇H₄BrClO₃) is confirmed, the IHD is calculated to determine the degree of unsaturation (rings + double/triple bonds).

  • Formula: IHD = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: IHD = 7 + 1 - (4/2) - (2/2) = 5

An IHD of 5 is consistent with a substituted benzene ring (IHD=4) and a carbonyl group (IHD=1), strongly suggesting the proposed benzoic acid framework.

Spectroscopic Analysis: Assembling the Structural Puzzle

With the molecular formula established, we employ a suite of spectroscopic techniques to piece together the atomic connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective method for identifying the functional groups present. For a hydroxybenzoic acid, we expect several characteristic absorptions.[5][6][7]

Key Causality: The presence of both a carboxylic acid and a phenolic hydroxyl group, positioned ortho to each other, allows for strong intramolecular hydrogen bonding. This significantly impacts the O-H stretching frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)2500-3300 (very broad)Confirms the -COOH group, broadened by hydrogen bonding.
O-H Stretch (Phenol)~3200 (broad)Confirms the phenolic -OH group, likely intramolecularly bonded to the carbonyl oxygen.
C=O Stretch (Carboxylic Acid)~1700-1680Confirms the carbonyl of the carboxylic acid. Its position can be slightly lowered by conjugation and hydrogen bonding.
C=C Stretch (Aromatic)1600-1450Multiple bands confirming the benzene ring.
C-O Stretch1300-1200Associated with the carboxylic acid and phenol C-O bonds.
C-Cl / C-Br Stretches1000-600In the fingerprint region, confirming halogen substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments to connect all atoms.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Key Causality: The electronic effects of the substituents (-OH, -COOH, -Cl, -Br) dictate the chemical shifts of the aromatic protons. The ortho-hydroxyl group is strongly activating, while the halogens and the meta-carboxyl group are deactivating. For this compound, there are two protons on the aromatic ring at positions 3 and 6. They are not adjacent and therefore will not show spin-spin coupling to each other, appearing as singlets.

Proton Expected Chemical Shift (ppm, DMSO-d₆) Multiplicity Integration Rationale
-COOH> 12very broad singlet1HAcidic proton, exchangeable.
-OH~10-11broad singlet1HPhenolic proton, exchangeable, deshielded by hydrogen bonding.
H-67.5 - 7.8singlet1HOrtho to the deactivating -COOH group.
H-37.0 - 7.3singlet1HOrtho to the activating -OH group and para to the deactivating -Cl group.
¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups.

Carbon Expected Chemical Shift (ppm, DMSO-d₆) DEPT-135 Rationale
C=O~170No signalCarboxylic acid carbonyl.
C-2 (C-OH)~158-162No signalQuaternary, attached to electron-donating -OH.
C-4 (C-Cl)~130-135No signalQuaternary, attached to -Cl.
C-6 (CH)~125-130PositiveAromatic CH.
C-1 (C-COOH)~115-120No signalQuaternary.
C-5 (C-Br)~112-118No signalQuaternary, attached to -Br.
C-3 (CH)~110-115PositiveAromatic CH.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is excellent for observing acidic protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse sequence.

    • ¹³C NMR: Acquire with proton decoupling.

    • DEPT-135: Run the standard DEPT-135 pulse sequence.

  • Analysis: Integrate the ¹H signals, determine multiplicities, and assign chemical shifts. Assign ¹³C chemical shifts with the aid of the DEPT spectrum.

2D NMR: Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively link the protons and carbons, validating the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. We expect to see cross-peaks for C3-H3 and C6-H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2 or 3 bonds. This is the key experiment for piecing together the quaternary carbons and the individual fragments.

Key Expected HMBC Correlations:

  • H-3 will show correlations to C-1, C-2, C-4, and C-5 .

  • H-6 will show correlations to C-1, C-2, C-4, and the Carbonyl C .

  • The phenolic -OH proton will show correlations to C-1, C-2, and C-3 .

These correlations would provide unequivocal proof of the substituent positions.

Workflow & Data Integration

The power of this multi-technique approach lies in the integration of all data points. Each result must be consistent with the others to arrive at the final, confirmed structure.

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr NMR Core Analysis cluster_confirmation Final Confirmation Sample Sample of Unknown MS Mass Spectrometry Sample->MS Molecular Weight, Halogen Pattern IR IR Spectroscopy Sample->IR Functional Groups H1_NMR 1H NMR MS->H1_NMR Formula Confirmed IR->H1_NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Proton Framework HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC C13_NMR->HMBC C13_NMR->HSQC C-H Connectivity Final_Structure Final Elucidated Structure HMBC->Final_Structure Multi-Bond Correlations (Final Assembly) HSQC->HMBC 1-Bond Correlations Xray X-Ray Crystallography (Optional, Definitive) Final_Structure->Xray Absolute Proof

Caption: Overall workflow for the structure elucidation of an organic compound.

Definitive Proof: Single-Crystal X-Ray Crystallography

While the combination of MS and NMR provides evidence beyond a reasonable doubt, single-crystal X-ray crystallography offers absolute, undeniable proof of structure. It provides a 3D model of the molecule, showing the precise location of each atom and the bond lengths and angles between them.

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the pure compound in a suitable solvent system (e.g., methanol/chloroform) to grow diffraction-quality single crystals.[8]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and the final molecular structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. Mass spectrometry establishes the molecular formula and the presence of halogens. Infrared spectroscopy confirms the key functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive carbon-hydrogen framework and atomic connectivity. Each step validates the previous one, culminating in a high-confidence structural assignment that is essential for research, development, and regulatory purposes.

References

  • The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed.
  • Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Semantic Scholar.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library.
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. PubMed.
  • mass spectra - the M+2 peak. Chemguide.
  • 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • FT-IR spectra of salicylic acid (a) control and (b) treated. ResearchGate.
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. CORE.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. ACS Publications.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • The molecule that gave the mass spectrum shown here contains a ha.... Pearson+.
  • N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. National Institutes of Health (NIH).
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek.
  • This compound. PubChem.
  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • Structure elucidation – Knowledge and References. Taylor & Francis.
  • 5: Analytical Methods for Structure Elucidation. Chemistry LibreTexts.
  • This compound, 98% Purity, C7H4BrClO3, 25 grams. AHP Chemical.
  • 3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem.
  • 4-Bromo-2-hydroxybenzoic acid. ResearchGate.
  • X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c[10]. ResearchGate.
  • 3-Bromo-5-chloro-4-hydroxybenzoic acid. PubChem.

Sources

Physical properties of 5-Bromo-4-chlorosalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Halogenated Salicylic Acids: A Comparative Analysis of 5-Bromo- and 5-Chlorosalicylic Acid

Introduction

Physicochemical Properties: A Comparative Overview

The substitution of a bromine versus a chlorine atom at the 5-position of the salicylic acid ring results in distinct, albeit predictable, differences in their physical properties. These variations can affect solubility, crystal packing, and acidity, which in turn influence bioavailability and reactivity.

Property5-Bromosalicylic Acid5-Chlorosalicylic Acid
Molecular Formula C₇H₅BrO₃[1]C₇H₅ClO₃[2]
Molecular Weight 217.02 g/mol [1]172.56 g/mol [2]
Appearance White to off-white crystalline solid[3]Off-white to cream powder[3]
Melting Point 165-168 °C[3]172-174 °C[3]
Boiling Point 338.1 °C at 760 mmHg[4][5]Not readily available
Solubility Soluble in polar solvents like water and alcohols[3][5]Soluble in hot water, ethanol, and ether[3]
pKa 2.69[3]2.73[3]

Expertise & Experience: Interpreting the Data

The higher melting point of 5-Chlorosalicylic acid compared to its bromo-analogue can be attributed to the more effective crystal lattice packing enabled by the smaller chlorine atom. The boiling point of 5-Bromosalicylic acid is notably high, reflecting strong intermolecular hydrogen bonding and dipole-dipole interactions. The pKa values for both compounds are similar and significantly lower than that of benzoic acid (4.2), a consequence of the electron-withdrawing nature of the halogen and the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of these halogenated salicylic acids.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic absorptions for the O-H, C=O, and C-X (halogen) bonds. The broad O-H stretch from the carboxylic acid will be observed in the 2500-3300 cm⁻¹ region, while the sharper O-H stretch from the phenolic group will appear around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid will be present at approximately 1650-1700 cm⁻¹. The C-Br and C-Cl stretching frequencies will be found in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds will show three aromatic protons. The chemical shifts will be influenced by the nature of the halogen substituent. For 5-Bromosalicylic acid, the aromatic protons typically appear as doublets and a doublet of doublets in the range of 6.9 to 7.9 ppm.[6]

¹³C NMR: The carbon NMR spectrum of 5-Bromosalicylic acid shows distinct signals for the seven carbon atoms, with the carboxyl carbon appearing downfield around 170 ppm.[7] The carbon attached to the bromine will have a characteristic chemical shift.

Mass Spectrometry

Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in a roughly 3:1 ratio). This isotopic pattern is a definitive indicator of the presence of these halogens.

Experimental Protocols

Melting Point Determination

Methodology:

  • A small amount of the crystalline sample is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a steady rate.

  • The temperature range at which the substance melts is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Crush sample to fine powder prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate meas1->meas2 meas3 Observe melting meas2->meas3 data1 Record temperature range of melting meas3->data1

Caption: Workflow for Melting Point Determination.

pKa Determination via Titration

Methodology:

  • A known concentration of the halogenated salicylic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally.

  • The pH is measured after each addition of the base.

  • A titration curve (pH vs. volume of base added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid, and the equivalence point can be precisely determined from the inflection point of the curve.

Molecular Structures

MolecularStructures cluster_5bromo 5-Bromosalicylic Acid cluster_5chloro 5-Chlorosalicylic Acid 5-Bromo 5-Chloro

Caption: 2D Structures of 5-Bromosalicylic Acid and 5-Chlorosalicylic Acid.

Conclusion

The physical properties of 5-Bromosalicylic acid and 5-Chlorosalicylic acid are dictated by the nature of the halogen substituent. While both are acidic, crystalline solids with similar solubilities in polar solvents, the differences in their molecular weights, melting points, and spectroscopic signatures are significant. This comparative analysis provides a robust framework for researchers to understand the structure-property relationships in halogenated salicylic acids and to make informed predictions about the characteristics of related compounds like 5-Bromo-4-chlorosalicylic acid.

References

  • PubChem. (n.d.). 5-Bromosalicylic acid.
  • ZiYi Reagent. (n.d.). 5-Bromosalicylic acid.
  • Ottokemi. (n.d.). 5-Bromosalicylic acid, 90%.
  • Journal of the Indian Chemical Society. (n.d.). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.
  • Briti Scientific. (n.d.). 5-Bromo Salicylic Acid, ≥98%.
  • PubChem. (n.d.). 5-Chlorosalicylic acid.
  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • SpectraBase. (n.d.). 5-Bromosalicylic acid - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 4-Chlorosalicylic acid.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • precisionFDA. (n.d.). 5-CHLOROSALICYLIC ACID.
  • HiMedia Laboratories. (n.d.). 5-Chlorosalicylic acid.
  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-chloro-2-hydroxybenzoic acid, also known as 5-bromo-4-chlorosalicylic acid, is a halogenated derivative of salicylic acid. This compound and its structural analogs are of significant interest to researchers and drug development professionals due to their potential applications as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The precise placement of the bromo and chloro substituents on the salicylic acid backbone is crucial for the desired pharmacological activity of the final products. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, delving into the strategic considerations, reaction mechanisms, and detailed experimental protocols.

Strategic Considerations in the Synthesis

The synthesis of this compound presents a classic challenge in aromatic chemistry: regioselectivity. The salicylic acid core contains two directing groups, the hydroxyl (-OH) group and the carboxyl (-COOH) group. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. This interplay of directing effects necessitates careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Two primary strategies are commonly employed:

  • Sequential Halogenation of Salicylic Acid or its Derivatives: This approach involves the stepwise introduction of the chlorine and bromine atoms onto a salicylic acid-based starting material. The order of halogenation is a critical consideration.

  • Synthesis from Pre-halogenated Precursors: An alternative strategy involves starting with an aromatic compound that already contains one or both of the required halogen atoms in the correct positions, followed by the introduction or modification of the hydroxyl and carboxyl groups.

This guide will explore both strategies, providing detailed protocols and discussing the rationale behind the chosen methodologies.

Pathway 1: Sequential Halogenation Starting from 4-Chlorosalicylic Acid

This is often the more direct and favored approach, starting with the commercially available 4-chlorosalicylic acid. The hydroxyl group at position 2 and the chlorine atom at position 4 will direct the incoming electrophile (bromine) to the 5-position.

Reaction Scheme:

Pathway 1 4-Chlorosalicylic Acid 4-Chlorosalicylic Acid This compound This compound 4-Chlorosalicylic Acid->this compound Bromination (e.g., Br2, Acetic Acid) Pathway 2 Salicylic Acid Salicylic Acid 5-Chlorosalicylic Acid 5-Chlorosalicylic Acid Salicylic Acid->5-Chlorosalicylic Acid Chlorination (e.g., Cl2, Chlorobenzene) 4,5-Dichloro-2-hydroxybenzoic Acid (minor) 4,5-Dichloro-2-hydroxybenzoic Acid (minor) 5-Chlorosalicylic Acid->4,5-Dichloro-2-hydroxybenzoic Acid (minor) Further Chlorination (Side Reaction) This compound This compound 5-Chlorosalicylic Acid->this compound Bromination (e.g., Br2, Acetic Acid)

Caption: A multi-step synthesis from salicylic acid.

Experimental Protocol: Chlorination of Salicylic Acid

This protocol is based on patented industrial methods for the synthesis of 5-chlorosalicylic acid. [1] Materials:

  • Salicylic acid

  • Chlorobenzene

  • Chlorine gas (Cl₂)

  • High-temperature reaction vessel with gas inlet and condenser

Procedure:

  • Dissolve salicylic acid in chlorobenzene in a reaction vessel suitable for high-temperature reactions.

  • Heat the solution to approximately 110-140 °C. [1]3. Slowly bubble chlorine gas through the hot solution while stirring vigorously. The rate of chlorine addition should be carefully controlled.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature to allow the 5-chlorosalicylic acid to precipitate.

  • Collect the solid by filtration and wash with a small amount of cold chlorobenzene.

  • The resulting 5-chlorosalicylic acid can then be used in the bromination step as described in Pathway 1.

Note: This method can lead to the formation of dichlorinated byproducts, and careful control of reaction time and stoichiometry is essential. [2]

Pathway 3: Synthesis Involving the Sandmeyer Reaction

For more complex syntheses or when direct halogenation is not feasible, the Sandmeyer reaction offers a powerful alternative for introducing a chlorine atom. [3][4][5]This pathway would typically start from a substituted aniline. For the synthesis of this compound, a plausible starting material would be 5-bromo-4-amino-2-hydroxybenzoic acid.

Reaction Scheme:

Pathway 3 5-Bromo-4-amino-2-hydroxybenzoic Acid 5-Bromo-4-amino-2-hydroxybenzoic Acid Diazonium Salt Diazonium Salt 5-Bromo-4-amino-2-hydroxybenzoic Acid->Diazonium Salt Diazotization (NaNO2, HCl, 0-5 °C) This compound This compound Diazonium Salt->this compound Sandmeyer Reaction (CuCl, HCl)

Caption: Synthesis utilizing the Sandmeyer reaction.

Underlying Principles and Mechanistic Insights

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a chloride ion, with copper(I) chloride acting as a catalyst. [3][5][6]The reaction proceeds through a radical mechanism. [4]

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 5-Bromo-4-amino-2-hydroxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice bath

  • Beakers and flasks

Procedure:

  • Diazotization:

    • Dissolve 5-bromo-4-amino-2-hydroxybenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, the reaction mixture is gently warmed to ensure the complete decomposition of the diazonium salt.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization.

Comparative Summary of Synthesis Pathways

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
1 4-Chlorosalicylic AcidElectrophilic BrominationHigh regioselectivity, direct, fewer steps.Relies on the availability of the starting material.
2 Salicylic AcidElectrophilic Chlorination, Electrophilic BrominationReadily available and inexpensive starting material.Potential for side products (dichlorination), requires careful control of chlorination.
3 5-Bromo-4-amino-2-hydroxybenzoic AcidDiazotization, Sandmeyer ReactionExcellent for specific isomer synthesis, versatile.Multi-step, requires preparation of the amino precursor, handling of potentially unstable diazonium salts.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratory-scale synthesis where regioselectivity and purity are paramount, the bromination of 4-chlorosalicylic acid (Pathway 1) is the most straightforward and recommended approach. For larger-scale industrial applications, a multi-step synthesis starting from a more readily available precursor like salicylic acid (Pathway 2) may be more cost-effective, provided the chlorination step is well-optimized to minimize byproduct formation. The Sandmeyer reaction (Pathway 3) remains a valuable tool for specific applications where other methods may fail to provide the desired isomer. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials.

References

  • Comparing the inherent reactivity of often- overlooked aqueous chlorinating and brominating agents toward salicylic acid. Accessed January 9, 2026. [Link]
  • Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid.
  • Sandmeyer reaction. Wikipedia. Accessed January 9, 2026. [Link]
  • Chlorination and bromination of aromatic compounds at atmospheric pressure.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Accessed January 9, 2026. [Link]
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Accessed January 9, 2026. [Link]
  • Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. Accessed January 9, 2026. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 9, 2026. [Link]
  • Sandmeyer reaction. L.S.College, Muzaffarpur. Accessed January 9, 2026. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. Accessed January 9, 2026. [Link]
  • Bromination - Common Conditions. Common Organic Chemistry. Accessed January 9, 2026. [Link]
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Accessed January 9, 2026. [Link]
  • Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. Accessed January 9, 2026. [Link]
  • chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes doc brown. Accessed January 9, 2026. [Link]
  • Process for preparing s-chlorosalicylic.
  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing). Accessed January 9, 2026. [Link]
  • Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
  • When 2-hydroxybenzoic aicd (salicylic acid) is treated with bromine water, the product formed is:. Allen. Accessed January 9, 2026. [Link]
  • This compound, min 98%, 1 gram. Accessed January 9, 2026. [Link]
  • DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. BY (The. Accessed January 9, 2026. [Link]
  • This compound, 98% Purity, C7H4BrClO3, 25 grams. Oakwood Chemical. Accessed January 9, 2026. [Link]
  • DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.. Accessed January 9, 2026. [Link]
  • This compound. PubChem. Accessed January 9, 2026. [Link]
  • Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. International Journal of Chemical Engineering and Applications (IJCEA). Accessed January 9, 2026. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a halogenated derivative of salicylic acid. As a valuable intermediate in organic synthesis, particularly for pharmaceuticals and other complex molecules, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound (Molecular Formula: C₇H₄BrClO₃, Molecular Weight: 251.46 g/mol ) is foundational to understanding its spectral output.[2] It possesses several key features that yield characteristic spectroscopic signals:

  • Aromatic Ring: A benzene ring substituted with four different groups. The lack of symmetry implies that every carbon and proton on the ring is chemically unique.

  • Carboxylic Acid Group (-COOH): This group provides a highly deshielded, exchangeable proton (¹H NMR), a characteristic carbonyl carbon signal (¹³C NMR), and distinct O-H and C=O stretching vibrations (IR).

  • Hydroxyl Group (-OH): The phenolic hydroxyl group also contributes an exchangeable proton (¹H NMR) and a characteristic O-H stretching band (IR).

  • Halogen Substituents (Br, Cl): These electronegative atoms influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy. Their most significant impact is in mass spectrometry, where the natural isotopic abundances of bromine and chlorine create a highly distinctive molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and essential information.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: The ¹H NMR spectrum is predicted to show four distinct signals: two for the aromatic protons and two for the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The hydroxyl and carboxyl protons are often broad and their chemical shifts are highly dependent on solvent and concentration.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-3 ~7.9 Singlet (s) 1H Ar-H Ortho to the deshielding -COOH group and para to the -Br group.
H-6 ~7.2 Singlet (s) 1H Ar-H Ortho to the electron-donating -OH group and the -Br group.
Ar-OH 9.0 - 11.0 Broad Singlet (br s) 1H Phenolic OH Acidic proton, subject to hydrogen bonding. Its position is variable.

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Carboxylic Acid OH | Highly deshielded acidic proton, position is concentration-dependent.[3][5] |

Causality in Interpretation:

  • The aromatic protons (H-3 and H-6) are predicted as singlets because they have no adjacent protons (ortho, meta, or para coupling partners are absent or too small to be resolved).

  • The chemical shift of aromatic protons typically falls between 6.5-8.0 ppm.[6] The electron-withdrawing nature of the carboxylic acid and halogens shifts these protons downfield.

  • The acidic protons of the carboxylic acid and phenol are readily identifiable by their broadness and characteristic downfield shifts, often confirmed by a D₂O exchange experiment where these signals disappear.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Expertise & Experience: Due to the molecule's lack of symmetry, seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on established substituent effects on benzene rings. Aromatic carbons typically resonate in the 120-150 ppm region, while the carboxyl carbon is significantly further downfield.[6]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170 C-7 (-COOH) The carbonyl carbon of the carboxylic acid is highly deshielded.[3]
~158 C-2 (C-OH) Aromatic carbon bonded to the electronegative hydroxyl group.
~138 C-5 (C-Br) Aromatic carbon bearing the bromine atom.
~132 C-6 (C-H) Aromatic methine carbon.
~125 C-4 (C-Cl) Aromatic carbon bearing the chlorine atom.
~120 C-1 Quaternary carbon adjacent to the -COOH and -OH groups.

| ~118 | C-3 (C-H) | Aromatic methine carbon. |

Causality in Interpretation:

  • The assignment of quaternary carbons (C-1, C-2, C-4, C-5) versus methine carbons (C-3, C-6) can be definitively confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • The carbon attached to the highly electronegative oxygen of the hydroxyl group (C-2) is expected to be one of the most downfield aromatic carbons.

  • The carboxylic acid carbon (C-7) is unambiguously identified by its characteristic shift above 165 ppm.[3]

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures reproducible and high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Use a 45-degree pulse angle with a relaxation delay of 5 seconds to ensure quantitative signals for quaternary carbons.

    • Collect 1024 scans or more, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and hydroxyl groups. The presence of a carboxylic acid dimer via hydrogen bonding is expected in the solid state, leading to a very broad O-H stretch and a shift in the C=O frequency.[7][8][9]

Predicted FT-IR Absorption Data (Solid State, ATR)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300-2500 Strong, Very Broad O-H Stretch (H-bonded) Carboxylic Acid
~3200 Medium, Broad O-H Stretch Phenolic Hydroxyl
1710-1680 Strong, Sharp C=O Stretch Carboxylic Acid (dimer)[3][7]
1600-1450 Medium-Weak C=C Stretch Aromatic Ring
1320-1210 Strong C-O Stretch Carboxylic Acid / Phenol[7]

| 950-910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid (dimer)[7] |

Causality in Interpretation:

  • The most telling feature is the extremely broad absorption from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][7] This broadness often obscures the aromatic C-H stretches.

  • The carbonyl (C=O) stretch appears at a lower frequency (1710-1680 cm⁻¹) than a free carboxylic acid (~1760 cm⁻¹) due to the same hydrogen-bonding that forms the dimer.[3]

  • The phenolic O-H stretch may appear as a separate, less broad peak superimposed on the carboxylic acid O-H band.

Experimental Protocol: ATR-FTIR Spectroscopy

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Label the significant peaks with their wavenumber values.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's substructures. For halogenated compounds, MS is particularly powerful due to isotopic patterns. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has ⁷⁹Cl (~75.8%) and ⁸¹Cl (~24.2%).[10] This results in a unique isotopic cluster for the molecular ion.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio) Predicted Relative Abundance Assignment Interpretation
250 / 252 / 254 High [M]⁺, [M+2]⁺, [M+4]⁺ Molecular Ion Cluster
233 / 235 / 237 Medium [M-OH]⁺ Loss of hydroxyl radical
205 / 207 / 209 High [M-COOH]⁺ Loss of carboxyl group (decarboxylation)

| 126 / 128 | Medium | [M-COOH-Br]⁺ | Subsequent loss of bromine radical |

Causality in Interpretation:

  • Molecular Ion Cluster: The presence of one bromine and one chlorine atom will produce a characteristic pattern of peaks at M, M+2, and M+4. The relative intensities of this cluster are a definitive fingerprint for a compound containing one Br and one Cl atom.[10][11]

  • Fragmentation Pathways: Under electron ionization, aromatic carboxylic acids often undergo decarboxylation (loss of COOH, 45 Da) to give a stable aryl cation. Further fragmentation will involve the loss of the halogen atoms, with the weaker C-Br bond likely to cleave before the C-Cl bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This standard protocol is designed for the analysis of volatile or semi-volatile organic compounds.

  • Sample Introduction:

    • Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV. This high energy level ensures reproducible fragmentation patterns, creating a spectral "fingerprint."

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, for example, from m/z 40 to 350, to ensure capture of both low-mass fragments and the molecular ion cluster. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Analysis:

    • Identify the molecular ion cluster and verify its isotopic pattern against theoretical predictions for a C₇H₄BrClO₃ species.

    • Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how data from NMR, IR, and MS are synergistically used to provide an unambiguous structural confirmation of this compound.

G Integrated Workflow for Structural Elucidation cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework - Proton Environments - Carbon Skeleton - Connectivity NMR->NMR_Info Provides IR IR Spectroscopy IR_Info Functional Groups - Carboxylic Acid (-COOH) - Phenolic Hydroxyl (-OH) - Aromatic Ring IR->IR_Info Identifies MS Mass Spectrometry MS_Info Molecular Formula & Mass - Molecular Weight - Isotopic Pattern (Br, Cl) - Fragmentation MS->MS_Info Determines Structure Confirmed Structure: 5-Bromo-4-chloro- 2-hydroxybenzoic acid NMR_Info->Structure Confirms IR_Info->Structure Confirms MS_Info->Structure Confirms

Caption: Workflow combining NMR, IR, and MS data for structural confirmation.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and mass spectrometry provides a self-validating set of data that unambiguously confirms its molecular structure. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and hydroxyl functional groups and provides insight into hydrogen bonding. Finally, mass spectrometry establishes the correct molecular weight and elemental composition through its unique and characteristic isotopic cluster pattern. Together, these techniques form the cornerstone of modern chemical analysis, ensuring the identity and purity of key synthetic intermediates in research and development.

References

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.
  • Berziņš, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.
  • Francis, A., et al. (2017). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate.
  • Zeng, Z., et al. (2018). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH.
  • Lao, U., et al. (2002). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Li, X., & Liu, Y. (2015). Experimental UV spectra of benzoic acid derivatives. ResearchGate.
  • Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.
  • Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane.
  • Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205.
  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • PubChem. (n.d.). This compound.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.
  • NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
  • SpectraBase. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • NIST WebBook. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Sources

An In-depth Technical Guide on the Regioselective Synthesis of Halogenated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Hydroxybenzoic Acids

Halogenated hydroxybenzoic acids are a pivotal class of compounds, serving as critical building blocks and intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The precise positioning of halogen substituents on the hydroxybenzoic acid scaffold is paramount, as it profoundly influences the molecule's physicochemical properties, biological activity, and reactivity in subsequent transformations. Achieving high regioselectivity in the halogenation of these aromatic systems is a key challenge and a focal point of extensive research in synthetic organic chemistry.

This technical guide provides an in-depth exploration of the principles and practices governing the regioselective halogenation of hydroxybenzoic acids. We will delve into the electronic and steric factors that dictate the site of electrophilic attack, examine the influence of reaction conditions, and present detailed, field-proven protocols for the synthesis of specific, high-demand halogenated isomers. This document is intended for researchers, scientists, and drug development professionals seeking to master the controlled synthesis of these valuable chemical entities.

Pillar 1: Understanding the Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is fundamentally governed by the electronic nature of the substituents already present.[1][2][3] In hydroxybenzoic acids, we have two key functional groups to consider: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

  • The Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group and an ortho, para-director.[3][4][5] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[4] This increased electron density is most pronounced at the positions ortho and para to the hydroxyl group, making these sites the most favorable for electrophilic substitution.

  • The Carboxylic Acid (-COOH) Group: Conversely, the carboxylic acid group is a deactivating group and a meta-director.[4] The carbonyl carbon of the carboxylic acid is electron-deficient and withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic attack compared to benzene. The electron-withdrawing nature of the carboxyl group destabilizes the arenium ion, particularly when the electrophile adds to the ortho or para positions. Consequently, electrophilic substitution preferentially occurs at the meta position, where the destabilizing effect is less pronounced.

The interplay of these opposing directing effects is the cornerstone of achieving regioselectivity in the halogenation of hydroxybenzoic acids. The specific isomer of the starting hydroxybenzoic acid dictates the relative orientation of these groups and, therefore, the ultimate position of halogenation.

Pillar 2: Regioselective Halogenation of Salicylic Acid (2-Hydroxybenzoic Acid)

In salicylic acid, the hydroxyl and carboxyl groups are positioned ortho to each other. The powerful ortho, para-directing influence of the hydroxyl group dominates the weaker meta-directing effect of the carboxyl group.

Monohalogenation of Salicylic Acid

The primary product of monohalogenation of salicylic acid is the 5-halo derivative. The hydroxyl group strongly activates the positions ortho (position 6) and para (position 4) to it. However, the position para to the hydroxyl group (position 5 relative to the carboxyl group) is sterically more accessible and electronically favored, leading to the preferential formation of 5-halosalicylic acids.

Workflow for the Synthesis of 5-Chlorosalicylic Acid:

G cluster_0 Preparation cluster_1 Chlorination Reaction cluster_2 Work-up and Purification SalicylicAcid Salicylic Acid Vessel Reaction Vessel SalicylicAcid->Vessel Chlorobenzene Chlorobenzene (Solvent) Chlorobenzene->Vessel Heating Heat to 110°C Vessel->Heating Reaction Slowly bubble Cl2 (10 hours) Heating->Reaction ChlorineGas Chlorine Gas ChlorineGas->Reaction Cooling Cool to 25-30°C Reaction->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Wash with Chlorobenzene Filtration->Washing Drying Drying Washing->Drying Product 5-Chlorosalicylic Acid Drying->Product

Caption: Workflow for the synthesis of 5-Chlorosalicylic Acid.

Experimental Protocol: Synthesis of 5-Chlorosalicylic Acid [6][7][8]

  • Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet tube, add 552 parts by weight of salicylic acid to 2000 parts by weight of chlorobenzene.

  • Heating and Dissolution: Heat the mixture to 130°C to drive off any residual moisture. Then, cool the mixture to 110°C to obtain a clear solution.

  • Chlorination: Slowly bubble 310 parts by weight of chlorine gas into the solution over a period of 10 hours while maintaining the temperature at 110°C.

  • Cooling and Crystallization: After the chlorine addition is complete, cool the reaction mixture to 25-30°C with continuous stirring to allow the 5-Chlorosalicylic Acid to crystallize.

  • Filtration and Washing: Filter the precipitated product from the solvent. Wash the filter cake with three portions of fresh chlorobenzene (200 mls each).

  • Drying: Dry the product under vacuum to obtain 5-chlorosalicylic acid.

Troubleshooting & Optimization: [6]

  • By-product Formation: The primary by-products are 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid. To minimize their formation, maintain a controlled reaction temperature and a slow, steady rate of chlorine addition.

  • Solvent Choice: Halogenated aromatic hydrocarbons like chlorobenzene, o-dichlorobenzene, and 1,2,4-trichlorobenzene are effective solvents.[6][7][8][9]

Dihalogenation of Salicylic Acid

Under more forcing conditions, such as the use of a catalyst or excess halogenating agent, dihalogenation can occur. The second halogen atom will add to the other activated position, typically position 3, to yield 3,5-dihalosalicylic acids.

Experimental Protocol: Synthesis of 3,5-Dichlorosalicylic Acid [10][11]

  • Initial Chlorination: Gaseous chlorine is passed into a vigorously stirred solution of salicylic acid in concentrated sulfuric acid (96-98%) at a temperature below 35°C (preferably 5°-10°C) until the salicylic acid is converted to a mixture of 3- and 5-chlorosalicylic acids.[10][12]

  • Further Chlorination: The reaction temperature is then raised to about 50°-75°C (preferably 65°-70°C) to convert the monochlorosalicylic acids to 3,5-dichlorosalicylic acid.[10][12]

  • Work-up: The reaction mixture is cooled and poured onto ice. The precipitated 3,5-dichlorosalicylic acid is then collected by filtration.

Pillar 3: Regioselective Halogenation of 4-Hydroxybenzoic Acid

In 4-hydroxybenzoic acid, the hydroxyl and carboxyl groups are para to each other. The hydroxyl group activates the positions ortho to it (positions 3 and 5). The carboxyl group deactivates the ring and directs meta (also positions 3 and 5). In this case, both groups direct the incoming electrophile to the same positions.

Monohalogenation and Dihalogenation of 4-Hydroxybenzoic Acid

Due to the synergistic directing effects of the hydroxyl and carboxyl groups, halogenation of 4-hydroxybenzoic acid readily occurs at the 3- and 5-positions. It is often challenging to stop the reaction at the mono-halogenated stage, and the formation of 3,5-dihalogenated products is common.

Reaction Scheme for Halogenation of 4-Hydroxybenzoic Acid:

G cluster_0 Halogenation of 4-Hydroxybenzoic Acid Start 4-Hydroxybenzoic Acid MonoHalo 3-Halo-4-hydroxybenzoic acid Start->MonoHalo X2, solvent DiHalo 3,5-Dihalo-4-hydroxybenzoic acid MonoHalo->DiHalo Excess X2

Caption: Halogenation of 4-Hydroxybenzoic Acid.

To achieve monohalogenation, careful control of stoichiometry and reaction conditions is crucial. Using a bulky halogenating agent or a less reactive one can favor the formation of the monosubstituted product.

Pillar 4: Regioselective Halogenation of 3-Hydroxybenzoic Acid

In 3-hydroxybenzoic acid, the hydroxyl and carboxyl groups are meta to each other. This arrangement leads to more complex regiochemical outcomes. The hydroxyl group directs ortho (positions 2 and 4) and para (position 6). The carboxyl group directs meta (positions 5). The positions most activated by the hydroxyl group are 2, 4, and 6.

Electrophilic substitution reactions, such as halogenation, on 3-hydroxybenzoic acid tend to occur at the positions ortho or para to the hydroxyl group.[13][14] For instance, nitration of 3-hydroxybenzoic acid yields 2-nitro-3-hydroxybenzoic acid as the major product, with smaller amounts of the 4-nitro and 6-nitro isomers.[13] A similar trend is expected for halogenation.

Data Summary

Starting MaterialMajor Monohalogenation ProductMajor Dihalogenation ProductKey Controlling Factors
Salicylic Acid5-Halosalicylic acid3,5-Dihalosalicylic acidTemperature, reaction time, stoichiometry
4-Hydroxybenzoic Acid3-Halo-4-hydroxybenzoic acid3,5-Dihalo-4-hydroxybenzoic acidStoichiometry, nature of halogenating agent
3-Hydroxybenzoic AcidMixture of 2-, 4-, and 6-halo isomersComplex mixtureSolvent, catalyst

Conclusion: A Framework for Rational Synthesis

The regioselective halogenation of hydroxybenzoic acids is a nuanced yet controllable process. A thorough understanding of the fundamental principles of electrophilic aromatic substitution, coupled with careful selection of reaction conditions, allows for the targeted synthesis of specific halogenated isomers. By leveraging the directing effects of the hydroxyl and carboxyl groups, and by optimizing parameters such as solvent, temperature, and stoichiometry, researchers can achieve high yields and selectivities for desired products. The protocols and insights provided in this guide serve as a robust framework for the rational design and execution of these important synthetic transformations, empowering scientists in their pursuit of novel molecules with tailored properties and functions.

References

  • Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
  • Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.
  • Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
  • Organic Chemistry Tutor.
  • Google Patents. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.
  • Fundamentals of Organic Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]
  • Google Patents. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid.
  • Google Patents. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
  • ChemTalk. Directing Effects. [Link]
  • ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. [Link]
  • Sparkl. Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level. [Link]
  • Aakash Institute.
  • Google Patents.
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]
  • Organic Chemistry Portal. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]
  • BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Unlocking the Potential of 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Versatile Scaffold for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

In the landscape of chemical synthesis and drug discovery, the strategic selection of foundational molecules is paramount. Halogenated salicylic acid derivatives represent a class of compounds with immense, yet often underexplored, potential. This guide focuses on one such molecule: 5-Bromo-4-chloro-2-hydroxybenzoic acid. Possessing a unique substitution pattern of bromine, chlorine, a hydroxyl group, and a carboxylic acid on an aromatic ring, this compound is primed for investigation across multiple scientific disciplines.

Its structural similarity to known bioactive molecules and versatile functional groups make it an attractive starting point for developing novel pharmaceuticals, advanced materials, and specialized agrochemicals. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties and outlining promising avenues for future research. We will delve into its potential applications, grounded in the established activities of structurally related compounds, and provide actionable experimental frameworks to catalyze its exploration.

Core Molecular Profile and Physicochemical Characteristics

This compound, also known as 5-Bromo-4-chlorosalicylic acid, is a polysubstituted aromatic carboxylic acid.[1] The presence of two different halogens (bromine and chlorine) alongside the classic salicylic acid motif creates a unique electronic and steric environment, influencing its reactivity and potential for intermolecular interactions.

PropertyValueSource
CAS Number 142167-38-2[1][2][3]
Molecular Formula C₇H₄BrClO₃[1][2][3]
Molecular Weight 251.46 g/mol [1][2]
IUPAC Name This compound[2]
Melting Point 203-206 °C[1]
Appearance White to off-white crystalline solid[4]
Purity (Typical) ≥96-98%[1][3][5]

Potential Research Applications: A Multi-Disciplinary Perspective

The true potential of this compound lies in its utility as a versatile building block.[6] The strategic placement of its functional groups allows for a wide range of chemical modifications, making it a valuable precursor for creating diverse molecular libraries.

Medicinal Chemistry and Drug Development

The field of medicinal chemistry is a primary area where this compound shows significant promise, largely due to the established biological activities of other halogenated benzoic acid derivatives.[6]

Recent studies have highlighted the capacity of salicylic acid derivatives to act as potent inhibitors of key metabolic enzymes.[7][8] For instance, novel salicylic acid analogs have been identified as dual inhibitors of glycolate oxidase (GO) and lactate dehydrogenase (LDHA), enzymes implicated in hyperoxaluria.[7][8]

  • Rationale for Investigation: The core salicylic acid moiety of this compound can fit into the active sites of enzymes like GO and LDHA.[7] The bromo and chloro substituents offer opportunities for forming halogen bonds, a type of noncovalent interaction increasingly recognized for enhancing ligand-protein binding affinity and specificity.[6] Furthermore, derivatives of salicylic acid have shown isoform-specific inhibition of 5-lipoxygenase, a pro-inflammatory enzyme.[9]

  • Research Trajectory: This compound should be evaluated as a potential inhibitor for various enzyme families. Its derivatives could be synthesized to probe structure-activity relationships (SAR) and optimize potency and selectivity.

Structurally related compounds are crucial intermediates in the synthesis of modern anti-diabetic drugs.[6] Specifically, 5-bromo-2-chlorobenzoic acid is a key starting material for SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[6][10][11] Another closely related molecule, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is also a key intermediate for a family of promising SGLT2 inhibitors.[12][13]

  • Rationale for Investigation: The shared halogenated benzoic acid framework suggests that this compound could serve as a valuable precursor in the development of new SGLT2 inhibitors or other classes of anti-diabetic agents. Its functional groups provide multiple handles for the complex synthetic routes required for these drugs.[14][15]

  • Research Trajectory: Synthetic chemists can explore routes utilizing this compound to build the complex scaffolds of known and novel anti-diabetic drugs, potentially leading to more efficient or cost-effective manufacturing processes.[12]

The presence of halogens on a phenolic backbone is a well-established motif for antimicrobial activity.[16][17] Bromophenol derivatives, in particular, have demonstrated significant antibacterial effects against challenging pathogens like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[16] Studies have shown that flavonoid derivatives containing chlorine and bromine exhibit potent inhibitory activity against pathogenic bacteria.[18][19]

  • Rationale for Investigation: The combination of a phenol, a bromine atom, and a chlorine atom in this compound strongly suggests inherent antimicrobial potential.[16] The mechanism likely involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[17] Compared to their chlorine counterparts, N-bromine compounds often show superior bactericidal activity, especially in the absence of high protein loads.[20]

  • Research Trajectory: The compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. Its efficacy against both planktonic cells and biofilms should be assessed.

G cluster_0 Antimicrobial Potential Workflow A 5-Bromo-4-chloro- 2-hydroxybenzoic acid B Primary Screening (MIC/MBC Assays) A->B C Pathogen Panel (Gram+, Gram-, Fungi) B->C D Biofilm Inhibition & Disruption Assays B->D E Mechanism of Action (Membrane Permeability, etc.) C->E D->E F SAR Studies (Derivative Synthesis) E->F G Lead Optimization F->G G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Compound {5-Bromo-4-chloro- 2-hydroxybenzoic acid} Compound->Inhibition Inhibition->NFkB Mediators Pro-inflammatory Mediators (NO, PGE2) iNOS->Mediators COX2->Mediators

Caption: Potential inhibition of an inflammatory pathway.

Materials Science and Polymer Chemistry

The application of halogenated aromatic compounds in materials science is a well-established strategy for creating materials with superior performance characteristics. [6]

  • Rationale for Investigation: this compound can serve as a functional monomer. Its incorporation into polymer chains (e.g., polyesters or polyamides) could enhance properties such as flame retardancy, thermal stability, and chemical resistance. [6]The molecule's ability to participate in both hydrogen bonding (via -OH and -COOH) and halogen bonding (via -Br and -Cl) makes it a candidate for designing self-assembling supramolecular structures with unique electronic or photophysical properties. [6]

Agrochemical Synthesis

Halogenated benzoic acids are foundational precursors in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. [4][6]

  • Rationale for Investigation: The specific halogenation pattern of this compound could be leveraged to develop new active ingredients for crop protection. Its structure can be modified to tune properties like soil mobility, persistence, and target specificity.

Experimental Protocols: A Starting Point for Investigation

To facilitate the exploration of this compound, we provide a standardized protocol for a primary antimicrobial screening assay.

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.

1. Media and Culture Preparation: a. Prepare Mueller-Hinton agar (MHA) plates according to the manufacturer's instructions. b. Inoculate a tube of sterile broth (e.g., Tryptic Soy Broth) with 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage. c. Allow the plate to dry for 5-10 minutes.

3. Application of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create several dilutions (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL). b. Impregnate sterile paper disks (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound solutions. c. As controls, prepare a disk with the pure solvent (negative control) and a disk with a known antibiotic like Gentamicin (positive control). d. Aseptically place the disks onto the inoculated MHA plate, ensuring they are firmly pressed down to make contact with the agar.

4. Incubation and Interpretation: a. Invert the plates and incubate at 37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. c. A larger zone of inhibition corresponds to greater antimicrobial activity. Compare the results to the controls.

Conclusion

This compound is more than just a chemical intermediate; it is a launchpad for innovation. Its unique combination of functional groups provides a rich platform for synthetic modification and exploration. The evidence from structurally analogous compounds strongly suggests high-potential research applications in medicinal chemistry—particularly in the development of enzyme inhibitors, anti-diabetic drugs, and antimicrobial agents—as well as in materials science and agrochemicals. This guide provides the foundational knowledge and experimental starting points for researchers to begin unlocking the full scientific value of this promising molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11021353, this compound. PubChem.
  • Chemsavers. (n.d.). This compound, 98% Purity, C7H4BrClO3, 25 grams.
  • Chen, Y., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Unknown Source. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
  • Chemsavers. (n.d.). This compound, min 98%, 1 gram.
  • de la Fuente, M. C., et al. (2022). New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production. European Journal of Medicinal Chemistry.
  • Wang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Synfacts.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33127, 5-Bromo-2-chlorobenzoic acid. PubChem.
  • de la Fuente, M. C., et al. (2022). New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production. PubMed.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Wdowiak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI.
  • Wdowiak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed.
  • Gottardi, W., & Nagl, M. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology.
  • D'Surney, S. J., & Cutler, S. J. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.
  • Wang, F., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation.
  • Henry, E., et al. (2017). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International Journal of Molecular Sciences.
  • Goudonnet, H., et al. (1982). [Inductive effects of enzymes of salicylic acid derivatives]. Comptes Rendus des Seances de la Societe de Biologie et de Ses Filiales.
  • Zadeh, H. G., et al. (2010). 5-Selenization of salicylic acid derivatives yielded isoform-specific 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Wang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.
  • Sharma, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

An In-depth Technical Guide to 5-Bromo-4-chloro-2-hydroxybenzoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-hydroxybenzoic acid, a di-halogenated derivative of salicylic acid, represents a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern on the benzene ring imparts specific physicochemical properties that render it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the discovery, history, synthesis, and key applications of this important chemical entity, offering field-proven insights for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis. These properties dictate its reactivity, solubility, and ultimately its suitability for various synthetic transformations.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 5-Bromo-4-chlorosalicylic acid[SynQuest Labs][2]
CAS Number 142167-38-2[PubChem][1]
Molecular Formula C₇H₄BrClO₃[PubChem][1]
Molecular Weight 251.46 g/mol [PubChem][1]
Melting Point 203-206 °C[SynQuest Labs][2]
Appearance White to off-white solid[Glindia][3]

Historical Context and Discovery

The functionalization of the salicylic acid backbone through the introduction of halogen atoms was a well-established strategy to modulate the biological activity and physicochemical properties of the parent molecule. The synthesis of mono-halogenated derivatives, such as 5-chlorosalicylic acid and 5-bromosalicylic acid, has been extensively documented.[4][5] The development of methods for the controlled di-halogenation of aromatic compounds likely paved the way for the eventual synthesis of this compound. Its emergence as a commercially available building block is a more recent development, driven by its utility in the synthesis of high-value pharmaceutical compounds.[6]

Synthetic Methodologies

The synthesis of this compound can be approached through the sequential halogenation of a salicylic acid precursor. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.

Conceptual Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-step halogenation of 2-hydroxybenzoic acid (salicylic acid).

Synthetic Pathway Salicylic_Acid Salicylic Acid Intermediate 4-Chlorosalicylic Acid Salicylic_Acid->Intermediate Chlorination Product This compound Intermediate->Product Bromination

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methods for the halogenation of salicylic acid derivatives. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 4-Chlorosalicylic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Addition: Charge the flask with salicylic acid (1 equivalent) and a suitable solvent such as glacial acetic acid.

  • Chlorination: While stirring, slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), dissolved in the same solvent, through the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude 4-chlorosalicylic acid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a similar setup as Step 1, dissolve the synthesized 4-chlorosalicylic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture. The addition should be done cautiously, and the reaction may be performed at a slightly elevated temperature to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1 to isolate and purify the final product, this compound.

Spectroscopic Data and Characterization

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, data for structurally related compounds can provide valuable reference points for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the deshielding effects of the halogen, hydroxyl, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3000-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Applications in Drug Discovery and Development

Halogenated benzoic acids are critical building blocks in the synthesis of a wide array of pharmaceutical compounds.[6] The strategic placement of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific applications of this compound are not extensively reported in publicly accessible literature, its structural motifs are present in various biologically active molecules. For instance, a closely related derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been investigated for its anti-inflammatory effects. This suggests that the 5-bromo-4-chloro-2-hydroxybenzoyl moiety could serve as a key pharmacophore in the design of new therapeutic agents.

Furthermore, given the prevalence of halogenated benzoic acids in the synthesis of SGLT2 inhibitors for the treatment of diabetes, it is plausible that this compound could be a valuable intermediate in the development of next-generation antidiabetic drugs.[6]

Future Outlook

This compound is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such specialized building blocks will undoubtedly increase. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic applications. Additionally, the development of more efficient and sustainable synthetic routes for its production will be crucial for its broader utilization in industrial settings.

References

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Bromo-4-chloro-2-hydroxybenzoic acid. By integrating established safety protocols with an understanding of the compound's chemical nature, this guide aims to foster a proactive safety culture in the laboratory.

Understanding the Compound: A Chemist's Perspective

This compound is a polysubstituted aromatic compound. Its reactivity and toxicological profile are dictated by the interplay of its four functional components: a carboxylic acid, a phenol, and two halogen substituents (bromo and chloro) on the benzene ring.

  • Phenolic Hydroxyl Group (-OH): This group is acidic and can cause irritation or chemical burns upon contact with skin and mucous membranes. Phenolic compounds can be absorbed through the skin and may exert systemic effects.

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule, contributing to its irritant nature, particularly to the respiratory system and eyes.

  • Aryl Halides (-Br, -Cl): The bromine and chlorine atoms enhance the molecule's utility in synthetic chemistry, particularly in cross-coupling reactions.[1] However, halogenated organic compounds require careful handling due to their potential for environmental persistence and specific toxicological profiles.

A thorough understanding of these functional groups is paramount for anticipating potential hazards and implementing appropriate safety measures.

Hazard Identification and Risk Assessment

Based on data from analogous compounds and safety data sheets (SDS), this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem CID 11021353, Sigma-Aldrich SDS for similar compounds.[2][3]

Toxicological Profile (Inferred): Specific toxicological data such as LD50 for this compound is not readily available. However, data from the parent compound, salicylic acid, provides a basis for a conservative risk assessment. The oral LD50 for salicylic acid in rats is reported as 891 mg/kg.[4][5] Halogenated derivatives may exhibit different toxicological profiles, and therefore, this compound should be handled as a substance with moderate acute toxicity. Chronic exposure effects have not been well-studied, reinforcing the need for stringent exposure controls.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of safely handling this compound. A multi-layered approach, combining engineering controls and personal protective equipment, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilated Balance Enclosure: When weighing the powder, a ventilated balance enclosure or a powder containment hood is recommended to minimize the dispersal of fine particles.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses for splash-prone operations.Protects against eye irritation from dust or splashes.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when using a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Prevents respiratory tract irritation.

Laboratory Protocols: From Benchtop to Waste

Adherence to detailed, step-by-step protocols is critical for ensuring safety and experimental reproducibility.

Weighing and Handling of Powdered Compound

Due to the risk of inhaling fine powders, a specific protocol should be followed for weighing:

  • Preparation: Designate a specific area within the fume hood for handling the powder. Cover the work surface with disposable bench paper.

  • Tare Method: Place an empty, sealable container on the balance and tare it.

  • Transfer: Move the tared container into the fume hood. Carefully transfer the desired amount of this compound into the container.

  • Seal and Weigh: Securely close the container and remove it from the fume hood to the balance for final weighing.

  • Dissolution: Return the sealed container to the fume hood before opening it to prepare a solution.

Weighing_Protocol cluster_outside_hood Laboratory Bench cluster_in_hood Chemical Fume Hood Tare 1. Tare empty, sealed container on balance Transfer 2. Transfer powder to container Tare->Transfer Move container Weigh 4. Weigh sealed container with powder Dissolve 5. Prepare solution Weigh->Dissolve Move container Transfer->Weigh Seal & Move

Caption: Workflow for Safely Weighing Powdered Reagents.

Preparation of Stock Solutions

Solubility Profile (Analog Data): Quantitative solubility data for this compound is limited. However, data for related compounds suggests the following:

SolventSolubility of AnaloguesReference
WaterSparingly soluble[6]
EthanolSoluble[7]
AcetoneSoluble[7]
Diethyl EtherSoluble[8]
ChloroformSparingly soluble[8]

Protocol for Solution Preparation:

  • Following the weighing protocol, place the sealed container with the compound in the fume hood.

  • Slowly add the desired solvent to the container using a pipette or graduated cylinder.

  • Gently swirl the container to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Once fully dissolved, the solution can be used for subsequent experimental steps.

Reactivity, Storage, and Incompatibilities

Chemical Reactivity

The molecule's functional groups dictate its reactivity. The phenolic hydroxyl and carboxylic acid groups can undergo esterification and other acid-base reactions. The halogenated aromatic ring is a substrate for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][9]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Location: Keep away from sources of ignition and direct sunlight.

  • Segregation: Store separately from incompatible materials.

Incompatible Materials
  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Bases: Will deprotonate the phenolic and carboxylic acid groups in an exothermic reaction.

  • Iron Salts: May form colored complexes with the phenolic group.[5]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies can significantly mitigate risks.

Spill Cleanup

For a small spill of solid this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE, including a respirator if necessary.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Do not dry sweep.

  • Collection: Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[10][11]

Spill_Cleanup Alert 1. Alert & Evacuate PPE 2. Don PPE Alert->PPE Contain 3. Cover with Absorbent PPE->Contain Collect 4. Scoop into Waste Container Contain->Collect Decontaminate 5. Decontaminate Area Collect->Decontaminate Dispose 6. Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Emergency Protocol for Solid Chemical Spills.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste. Collect in a properly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • ACG Publications. (2021).
  • Chemical Review and Letters. (n.d.).
  • Elchemy. (2023, December 25). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
  • Fisher Scientific. (2015, March 19).
  • GOV.UK. (n.d.). Phenol: incident management.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination.
  • Princeton University Environmental Health and Safety. (n.d.). Decontamination.
  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzoic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, August 8). A highly efficient strategy for the synthesis of 3-substituted salicylic acids...
  • ResearchGate. (2025, August 10). Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)
  • Santa Cruz Biotechnology, Inc. (n.d.). Salicylic acid.
  • ScienceLab.com. (2005, October 10). Salicylic acid MSDS.
  • Semantic Scholar. (n.d.). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven.
  • Theochem @ Mercer University. (n.d.). Synthesis of Salicylic Acid.
  • MDPI. (n.d.).
  • U.S. National Library of Medicine. (n.d.).
  • Carl ROTH. (n.d.).
  • U.S. National Library of Medicine. (2020, October 1). Advances in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.).
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • ResearchGate. (2025, August 10).
  • University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Methodological & Application

Protocol for the Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic acid, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The synthesis leverages the Sandmeyer reaction, a robust and reliable method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate. This document outlines the step-by-step methodology, explains the underlying chemical principles with mechanistic insights, and addresses critical safety and handling considerations to ensure successful and safe execution.

Introduction: The Strategic Utility of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone transformation in synthetic organic chemistry.[1][2] It provides a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halides (Cl, Br), cyano groups, and others.[2][3][4] This reaction is particularly valuable because it allows for the introduction of functional groups in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.

The synthesis of this compound is of interest due to its densely functionalized structure, which presents multiple reactive sites for further elaboration in drug discovery programs and the development of advanced materials. The protocol herein describes the conversion of the precursor, 5-amino-4-chloro-2-hydroxybenzoic acid, to the target molecule using a copper(I) bromide-catalyzed Sandmeyer reaction.

Scientific Principles and Reaction Mechanism

The overall synthesis is a two-step process that must be performed sequentially without isolation of the highly reactive intermediate.[2][3]

Part A: Diazotization The first step is the diazotization of the primary aromatic amine.[4][5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr).[5][6] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting aryl diazonium salt, as these intermediates are known to be unstable and potentially explosive at higher temperatures or in a dry state.[7][8]

Part B: Copper-Catalyzed Bromination (Sandmeyer Reaction) The second step is the core Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The aryl diazonium salt is introduced to a solution of a copper(I) salt, in this case, copper(I) bromide (CuBr). A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[3] This aryl radical then reacts with the bromide from a copper(II) bromide species to form the final product, this compound, while regenerating the copper(I) catalyst.[1][3]

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization (in HBr, 0-5 °C) cluster_1 Step 2: Sandmeyer Reaction Amine 5-Amino-4-chloro- 2-hydroxybenzoic acid Diazonium Aryl Diazonium Bromide (Ar-N₂⁺Br⁻) Amine->Diazonium NaNO₂ Product 5-Bromo-4-chloro- 2-hydroxybenzoic acid Diazonium->Product CuBr (catalyst) N2 N₂ Gas Product->N2 liberation

Caption: High-level overview of the two-stage synthesis process.

Detailed Synthesis Protocol

This protocol is designed for the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles (approx.)Notes
5-Amino-4-chloro-2-hydroxybenzoic acidC₇H₆ClNO₃187.589.38 g0.050Starting material.
Hydrobromic Acid (48% aq.)HBr80.9140 mL0.354Corrosive. Use appropriate PPE.
Sodium NitriteNaNO₂69.003.80 g0.055Prepare a fresh aqueous solution just before use.
Copper(I) BromideCuBr143.457.90 g0.055Ensure the salt is not greenish (oxidized to Cu(II)).
Deionized WaterH₂O18.02As needed-
Ice--As needed-For temperature control.
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Experimental Procedure

Protocol_Workflow A 1. Prepare Amine Suspension (Starting Material + HBr + H₂O) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Diazotization (Slow addition of NaNO₂ solution) B->C E 5. Sandmeyer Reaction (Add Diazonium solution to CuBr solution) C->E D 4. Prepare CuBr Solution (CuBr in HBr) D->E F 6. Warm and Heat (Warm to RT, then heat to 60 °C) E->F G 7. Product Isolation (Cool, filter, or extract with DCM) F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (Final Product) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Preparation of the Aryl Diazonium Bromide Solution

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 5-amino-4-chloro-2-hydroxybenzoic acid (9.38 g, 0.050 mol), 20 mL of 48% hydrobromic acid, and 50 mL of deionized water.

  • Stir the mixture to form a suspension.

  • Immerse the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 0.055 mol) in 20 mL of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine suspension over 30-40 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. A clear solution of the diazonium salt should form.

Step 2: The Sandmeyer Reaction

  • In a separate 500 mL beaker, gently warm copper(I) bromide (7.90 g, 0.055 mol) in 20 mL of 48% hydrobromic acid until it dissolves to form a clear solution. Cool this solution to 5 °C in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred CuBr solution.

  • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the frothing manageable and the temperature below 15 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Heat the mixture in a water bath at 60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.

Step 3: Product Isolation and Purification

  • Cool the dark reaction mixture to room temperature. The crude product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

  • Purification (Option A - Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The optimal solvent ratio should be determined experimentally.

  • Purification (Option B - Extraction): Alternatively, transfer the entire cooled reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product for further purification.

  • Dry the purified product under vacuum. Characterize the final compound by NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • Diazonium Salt Hazard: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.[7]

  • Corrosive Reagents: Hydrobromic acid is highly corrosive and can cause severe burns. Handle it with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction apparatus is not sealed to avoid pressure buildup.

  • Copper Toxicity: Copper salts are toxic. Avoid inhalation of dust and direct contact with skin.

References

  • Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Sandmeyer Reaction Mechanism Source: BYJU'S URL:[Link]
  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes Source: Vedantu URL:[Link]
  • Title: Sandmeyer Reaction mechanism and Applications Source: Chemistry Notes URL:[Link]
  • Title: Diazotisation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: Scale-Up and Safety Evaluation of a Sandmeyer Reaction Source: ACS Public
  • Title: Diazotization Reaction Mechanism Source: Unacademy URL:[Link]

Sources

Application Note: A Detailed Protocol for the Bromination of 4-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Brominated salicylic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Their utility stems from the enhanced biological activity and altered physicochemical properties imparted by the bromine substituent. The regioselective introduction of a bromine atom onto the aromatic ring of 4-chlorosalicylic acid is a key transformation that requires precise control of reaction conditions to achieve high yield and purity. This application note provides a comprehensive, field-proven protocol for the bromination of 4-chlorosalicylic acid, grounded in the principles of electrophilic aromatic substitution. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 4-chlorosalicylic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2][3] The aromatic ring, rich in electron density, acts as a nucleophile and attacks an electrophilic bromine species. The reaction can be conceptually broken down into two primary steps:

  • Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the deactivated aromatic ring of 4-chlorosalicylic acid. A Lewis acid catalyst, such as FeBr₃, is typically employed to polarize the Br-Br bond, generating a potent electrophile.[4] In this protocol, we will utilize a solution of bromine in acetic acid, where the polar protic solvent assists in the polarization of the bromine molecule.

  • Nucleophilic Attack and Re-aromatization: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][4][5] This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[1][3] In the final, rapid step, a base (typically the solvent or a bromide ion) abstracts a proton from the carbon bearing the new bromine substituent, restoring aromaticity and yielding the brominated product.[1][3]

Regioselectivity

The directing effects of the substituents on the 4-chlorosalicylic acid ring—the hydroxyl (-OH), carboxyl (-COOH), and chloro (-Cl) groups—determine the position of bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a meta-directing deactivator, and the chloro group is a deactivating, ortho-, para-director. The powerful activating effect of the hydroxyl group will direct the incoming electrophile to the positions ortho and para to it. Given that the para position is blocked by the chlorine atom, bromination is expected to occur at the positions ortho to the hydroxyl group.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. All reagents should be of analytical grade or higher to ensure the purity of the final product.

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
4-Chlorosalicylic AcidC₇H₅ClO₃172.57≥98%Sigma-AldrichStarting material.
BromineBr₂159.81≥99.5%Acros OrganicsHighly corrosive and toxic. Handle with extreme care in a fume hood.
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher ScientificSolvent and catalyst. Corrosive.
Sodium BisulfiteNaHSO₃104.06Reagent GradeVWRUsed to quench excess bromine.
DichloromethaneCH₂Cl₂84.93≥99.5%EMD MilliporeExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, ≥99%J.T. BakerDrying agent.
Deionized WaterH₂O18.02N/AIn-houseUsed for washing and workup.

Experimental Protocol

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Bromine is highly corrosive, toxic, and causes severe burns.[6][7][8] Acetic acid is also corrosive.[8][9] Handle these reagents with extreme caution. Have a bromine spill kit and a solution of sodium thiosulfate readily available for quenching any spills.

Reaction Setup

G cluster_0 Reaction Setup Flask Round-Bottom Flask (with stir bar) Condenser Reflux Condenser Flask->Condenser Attached AdditionFunnel Addition Funnel Flask->AdditionFunnel Attached HeatingMantle Heating Mantle HeatingMantle->Flask Supports StirPlate Stir Plate StirPlate->HeatingMantle Supports G cluster_0 Experimental Workflow Start Dissolve 4-Chlorosalicylic Acid in Acetic Acid Add_Br2 Slowly Add Bromine Solution Start->Add_Br2 React Stir at Room Temperature (2-3 hours) Add_Br2->React Quench Pour into Ice Water and Quench with NaHSO₃ React->Quench Filter Vacuum Filter Crude Product Quench->Filter Wash Wash with Cold Water Filter->Wash Purify Recrystallize from Ethanol/Water Wash->Purify Analyze Characterize Final Product (NMR, IR, MS, MP) Purify->Analyze

Sources

Industrial scale-up synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial Scale-Up Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid Intermediates

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the industrial-scale synthesis of this compound, a key intermediate in the development of pharmaceutical compounds. The protocol emphasizes a scalable, safe, and efficient process, starting from commercially available 4-chloro-2-hydroxybenzoic acid. This guide delves into the chemical principles, process optimization, safety protocols, and detailed experimental procedures necessary for successful large-scale production.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in organic synthesis. Its structure, featuring bromine, chlorine, and hydroxyl groups on a benzoic acid core, makes it a valuable precursor for complex molecules, particularly in the pharmaceutical industry. Structurally related compounds are key intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[1][2][3] The precise arrangement of its functional groups allows for selective modifications, making it an important target for industrial synthesis.

The primary challenge in synthesizing this molecule lies in the regioselective halogenation of the aromatic ring. The starting material, a substituted salicylic acid, has multiple reactive sites. The hydroxyl (-OH) group is a strongly activating ortho-, para- director, while the carboxyl (-COOH) group is a deactivating meta- director.[1] This interplay of directing effects necessitates carefully controlled reaction conditions to achieve the desired substitution pattern and avoid the formation of unwanted isomers.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and industrially viable approach to this compound is the electrophilic bromination of a suitable precursor. The logical starting material is 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid), which is commercially available.

Retrosynthetic Pathway:

G Target This compound Intermediate 4-Chloro-2-hydroxybenzoic acid Target->Intermediate Electrophilic Bromination Precursor1 4-Chlorobenzoic Acid Intermediate->Precursor1 Hydroxylation Precursor2 Phenol Intermediate->Precursor2 Kolbe-Schmitt Reaction

Caption: Retrosynthetic analysis of this compound.

The forward synthesis focuses on the bromination of 4-chloro-2-hydroxybenzoic acid. The hydroxyl group at C2 and the chloro group at C4 are both ortho-, para- directors. The hydroxyl group strongly activates the ring, directing incoming electrophiles to the C3 and C5 positions. The chloro group also directs to its ortho (C3, C5) and para (C1, which is occupied) positions. The C5 position is sterically less hindered and electronically activated, making it the most probable site for electrophilic substitution.

Industrial Synthesis Protocol: Electrophilic Bromination

This section details a robust protocol for the bromination of 4-chloro-2-hydroxybenzoic acid. The choice of brominating agent is critical at an industrial scale, balancing reactivity, cost, and safety. While molecular bromine (Br₂) is highly reactive and cost-effective, its high toxicity, volatility, and corrosivity present significant handling challenges.[4][5][6] N-Bromosuccinimide (NBS) is a safer alternative, though more expensive. For this protocol, we will focus on the use of molecular bromine with stringent safety measures.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-hydroxybenzoic acid≥98%CommercialStarting material
Molecular Bromine (Br₂)≥99.5%CommercialHighly toxic and corrosive
Glacial Acetic AcidACS GradeCommercialSolvent
Sodium Bisulfite (NaHSO₃)TechnicalCommercialQuenching agent
Deionized Water-In-houseFor work-up and washing
Equipment
  • Glass-lined reactor with temperature control, overhead stirrer, and reflux condenser.

  • Addition funnel for controlled liquid addition.

  • Scrubber system for bromine and HBr vapors (e.g., packed with sodium hydroxide solution).

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Personal Protective Equipment (PPE): Full-face respirator with acid gas cartridges, chemical-resistant gloves (neoprene, nitrile), protective clothing, and safety goggles.[4]

Step-by-Step Protocol

Step 1: Reaction Setup

  • Charge the glass-lined reactor with 4-chloro-2-hydroxybenzoic acid (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 volumes relative to the starting material).

  • Begin stirring to dissolve the starting material. The mixture may not be a complete solution initially.

  • Cool the reactor contents to 10-15°C using a cooling jacket.

Step 2: Bromination

  • Slowly add molecular bromine (1.05 eq) to the reactor via the addition funnel over a period of 2-4 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent temperature spikes, which could lead to side product formation.

  • Maintain the internal temperature between 15-20°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

Step 3: Quenching and Product Isolation

  • Once the reaction is complete, cool the reactor to 10°C.

  • Slowly add a saturated aqueous solution of sodium bisulfite to the reaction mixture to quench any unreacted bromine. The disappearance of the reddish-brown color indicates complete quenching.

  • Add deionized water (equal to the volume of acetic acid used) to the reactor. This will precipitate the product.

  • Stir the resulting slurry for 1-2 hours at 10-15°C to ensure complete precipitation.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).

Step 4: Drying

  • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • The final product should be an off-white to pale yellow solid.

Expected Yield: 85-95% Purity (by HPLC): >98%

Safety and Process Optimization

Handling Molecular Bromine

Molecular bromine is extremely hazardous.[7] All operations involving bromine must be conducted in a well-ventilated area, preferably within a contained system with a dedicated scrubber.[6]

  • PPE: Mandatory use of full-face respirators, chemical-resistant suits, and gloves.[4]

  • Storage: Store bromine in a cool, dry, well-ventilated area away from incompatible materials like reducing agents and metals.[6]

  • Spill Response: In case of a spill, evacuate the area immediately. Neutralize small spills with an aqueous solution of sodium thiosulfate.[5] Do not use combustible absorbents.[5][6] Emergency showers and eyewash stations must be readily available.[4]

In-Situ Bromine Generation: A Safer Alternative

To mitigate the risks associated with storing and handling large quantities of molecular bromine, continuous flow chemistry offers a safer alternative.[8] In this approach, bromine is generated in situ and consumed immediately in the reaction.

G cluster_0 Reactor 1: Bromine Generation cluster_1 Reactor 2: Bromination cluster_2 Reactor 3: Quenching HBr HBr Stream R1 Static Mixer HBr->R1 Oxidant NaOCl Stream Oxidant->R1 R2 Flow Reactor R1->R2 In-situ Br₂ Substrate Substrate Stream (4-Chloro-2-hydroxybenzoic acid) Substrate->R2 R3 Static Mixer R2->R3 Reaction Mixture Quench Quench Stream (NaHSO₃) Quench->R3 Product Product Stream R3->Product

Caption: Workflow for safer bromination using continuous flow chemistry.[8]

This method significantly reduces the amount of free bromine present at any given time, minimizing the risk of exposure or accidental release.[8]

Waste Management

The primary waste streams from this process are the acidic aqueous filtrate containing sodium salts and residual acetic acid, and the sodium hydroxide solution from the scrubber. These streams must be neutralized and treated according to local environmental regulations before disposal.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. The protocol outlined in this document provides a scalable and efficient method for its production. By implementing stringent safety protocols, particularly when handling molecular bromine, and considering advanced manufacturing techniques like continuous flow chemistry, industrial-scale synthesis can be performed safely and effectively. The key to a successful scale-up lies in precise control over reaction parameters and a steadfast commitment to safety and environmental responsibility.

References

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). [Link]
  • Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • A highly efficient strategy for the synthesis of 3-substituted salicylic acids.
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
  • Bromine Safety D
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.[Link]
  • General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. National Institutes of Health (NIH). [Link]
  • Bromine handling and safety. Slideshare. [Link]
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • 4-chlorobenzoic acid, 74-11-3. The Good Scents Company. [Link]
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.

Sources

Application Notes and Protocols: Leveraging 5-Bromo-4-chloro-2-hydroxybenzoic Acid for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-4-chloro-2-hydroxybenzoic acid as a foundational scaffold for the synthesis and evaluation of new anti-inflammatory drug candidates. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to advance from a basic chemical entity to a promising preclinical candidate.

Introduction: The Rationale for this compound as a Scaffold

This compound is a halogenated derivative of salicylic acid. While not recognized as a potent anti-inflammatory agent in its own right, its structure presents a valuable starting point for medicinal chemistry campaigns. The salicylic acid core is a well-established pharmacophore, with its most famous derivative, acetylsalicylic acid, being a cornerstone of anti-inflammatory therapy. The bromine and chlorine substitutions on the benzene ring offer several strategic advantages for drug design:

  • Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability and target engagement.

  • Metabolic Stability: The carbon-halogen bonds can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Fine-tuning Electronic Properties: The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and phenolic hydroxyl groups, which may alter binding affinities to target proteins.

The true potential of this scaffold lies in its derivatization to create more complex molecules with enhanced biological activity. A notable example from the literature is the synthesis of compounds like 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which has demonstrated significant anti-inflammatory effects in microglial cells by inhibiting the production of key inflammatory mediators.[1][2]

Proposed Synthetic Strategy: From Scaffold to Lead Compound

The following is a generalized synthetic protocol for the derivatization of this compound to generate novel anti-inflammatory candidates. This multi-step synthesis involves the introduction of an amino-benzyl moiety, a modification shown to confer anti-inflammatory activity.[1]

Workflow for Synthesis of Novel Derivatives

Synthetic Workflow A 5-Bromo-4-chloro-2- hydroxybenzoic acid B Methyl Ester Protection A->B SOCl2, MeOH C Formylation B->C Duff Reaction or Vilsmeier-Haack D Reductive Amination C->D Substituted Aniline, NaBH(OAc)3 E Ester Hydrolysis D->E LiOH, THF/H2O F Final Compound E->F Acidic Workup

Caption: A generalized synthetic workflow for derivatizing the starting scaffold.

Detailed Protocol: Synthesis of a Candidate Derivative
  • Esterification of the Carboxylic Acid:

    • Suspend this compound in methanol.

    • Add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the methyl ester.

  • Formylation of the Phenolic Ring:

    • To the protected intermediate from step 1, add hexamethylenetetramine and trifluoroacetic acid.

    • Heat the mixture to introduce a formyl group onto the aromatic ring, likely ortho to the hydroxyl group (Duff reaction).

    • Purify the resulting aldehyde by column chromatography.

  • Reductive Amination:

    • Dissolve the formylated intermediate in a suitable solvent such as dichloromethane.

    • Add a substituted aniline (e.g., 4-aminophenol) and a mild reducing agent like sodium triacetoxyborohydride.

    • Stir at room temperature overnight.

    • Purify the product by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the product from step 3 in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with dilute HCl to precipitate the final compound.

    • Filter, wash with water, and dry to yield the final derivative.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising candidates.

Tier 1: Primary Screening for Anti-inflammatory Potential

These assays are rapid and cost-effective, providing an initial assessment of a compound's ability to interfere with key inflammatory processes.

AssayPrincipleEndpoint MeasurementReference Standard
Protein Denaturation Inhibition Measures the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin or egg albumin, a hallmark of inflammation.[3][4]Spectrophotometric analysis of turbidity at 660 nm.Diclofenac Sodium
Red Blood Cell Membrane Stabilization Assesses the compound's ability to protect red blood cell membranes from hypotonicity- or heat-induced lysis, modeling lysosomal membrane stabilization.[4]Spectrophotometric measurement of hemoglobin release at 560 nm.Indomethacin
Lipoxygenase (LOX) Inhibition Determines the inhibition of the 5-LOX enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.[4][5]Spectrophotometric measurement of the formation of conjugated dienes from linoleic acid.Quercetin
Cyclooxygenase (COX) Inhibition Measures the inhibition of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.[4][6]Colorimetric or fluorescent enzyme immunoassays (EIA) for prostaglandin E2 (PGE2).Celecoxib (COX-2) / Ibuprofen (non-selective)
Tier 2: Cell-Based Assays for Mechanistic Insights

Compounds that show activity in Tier 1 assays should be advanced to more complex cell-based models to elucidate their mechanism of action.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This is a widely used model to mimic bacterial-induced inflammation.[7][8][9]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[6][7][10]

    • Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[7][11]

    • Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

    • Western Blot Analysis: Lyse the cells and perform western blotting to assess the protein expression of iNOS and COX-2, as well as the activation of key signaling pathways like NF-κB and MAPKs.[1][7][11]

Key Signaling Pathways to Investigate

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_active NF-κB MAPK->NFkB_active activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB_inactive NF-κB IkB->NFkB_inactive inhibits NFkB_inactive->NFkB_active translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes induces transcription

Caption: Key inflammatory signaling pathways activated by LPS in macrophages.

In Vivo Evaluation of Anti-inflammatory Efficacy

Promising candidates from in vitro studies should be evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-established model of acute inflammation.[5][12][13]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[12]

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. The vehicle control group receives the vehicle alone, and the positive control group receives a standard drug like indomethacin or diclofenac.

  • Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Other Relevant In Vivo Models
  • Croton Oil-Induced Ear Edema: A model for topical anti-inflammatory activity.

  • Cotton Pellet-Induced Granuloma: A model of chronic inflammation.[14]

  • Adjuvant-Induced Arthritis: A model for autoimmune inflammatory conditions like rheumatoid arthritis.

Data Interpretation and Lead Optimization

The collective data from the in vitro and in vivo assays will guide the structure-activity relationship (SAR) studies. The goal is to identify derivatives with the best balance of potency, selectivity, and drug-like properties. Key considerations include:

  • Potency: Lower IC50 or EC50 values in in vitro assays and lower effective doses in vivo indicate higher potency.

  • Selectivity: For COX inhibitors, a higher selectivity for COX-2 over COX-1 is generally desirable to reduce gastrointestinal side effects.

  • Mechanism of Action: Understanding whether the compound acts on enzymatic targets (COX, LOX) or signaling pathways (NF-κB, MAPKs) is crucial for further development.

  • Pharmacokinetics and Safety: Preliminary assessment of metabolic stability and cytotoxicity should be conducted to ensure the lead candidates have favorable ADME/Tox profiles.

By systematically applying these protocols and principles, researchers can effectively utilize this compound as a versatile scaffold to discover and develop the next generation of anti-inflammatory therapeutics.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Gavali, M., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3146-3153.
  • Vane, J.R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Mokdad-Bzeouich, I., et al. (2016).
  • Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
  • Global Research Online. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • Li, H., et al. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
  • Wang, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?.
  • Choi, H.W., et al. (2017). Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. Molecular Medicine, 23, 113-121.
  • Li, H., et al. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. PubMed.
  • Park, S., et al. (2016). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Bioorganic & Medicinal Chemistry Letters, 26(22), 5549-5553.
  • Syahputra, R.A., et al. (2023). Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Journal of Chemical Health Risks, 13(4), 335-344.
  • Wang, Y., et al. (2018). Chemical structure of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007). ResearchGate.
  • Kochetkov, K.A., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(21), 7240.
  • PubChem. (n.d.). This compound.
  • Gokhale, V.M., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(6), e1800030.
  • Mak, K.K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200135.
  • Kumar, N., & Singh, R.K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Kim, A.R., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(9), 509.

Sources

Application Note: Quantitative Analysis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-Bromo-4-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid.[1] Such compounds are often critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) or may be present as process-related impurities.[2][3] Therefore, accurate and robust quantification is essential for quality control, stability testing, and regulatory compliance in the pharmaceutical industry.[4] This guide details validated protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical implementation for researchers, scientists, and drug development professionals.[5][6]

Introduction to this compound

This compound is an aromatic organic compound whose precise quantification is vital for ensuring the purity, safety, and efficacy of pharmaceutical products.[4] Its physicochemical properties, including polarity and potential for thermal lability, dictate the selection of an appropriate analytical technique. This note provides a comparative overview of three distinct methods, enabling scientists to choose the most suitable approach based on their specific analytical needs, matrix complexity, and available instrumentation.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₄BrClO₃[7][8]
Molecular Weight 251.46 g/mol [7][9]
CAS Number 142167-38-2[7][8]
Synonyms 5-Bromo-4-chlorosalicylic acid[9]
Melting Point 203-206 °C[9]
Appearance White to off-white solidInferred

Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10] All protocols described herein are designed to be validated in accordance with ICH Q2(R2) guidelines, which provide a framework for ensuring that an analytical method yields reliable, reproducible, and accurate data.[11][12] Key performance parameters that must be evaluated include specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantitation).[13][14]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

3.1. Rationale and Applicability

HPLC is the preeminent technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Reversed-phase HPLC, which separates analytes based on polarity, is ideally suited for this molecule. The presence of the substituted aromatic ring provides strong chromophores, enabling highly sensitive detection by UV spectrophotometry.[15] This method is robust, reliable, and the standard for quality control and stability assays in pharmaceutical manufacturing.[5]

3.2. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., ACN:Buffered H₂O) a1 Equilibrate HPLC System (C18 Column) p2 Prepare Standard Solutions (Stock & Dilutions) a2 Inject Standard/Sample (e.g., 10 µL) p2->a2 p3 Prepare Sample Solution (Dissolve & Filter) p3->a2 a1->a2 a3 Isocratic Elution a2->a3 a4 Detect at λmax (e.g., 310 nm) a3->a4 d1 Integrate Peak Area a4->d1 d2 Construct Calibration Curve (Peak Area vs. Conc.) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

3.3. Detailed Protocol

3.3.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).[8][16]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure), Phosphoric acid (ACS grade).

  • Glassware: Class A volumetric flasks and pipettes.

  • Syringe filters: 0.45 µm PTFE or nylon.

3.3.2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 40:60 v/vThe organic/aqueous mixture provides appropriate polarity for elution. Acidification suppresses the ionization of the carboxylic acid, ensuring good peak shape and retention on a C18 column.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 310 nm (Determine experimentally via UV scan)Wavelength of maximum absorbance (λmax) provides the highest sensitivity.
Injection Volume 10 µLA common volume that balances sensitivity with potential for peak overload.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

3.3.3. Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing an estimated 2.5 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

3.4. Method Validation Summary

The method must be validated to demonstrate its suitability.[14] The following acceptance criteria are typical for a pharmaceutical impurity or assay method.[5]

ParameterAcceptance Criteria
Specificity Peak is free from interference from blank and placebo. Peak purity index > 0.99.
Linearity (R²) ≥ 0.999 over the specified range.
Range e.g., 1 µg/mL (LOQ) to 75 µg/mL (150% of target).
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%.
LOQ (% RSD) ≤ 10.0% at the quantitation limit.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Rationale and Applicability

GC-MS offers exceptional specificity and sensitivity, making it an excellent tool for identifying and quantifying trace-level impurities.[18] However, this compound contains polar hydroxyl and carboxyl functional groups, rendering it non-volatile. Therefore, a chemical derivatization step is mandatory to convert the analyte into a thermally stable and volatile form suitable for GC analysis.[19] Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

4.2. Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Standard Solutions d1 Evaporate solvent to dryness p1->d1 p2 Prepare Sample Solution p2->d1 d2 Add Derivatizing Agent (e.g., BSTFA in ACN) d1->d2 d3 Heat reaction mixture (e.g., 70°C for 30 min) d2->d3 a1 Inject derivatized sample d3->a1 a2 Separate on capillary column (e.g., DB-5ms) a1->a2 a3 Ionize (EI, 70 eV) a2->a3 a4 Detect by Mass Spectrometer (Scan or SIM mode) a3->a4 da1 Extract Ion Chromatogram a4->da1 da2 Integrate Peak Area da1->da2 da3 Quantify using Calibration Curve da2->da3

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

4.3. Detailed Protocol

4.3.1. Instrumentation and Materials

  • GC-MS system with an autosampler and an electron ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Reagents: BSTFA with 1% TMCS, Acetonitrile (anhydrous), Pyridine (anhydrous).

  • Reference Standard and sample as described for HPLC.

4.3.2. Derivatization Procedure

  • Transfer aliquots of the prepared standard and sample solutions into separate autosampler vials.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of anhydrous Acetonitrile and 50 µL of BSTFA.

  • Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool to room temperature before placing in the GC autosampler.

4.3.3. GC-MS Conditions

ParameterRecommended ConditionRationale
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Oven Program Hold at 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 minA temperature gradient is necessary to elute the high-boiling point derivatized analyte with good peak shape.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Detection Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used for method development. SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

Method 3: UV-Visible Spectrophotometry

5.1. Rationale and Applicability

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantification.[1] Its primary limitation is a lack of specificity. This method is best suited for the assay of the pure bulk substance or for analysis in simple formulations where no other components absorb light at the same wavelength. It is not suitable for complex matrices or for detecting impurities.

5.2. Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Solvent/Diluent (e.g., Methanol) a2 Zero instrument with Solvent Blank p1->a2 p2 Prepare Standard Solutions (Stock & Dilutions) a1 Determine λmax (Scan Standard Solution) p2->a1 a3 Measure Absorbance of Standards and Sample p2->a3 p3 Prepare Sample Solution p3->a3 a1->a3 a2->a3 d1 Construct Calibration Curve (Absorbance vs. Conc.) a3->d1 d2 Calculate Sample Concentration d1->d2

Caption: UV-Visible spectrophotometry experimental workflow.

5.3. Detailed Protocol

5.3.1. Instrumentation and Materials

  • Dual-beam UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Reagents: Methanol (spectroscopic grade).

  • Reference Standard, sample, and glassware as previously described.

5.3.2. Procedure

  • Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in Methanol. Scan the solution from 400 nm to 200 nm against a Methanol blank to determine the wavelength of maximum absorbance.

  • Preparation of Calibration Curve: From a 100 µg/mL stock solution in Methanol, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Sample Preparation: Prepare a sample solution in Methanol with a target concentration of ~10 µg/mL.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using the Methanol blank. Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Plot a graph of absorbance versus concentration for the standards. Use linear regression to determine the equation of the line. Calculate the concentration of the sample using its absorbance and the calibration curve.

Method Selection Guide

The choice of analytical technique depends critically on the intended application, sample complexity, and regulatory requirements.

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (Separation + Mass)Low (No separation)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Application Routine QC, assay, impurity profiling, stability testing.Impurity identification, trace analysis, confirmation.Assay of pure substance, simple formulations.
Sample Prep Simple (dissolve, filter)Complex (derivatization required)Very Simple (dissolve)
Cost / Throughput Moderate / HighHigh / ModerateLow / Very High

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Validation of Impurity Methods, Part II. (2014).
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • PubChem. This compound.
  • Synquest Labs. This compound.
  • This compound, min 98%, 1 gram.
  • Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Benchchem. 5-Bromo-2-chloro-4-hydroxy-benzoic acid.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2021). Pharmacognosy Journal.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Benchchem. Application Notes and Protocols for the Quantification of 4-Bromo-2-hydroxybenzaldehyde.
  • Benchchem. Application Notes and Protocols for the Quantification of 5-Chlorosalicylic Acid.

Sources

Application Notes and Protocols: Functionalization of the Hydroxyl Group on 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

5-Bromo-4-chloro-2-hydroxybenzoic acid is a halogenated salicylic acid derivative that serves as a crucial building block in the synthesis of pharmaceuticals and other biologically active molecules. The strategic functionalization of its phenolic hydroxyl group allows for the modulation of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This targeted modification can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, making it a key strategy in drug discovery and development. These modifications often lead to the creation of novel compounds with enhanced therapeutic efficacy.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the two primary methods for functionalizing the hydroxyl group of this compound: O-alkylation (ether formation) and O-acylation (ester formation) . The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt these methods to their specific needs.

Core Concepts: Navigating Reactivity and Selectivity

The structure of this compound presents a key challenge: the presence of two acidic protons on the hydroxyl and carboxylic acid groups. To achieve selective functionalization of the hydroxyl group, it is often necessary to protect the more acidic carboxylic acid group first, typically by converting it to an ester. This temporary modification prevents the carboxylate from competing with the phenoxide in nucleophilic reactions. Following the desired modification of the hydroxyl group, the protecting ester can be readily cleaved to regenerate the carboxylic acid.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] In the context of this compound, this involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent.

Workflow for O-Alkylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A This compound B Esterification (e.g., Fischer) A->B C Methyl 5-bromo-4-chloro-2-hydroxybenzoate B->C D Methyl 5-bromo-4-chloro-2-hydroxybenzoate E Williamson Ether Synthesis D->E F Methyl 5-bromo-4-chloro-2-alkoxybenzoate E->F G Methyl 5-bromo-4-chloro-2-alkoxybenzoate H Saponification G->H I 5-Bromo-4-chloro-2-alkoxybenzoic acid H->I

Caption: O-Alkylation Workflow.

Protocol 1.1: Protection of the Carboxylic Acid (Esterification)

Rationale: The carboxylic acid is significantly more acidic than the phenolic hydroxyl group. To prevent the carboxylate from acting as a nucleophile in the subsequent etherification step, it is protected as a methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a straightforward and high-yielding method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-bromo-4-chloro-2-hydroxybenzoate.

Protocol 1.2: Williamson Ether Synthesis

Rationale: This protocol utilizes a base to deprotonate the phenolic hydroxyl group, generating a phenoxide that is a potent nucleophile. The choice of a relatively mild base like potassium carbonate is sufficient for this purpose. The reaction is typically performed in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction.[2][3]

Materials:

  • Methyl 5-bromo-4-chloro-2-hydroxybenzoate

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 5-bromo-4-chloro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add the desired alkyl halide (1.1 - 1.5 eq) to the suspension.

  • Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool to room temperature and pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-bromo-4-chloro-2-alkoxybenzoate.

Protocol 1.3: Deprotection of the Carboxylic Acid (Saponification)

Rationale: The final step involves the hydrolysis of the methyl ester to regenerate the carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis.[4] The use of lithium hydroxide or sodium hydroxide in a mixture of water and a water-miscible organic solvent like methanol or THF ensures efficient hydrolysis.

Materials:

  • Methyl 5-bromo-4-chloro-2-alkoxybenzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), aqueous solution

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Water

  • Brine

Procedure:

  • Dissolve the methyl 5-bromo-4-chloro-2-alkoxybenzoate (1.0 eq) in a mixture of methanol or THF and water.

  • Add an aqueous solution of LiOH or NaOH (2.0 - 4.0 eq).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 5-Bromo-4-chloro-2-alkoxybenzoic acid.

Reaction Step Starting Material Key Reagents Product Typical Yield
Protection This compoundMeOH, H₂SO₄ (cat.)Methyl 5-bromo-4-chloro-2-hydroxybenzoate>95%
Etherification Methyl 5-bromo-4-chloro-2-hydroxybenzoateAlkyl halide, K₂CO₃, DMFMethyl 5-bromo-4-chloro-2-alkoxybenzoate70-90%
Deprotection Methyl 5-bromo-4-chloro-2-alkoxybenzoateLiOH, MeOH/H₂O5-Bromo-4-chloro-2-alkoxybenzoic acid>90%

Part 2: O-Acylation (Ester Formation)

The formation of an ester at the phenolic hydroxyl group can be achieved through reaction with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base.[5] This modification is often employed to introduce functionalities that can act as prodrug moieties or alter the molecule's interaction with biological targets.

Workflow for O-Acylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A This compound B Esterification A->B C Methyl 5-bromo-4-chloro-2-hydroxybenzoate B->C D Methyl 5-bromo-4-chloro-2-hydroxybenzoate E Acylation D->E F Methyl 2-acyloxy-5-bromo-4-chlorobenzoate E->F G Methyl 2-acyloxy-5-bromo-4-chlorobenzoate H Saponification G->H I 2-Acyloxy-5-bromo-4-chlorobenzoic acid H->I

Caption: O-Acylation Workflow.

Protocol 2.1: Protection of the Carboxylic Acid (Esterification)

This step is identical to Protocol 1.1.

Protocol 2.2: O-Acylation

Rationale: This protocol uses a base, such as pyridine or triethylamine, to deprotonate the phenolic hydroxyl group and also to act as a nucleophilic catalyst and an acid scavenger. The resulting phenoxide then reacts with the acylating agent (acid chloride or anhydride) to form the ester.

Materials:

  • Methyl 5-bromo-4-chloro-2-hydroxybenzoate

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 - 1.5 eq)

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 5-bromo-4-chloro-2-hydroxybenzoate (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution and cool to 0 °C.

  • Slowly add the acylating agent (1.1 - 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired methyl 2-acyloxy-5-bromo-4-chlorobenzoate.

Protocol 2.3: Deprotection of the Carboxylic Acid (Saponification)

This step is analogous to Protocol 1.3 for the hydrolysis of the methyl ester to the carboxylic acid.

Reaction Step Starting Material Key Reagents Product Typical Yield
Protection This compoundMeOH, H₂SO₄ (cat.)Methyl 5-bromo-4-chloro-2-hydroxybenzoate>95%
Acylation Methyl 5-bromo-4-chloro-2-hydroxybenzoateAcyl chloride, PyridineMethyl 2-acyloxy-5-bromo-4-chlorobenzoate80-95%
Deprotection Methyl 2-acyloxy-5-bromo-4-chlorobenzoateLiOH, MeOH/H₂O2-Acyloxy-5-bromo-4-chlorobenzoic acid>90%

Alternative Strategies: Mitsunobu Reaction for Sterically Hindered Alcohols

For the etherification with sterically hindered secondary or tertiary alcohols, where the SN2 pathway of the Williamson ether synthesis is disfavored, the Mitsunobu reaction offers a powerful alternative.[6][7] This reaction proceeds under mild, neutral conditions and typically results in the inversion of stereochemistry at the alcohol center.[8]

Reaction Principle: The Mitsunobu reaction involves the in-situ activation of the alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The activated alcohol is then displaced by the phenolic hydroxyl group of the protected this compound derivative.

Considerations:

  • The pKa of the phenolic proton should be less than 15 for efficient reaction.

  • The reaction is sensitive to steric hindrance, and for highly hindered substrates, higher concentrations and sonication may be required to achieve reasonable reaction rates.[6][10]

Conclusion and Future Perspectives

The functionalization of the hydroxyl group on this compound is a versatile strategy for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The choice between O-alkylation and O-acylation, as well as the specific reagents and conditions, will depend on the desired final product and the nature of the substituent to be introduced. The protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. Further investigations into novel catalytic systems for these transformations could lead to even more efficient and environmentally friendly synthetic routes.

References

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.).
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
  • Kumari, A., & Singh, R. K. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 15(4), 466-489. [Link]
  • Swamy, K. C. K., & Kumar, N. N. B. (2011). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemical Reviews, 111(3), 1123-1191. [Link]
  • Dodge, J. A., & Nissen, J. S. (1998). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 98(5), 1761-1804. [Link]
  • Process for the O-alkylation of phenols. (1975).
  • Heravi, M. M., & Zadsirjan, V. (2020). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Journal of the Iranian Chemical Society, 17(10), 2491-2498. [Link]
  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
  • Esters. (n.d.). 4College.co.uk. [Link]
  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]
  • Alkylation catalyst and method for making alkylated phenols. (2005).
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
  • Williamson Ether Synthesis. (2022). Chemistry LibreTexts. [Link]
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2022).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Establishment of salicylic acid derived silylation reagents for protection of alcohols. (n.d.).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022).
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO. [Link]
  • Esterification of hydroxybenzoic acids. (1993).
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.).
  • Synthesis of aryl ethers, methods and reagents related thereto. (2000).
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. [Link]
  • Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]
  • Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. (2012).
  • Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. (2023). Molecules, 28(15), 5824. [Link]
  • Aspirin. (n.d.). Wikipedia. [Link]
  • The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4346. [Link]
  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2018). Beilstein Journal of Organic Chemistry, 14, 214-219. [Link]
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021).
  • Named Reactions Of Haloalkanes and haloarenes. (n.d.). Chemistry Workshop JR. [Link]
  • 3-Bromo-5-chloro-4-hydroxybenzoic acid. (n.d.). PubChem. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2015). Journal of Chemical Research, 39(5), 281-283. [Link]
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020).
  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2018).
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024). Scientific Reports, 14(1), 1-20. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Benzamide Analogs from 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of novel benzamide analogs, utilizing 5-Bromo-4-chloro-2-hydroxybenzoic acid as a versatile starting material. Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, and anticancer properties.[1][2] This application note details two robust synthetic pathways for the preparation of these analogs: a classical two-step approach involving the formation of an acyl chloride intermediate, and a more direct, one-pot synthesis using modern coupling agents. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles, ensuring experimental reproducibility, and providing a framework for the synthesis of diverse compound libraries.

Introduction: The Significance of Benzamide Scaffolds in Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore for targeting a variety of biological receptors and enzymes.[2] The starting material, this compound, is a highly functionalized building block. The presence of bromo, chloro, hydroxyl, and carboxylic acid groups offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs with potentially unique biological activities.[4] The strategic placement of the halogen atoms can influence the compound's lipophilicity and metabolic stability, while the phenolic hydroxyl and carboxylic acid groups provide handles for further derivatization.

Synthetic Strategies: Pathways to Novel Benzamide Analogs

Two primary strategies for the synthesis of benzamide analogs from this compound are presented. The choice of method will depend on the specific amine to be coupled, the desired scale of the reaction, and the available laboratory resources.

Method 1: Acyl Chloride-Mediated Synthesis (Schotten-Baumann Conditions)

This traditional and reliable method proceeds in two discrete steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the coupling of the acyl chloride with a primary or secondary amine.[5] This approach is often high-yielding due to the high reactivity of the acyl chloride intermediate.

Step 1: Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoyl chloride

The initial step involves the activation of the carboxylic acid group of this compound by converting it into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

  • The resulting crude 5-Bromo-4-chloro-2-hydroxybenzoyl chloride is typically used in the next step without further purification.

Causality and Insights:

  • The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

Step 2: Amide Coupling with Primary or Secondary Amines

The crude acyl chloride is then reacted with a suitable primary or secondary amine to form the desired benzamide analog. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

Experimental Protocol:

Materials:

  • Crude 5-Bromo-4-chloro-2-hydroxybenzoyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a separate, clean, and dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the base (2.0 eq) in the chosen anhydrous solvent.

  • Cool the amine solution to 0°C using an ice bath.

  • Dissolve the crude 5-Bromo-4-chloro-2-hydroxybenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Upon completion, proceed with the work-up and purification as detailed in Section 3.

Causality and Insights:

  • The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize side product formation.

  • The use of a non-nucleophilic base like TEA or DIPEA is crucial to avoid competing reactions with the acyl chloride.

G A This compound B Activation with SOCl₂/DMF A->B C 5-Bromo-4-chloro-2-hydroxybenzoyl chloride B->C E Amide Coupling C->E D Amine (R-NH₂) & Base D->E F Novel Benzamide Analog E->F G Work-up & Purification F->G

Caption: General mechanism of amide bond formation using EDC/HOBt.

General Work-up and Purification Procedures

The following is a general procedure for the isolation and purification of the synthesized benzamide analogs. The specific details may need to be adjusted based on the properties of the individual compounds.

Experimental Protocol:

  • Quenching: Quench the reaction mixture by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. [5]Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine and base, a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water. [5]3. Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. [5]4. Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the pure benzamide analog. [5]

Characterization of Novel Benzamide Analogs

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot for the purified product with an Rf value distinct from the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the chemical structure.Characteristic peaks corresponding to the protons and carbons of the benzamide scaffold and the coupled amine moiety. The disappearance of the carboxylic acid proton signal and the appearance of an amide N-H proton signal (for primary and secondary amines) are key indicators of a successful reaction. [7][8]
Mass Spectrometry (MS) Determine the molecular weight and confirm the molecular formula.A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the target compound. [7][8]
Infrared (IR) Spectroscopy Identify key functional groups.Characteristic absorption bands for the amide C=O stretch (typically around 1630-1680 cm⁻¹) and N-H stretch (for primary and secondary amides, around 3100-3500 cm⁻¹). [7][8]
Melting Point Analysis Assess the purity of solid compounds.A sharp and defined melting point range for a pure crystalline solid. [9]

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the synthesis of novel benzamide analogs from this compound. By leveraging either the classical acyl chloride approach or modern direct coupling techniques, researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs. The detailed experimental procedures, coupled with explanations of the underlying chemical principles, are intended to empower scientists to successfully synthesize and characterize these promising molecules.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • ResearchGate. (2025). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening | Request PDF.
  • ACS Publications. (n.d.). Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers | Journal of Medicinal Chemistry.
  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]
  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. [Link]
  • National Institutes of Health. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
  • National Institutes of Health. (2016). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents.
  • Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Carewell Pharma. [Link]
  • Organic Syntheses. (2022).
  • ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
  • National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
  • ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
  • Asian Journal of Chemistry. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]
  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • MDPI. (2024).
  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-hydroxybenzoic acid. PubChem. [Link]
  • National Institutes of Health. (2017). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • Oakwood Chemical. (n.d.). This compound, 98% Purity. Oakwood Chemical. [Link]

Sources

Application Notes & Protocols: Supramolecular Assemblies in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Dawn of "Chemistry Beyond the Molecule"

For decades, materials science has been largely dominated by the principles of covalent chemistry, focusing on the robust, permanent bonds that hold atoms together within a molecule. However, nature frequently operates on a more subtle and dynamic level. Biological systems are replete with intricate architectures formed through the collective action of weak, non-covalent interactions such as hydrogen bonds, hydrophobic effects, van der Waals forces, π-π stacking, and metal-ligand coordination.[1][2] This is the realm of supramolecular chemistry, a field dedicated to understanding and harnessing these interactions to construct functional, higher-order structures.[3][4]

Supramolecular assemblies, formed through the spontaneous self-assembly of molecular building blocks, offer a paradigm shift in materials design.[2][5] Unlike their covalently-linked counterparts, these materials are often dynamic, responsive, and capable of self-healing.[6][7] Their properties are not merely the sum of their individual components but emerge from the collective, organized arrangement of molecules. This guide provides an in-depth exploration of the applications of supramolecular assemblies in key areas of materials science, offering both the foundational principles and detailed protocols for their implementation in the laboratory.

Diagram: The Hierarchy of Supramolecular Assembly

Supramolecular_Assembly cluster_0 Molecular Building Blocks cluster_1 Non-Covalent Interactions cluster_2 Self-Assembly Process cluster_3 Supramolecular Assembly Monomers Monomers / Building Blocks Process Spontaneous Organization Monomers->Process Driven by Interactions Hydrogen Bonding Hydrophobic Effects π-π Stacking Metal Coordination Assembly Defined Higher-Order Structure (e.g., Micelle, Fiber, Hydrogel) Process->Assembly Results in Drug_Delivery_Workflow cluster_0 Synthesis & Assembly cluster_1 Systemic Circulation cluster_2 Tumor Microenvironment Synthesis Synthesize pH-Responsive Block Copolymer Assembly Self-Assembled Micelle Formation (pH 7.4) Synthesis->Assembly Encapsulation Doxorubicin Encapsulation Assembly->Encapsulation Circulation Stable Micelle in Bloodstream (pH 7.4) Encapsulation->Circulation Accumulation EPR Effect-Mediated Tumor Accumulation Circulation->Accumulation Disassembly Micelle Disassembly (Acidic pH) Accumulation->Disassembly Release Doxorubicin Release Disassembly->Release

Caption: Workflow for pH-responsive drug delivery.

Protocol: Synthesis and Characterization of Doxorubicin-Loaded pH-Responsive Micelles

Materials:

  • Poly(ethylene glycol)-block-poly(β-amino ester) (PEG-b-PAE)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

Protocol Steps:

  • Drug Loading:

    • Dissolve 10 mg of PEG-b-PAE and 2 mg of DOX·HCl in 1 mL of DMSO.

    • Add 5 µL of TEA to neutralize the DOX·HCl.

    • Stir the solution at room temperature for 2 hours in the dark.

  • Micelle Formation:

    • Slowly add 5 mL of deionized water to the DMSO solution while stirring to induce micelle self-assembly.

    • Transfer the solution to a dialysis membrane and dialyze against deionized water for 24 hours to remove DMSO and unloaded drug.

  • Characterization:

    • Size and Morphology: Determine the hydrodynamic diameter and size distribution of the micelles using DLS. Visualize the morphology and size using TEM after negative staining.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the micellar solution. Dissolve the dried micelles in DMSO and measure the absorbance of DOX at 485 nm using a UV-Vis spectrophotometer. Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of micelles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release:

    • Place 1 mL of the DOX-loaded micelle solution into a dialysis bag.

    • Immerse the bag in 20 mL of PBS at pH 7.4 and another in PBS at pH 6.5.

    • Maintain at 37°C with gentle shaking.

    • At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

    • Quantify the amount of released DOX using UV-Vis spectrophotometry.

Data Summary Table:

ParameterResult
Hydrodynamic Diameter (DLS)100-150 nm
Polydispersity Index (PDI)< 0.2
Drug Loading Content (DLC)~10%
Encapsulation Efficiency (EE)> 80%
Cumulative Release at 24h (pH 7.4)~20%
Cumulative Release at 24h (pH 6.5)~75%

Section 2: Supramolecular Hydrogels for Tissue Engineering

Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can entrap large amounts of water. [1][8]Their structural and mechanical similarity to the native extracellular matrix (ECM), combined with their biocompatibility and often injectable nature, makes them ideal candidates for tissue engineering scaffolds. [8][9]

Core Principle: Dynamic Scaffolding and Bioactivity

Unlike covalently crosslinked hydrogels, the non-covalent interactions in supramolecular hydrogels are dynamic and reversible. [1][8]This endows them with unique properties such as shear-thinning and self-healing, allowing for minimally invasive delivery via injection. [8][10]Furthermore, the modular nature of the building blocks allows for the incorporation of bioactive signals to direct cell behavior, such as proliferation and differentiation. [1]

Application Note: Self-Assembling Peptide Hydrogels for Cartilage Regeneration

Causality Behind Experimental Choices: Peptide amphiphiles (PAs) are a class of molecules consisting of a hydrophobic alkyl tail and a hydrophilic peptide headgroup. These molecules can self-assemble into nanofibrous hydrogels that mimic the structure of collagen in the ECM. [2]By incorporating specific peptide sequences, such as those that promote chondrogenesis (e.g., from TGF-β1), these hydrogels can act as instructive scaffolds for cartilage regeneration. [11]The self-healing nature of these gels ensures good integration with the surrounding tissue after injection. [8] Logical Relationship Diagram:

Tissue_Engineering_Logic cluster_0 Molecular Design cluster_1 Self-Assembly & Gelation cluster_2 Application & Function PA PA Bioactive Incorporate Chondrogenic Peptide Sequence Assembly Self-Assembly into Nanofibers Bioactive->Assembly Gelation Formation of 3D Hydrogel Network Assembly->Gelation Injection Injectable Delivery Gelation->Injection Scaffold Biomimetic Scaffold Injection->Scaffold CellularResponse Cell Adhesion & Chondrogenesis Scaffold->CellularResponse Regeneration Cartilage Tissue Regeneration CellularResponse->Regeneration

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 5-Bromo-4-chloro-2-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind each step, ensuring a reproducible and high-yield process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you might encounter. We delve into the root causes and provide actionable, field-tested solutions.

Question 1: My primary synthesis route via the Kolbe-Schmitt reaction of 4-bromo-3-chlorophenol is resulting in extremely low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Kolbe-Schmitt carboxylation of 4-bromo-3-chlorophenol are a frequent challenge. The primary reason often lies in suboptimal reaction conditions and the inherent reactivity of the substituted phenol.

Root Cause Analysis:

  • Inadequate Phenoxide Formation: The Kolbe-Schmitt reaction proceeds through the nucleophilic attack of a phenoxide on carbon dioxide. Incomplete deprotonation of the starting phenol is a common culprit for low conversion.

  • Reaction Reversibility and Decarboxylation: The carboxylation is a reversible process. At elevated temperatures, the product can decarboxylate back to the starting phenol, significantly reducing the yield.

  • Steric Hindrance: The substituents on the aromatic ring can sterically hinder the approach of the carbon dioxide electrophile.

  • Incorrect Cation Choice: The choice of alkali metal hydroxide is crucial. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides generally favor the formation of the para-isomer, which in this case is the desired 2-hydroxybenzoic acid derivative.[1][2]

Optimization Strategies:

ParameterRecommended ConditionRationale
Base Potassium Hydroxide (KOH)The larger potassium ion is less likely to chelate with the phenoxide and carbon dioxide, which favors ortho-carboxylation. This promotes the formation of the thermodynamically more stable para-product.[1][2]
Temperature 125-150°CThis temperature range provides a balance between sufficient reaction rate and minimizing product decarboxylation. Strict temperature control is essential.
Pressure 80-100 atm of CO₂High pressure increases the concentration of CO₂ in the reaction medium, shifting the equilibrium towards the carboxylated product according to Le Chatelier's principle.
Solvent Aprotic polar solvents (e.g., DMSO, DMF)These solvents can facilitate a homogeneous reaction, potentially proceeding under milder conditions than the traditional solid-phase reaction.[1]

Experimental Protocol: Optimized Kolbe-Schmitt Carboxylation

  • Phenoxide Formation: In a high-pressure autoclave, thoroughly dry 4-bromo-3-chlorophenol and dissolve it in a minimal amount of a suitable high-boiling point aprotic solvent. Add a stoichiometric equivalent of finely powdered potassium hydroxide.

  • Reaction: Seal the autoclave and purge with nitrogen, followed by pressurizing with carbon dioxide to the desired pressure (e.g., 100 atm).

  • Heating: Heat the mixture to 125°C while stirring vigorously. Maintain this temperature for 4-6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess CO₂. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Question 2: I'm observing significant formation of an isomeric impurity. How can I improve the regioselectivity of the bromination step?

Answer:

Achieving high regioselectivity during the electrophilic aromatic substitution on a substituted phenol can be challenging due to the directing effects of the existing functional groups.

Root Cause Analysis:

  • Activating and Deactivating Groups: The hydroxyl and carboxyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The interplay of these directing effects can lead to the formation of undesired isomers.[3]

  • Reaction Conditions: The choice of brominating agent and solvent can significantly influence the regioselectivity.

Strategies for Improved Regioselectivity:

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)NBS is a milder brominating agent compared to elemental bromine, which can lead to better control and reduced side reactions.
Solvent Acetonitrile or DMFThese polar aprotic solvents can modulate the reactivity of the brominating agent and the substrate.
Temperature 0-10°CLower temperatures generally favor kinetic control, which can enhance the formation of a single isomer.

Experimental Protocol: Regioselective Bromination

  • Reaction Setup: Dissolve the 4-chloro-2-hydroxybenzoic acid in acetonitrile in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0°C.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.22 equivalents) in acetonitrile and add it dropwise to the cooled solution of the benzoic acid derivative over a period of 30-60 minutes.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves the carboxylation of 4-bromo-3-chlorophenol via the Kolbe-Schmitt reaction.[1][2][5] This method introduces the carboxylic acid group onto the phenolic ring. Alternative routes may involve the bromination and chlorination of 2-hydroxybenzoic acid or its derivatives, though controlling regioselectivity can be a significant challenge.[3]

Q2: How can I effectively purify the final product?

A2: Recrystallization is a highly effective method for purifying crude this compound. A common and effective solvent system is a mixture of ethanol and water. For colored impurities, treatment with activated carbon can be beneficial. Dissolve the crude product in a suitable solvent, add activated charcoal, heat briefly, and then filter hot to remove the charcoal. The purified product can then be obtained by cooling the filtrate to induce crystallization.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Handling of Reagents: Bromine and thionyl chloride are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High-Pressure Reactions: The Kolbe-Schmitt reaction is performed under high pressure. Ensure the autoclave is properly rated for the intended pressure and temperature and that you are trained in its safe operation.

  • Acid Handling: Concentrated acids like sulfuric and hydrochloric acid are highly corrosive. Always add acid to water, not the other way around, to manage the exothermic reaction.

Visualizing the Workflow

To aid in understanding the troubleshooting process for low yield, the following workflow diagram is provided.

Troubleshooting_Low_Yield start Low Yield of this compound check_phenoxide Check for Complete Phenoxide Formation start->check_phenoxide check_conditions Review Reaction Conditions (Temperature & Pressure) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents incomplete_phenoxide Incomplete Deprotonation check_phenoxide->incomplete_phenoxide If incomplete suboptimal_conditions Suboptimal Temperature or Pressure check_conditions->suboptimal_conditions If suboptimal reagent_issue Impure Reagents or Incorrect Ratios check_reagents->reagent_issue If issues found solution_phenoxide Use Finely Powdered KOH & Anhydrous Conditions incomplete_phenoxide->solution_phenoxide solution_conditions Optimize Temperature (125-150°C) & Pressure (80-100 atm CO₂) suboptimal_conditions->solution_conditions solution_reagents Use High-Purity Starting Materials & Accurate Stoichiometry reagent_issue->solution_reagents end Improved Yield solution_phenoxide->end solution_conditions->end solution_reagents->end

Sources

Technical Support Center: Overcoming Regioselectivity Issues in the Direct Halogenation of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for one of the common challenges in aromatic chemistry: controlling the site of halogenation on hydroxybenzoic acids. The inherent conflict between the powerful, activating hydroxyl group and the deactivating carboxylic acid group often leads to a lack of selectivity and undesirable product mixtures. This document provides troubleshooting FAQs, detailed protocols, and the mechanistic reasoning behind them to empower you to achieve your desired regiochemical outcomes.

Section 1: FAQs on Fundamental Principles

This section addresses the core electronic principles governing these reactions. Understanding why selectivity is an issue is the first step to overcoming it.

Q1: Why is achieving high regioselectivity so challenging when halogenating hydroxybenzoic acids?

Regioselectivity in electrophilic aromatic substitution is dictated by the electronic properties of the substituents already on the ring.[1] In hydroxybenzoic acids, we have a classic case of conflicting directing effects:

  • The Hydroxyl (-OH) Group: This is a strongly activating group that donates electron density into the ring through resonance.[2] It powerfully directs incoming electrophiles to the positions ortho and para to itself.[3]

  • The Carboxylic Acid (-COOH) Group: This is a deactivating group that withdraws electron density from the ring, making it less nucleophilic. It directs incoming electrophiles to the meta position relative to itself.[1][4]

The hydroxyl group's activating effect is significantly stronger than the carboxylic acid's deactivating effect. Consequently, halogenation almost always occurs at the positions activated by the -OH group. The challenge arises because multiple positions are activated, often leading to a mixture of mono-, di-, and even tri-halogenated isomers, especially under harsh conditions.[5]

Caption: Conflicting directing effects on a hydroxybenzoic acid skeleton.

Q2: What are the most critical experimental parameters to control for improving selectivity?

There are four primary levers you can pull to influence the outcome of your reaction:

  • Solvent Polarity: Polar solvents (like water or ethanol) can accelerate the reaction but often decrease selectivity, promoting over-halogenation. This is because they stabilize the charged intermediate (arenium ion) and, in the case of phenols, can enhance the dissociation to the even more reactive phenoxide ion.[6] Using non-polar solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or carbon disulfide (CS₂) is a classic strategy to temper reactivity and favor mono-substitution.[3]

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) generally slows down the reaction rate and enhances selectivity by favoring the product formed via the lowest activation energy pathway.

  • Halogenating Agent: The choice of reagent is crucial. Elemental halogens (Br₂, Cl₂) are highly reactive. For more controlled reactions, N-halosuccinimides (NBS for bromination, NCS for chlorination) are excellent alternatives as they provide a slower, more controlled release of the electrophilic halogen. For iodination, molecular iodine (I₂) is a weak electrophile and requires an oxidizing agent (like nitric acid or iodic acid) to generate a more potent iodinating species ("I+").[6][7]

  • Catalyst: While the highly activated ring of a phenol often doesn't require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), one may be needed for less reactive substrates or specific transformations.[6][8] It's critical to match the catalyst to the halogen (e.g., FeBr₃ for bromination) to avoid halogen scrambling.[9]

Section 2: Isomer-Specific Troubleshooting Guide

The position of the hydroxyl and carboxyl groups relative to each other creates unique challenges for each isomer.

Salicylic Acid (2-Hydroxybenzoic Acid)
  • The Challenge: The -OH group strongly activates positions 3 (ortho) and 5 (para). The -COOH group deactivates the ring and directs meta to positions 4 and 6. The dominant -OH group directs halogenation to positions 3 and 5.

  • FAQ: I'm trying to monobrominate salicylic acid and I'm getting a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products. How do I improve selectivity for a single product?

    • Probable Cause: Your reaction conditions are too harsh. Using elemental bromine, a polar solvent, or elevated temperatures will lead to low selectivity and over-reaction.

    • Solution: To favor 5-halosalicylic acid , the electronically preferred product (para to the powerful -OH director), you should use milder conditions.

      • Solvent: Switch to a non-polar solvent like CCl₄ or acetic acid.

      • Reagent: Use one equivalent of N-Bromosuccinimide (NBS).

      • Temperature: Run the reaction at or below room temperature.

    • Solution: To favor 3,5-dihalosalicylic acid , use an excess of the halogenating agent (e.g., 2.2 equivalents of Br₂) in a solvent like acetic acid or water.

3-Hydroxybenzoic Acid
  • The Challenge: This isomer is particularly susceptible to over-halogenation. The -OH group activates positions 2, 4, and 6. All three positions are highly susceptible to attack.[10][11]

  • FAQ: I'm attempting a direct chlorination of 3-hydroxybenzoic acid and I'm isolating 2,4,6-trichloro-3-hydroxybenzoic acid. How can I achieve selective monochlorination?

    • Probable Cause: The combined activating effects at the 2, 4, and 6 positions make the ring extremely reactive, similar to phenol itself.

    • Solution: Achieving selective monochlorination is very difficult via direct electrophilic attack. The most reliable method involves a protecting group strategy (see Protocol 2). By converting the highly activating -OH group to a less activating ester (e.g., an acetate, -OAc), you can significantly temper the ring's reactivity. The acetyl group is still an ortho, para-director but is much weaker, allowing for more controlled halogenation.

4-Hydroxybenzoic Acid
  • The Challenge: The -OH group activates positions 3 and 5 (both ortho). These positions are electronically equivalent, making it easy to achieve symmetrical di-substitution but difficult to stop at mono-substitution.[12]

  • FAQ: How can I synthesize 3-bromo-4-hydroxybenzoic acid without forming the 3,5-dibromo byproduct?

    • Probable Cause: As soon as one bromine adds to the 3-position, the ring remains highly activated, and the second bromination at the 5-position is often rapid.

    • Solution: This requires careful control of stoichiometry and conditions.

      • Stoichiometry: Use slightly less than one equivalent of the brominating agent (e.g., 0.95 eq of NBS) to minimize the chance of a second addition.

      • Slow Addition: Add the halogenating agent slowly to a cooled solution of the acid to maintain a low concentration of the electrophile at all times.

      • Solvent: A less polar solvent like chloroform is preferable. See Protocol 1 for a detailed methodology.

Isomer Halogenating System Primary Product(s) Key Control Strategy
Salicylic Acid Br₂ (1 eq) in Acetic Acid5-Bromo- and 3,5-Dibromo-Use NBS in CCl₄ for mono-substitution.
3-Hydroxybenzoic Acid Cl₂ in Water2,4,6-Trichloro-Protecting group (e.g., acetylation) is essential for selectivity.
4-Hydroxybenzoic Acid Br₂ (excess) in Water3,5-Dibromo-[13]Careful stoichiometry ( < 1 eq NBS) and slow addition.
Table 1: Summary of Expected Outcomes and Control Strategies.

Section 3: Advanced Strategies & Detailed Protocols

When simple adjustments of solvent and temperature are insufficient, more robust strategies are required.

Strategy_Workflow start Define Target Molecule (Isomer & Halogen Position) q1 Is mono-halogenation at the most electronically favored position sufficient? start->q1 strategy1 Strategy 1: Mild Conditions - Non-polar solvent (CHCl₃, CCl₄) - Milder reagent (NBS, NCS) - Low temperature (0-25 °C) q1->strategy1 Yes q2 Is selectivity still poor OR is a less-favored isomer needed? q1->q2 No outcome1 Achieve Selective Halogenation strategy1->outcome1 strategy2 Strategy 2: Protecting Group 1. Protect -OH as ester (e.g., Acetate) 2. Halogenate moderated ring 3. Deprotect ester q2->strategy2 Yes q3 Is ortho-to-COOH halogenation required with high precision? q2->q3 No strategy2->outcome1 strategy3 Strategy 3: Directed C-H Activation - Use Transition Metal Catalyst (e.g., Pd, Ir) - Carboxylic acid acts as directing group q3->strategy3 Yes strategy3->outcome1

Caption: Workflow for selecting an appropriate halogenation strategy.

Protocol 1: Regioselective Monobromination of 4-Hydroxybenzoic Acid

Objective: To synthesize 3-bromo-4-hydroxybenzoic acid while minimizing the formation of the 3,5-dibromo byproduct.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like chloroform or a 1:1 mixture of acetic acid and CCl₄. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.95 eq) in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred, cooled solution of 4-hydroxybenzoic acid over a period of 1 hour.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the filtrate with water, then with a saturated sodium thiosulfate solution to quench any remaining bromine, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: A Protecting Group Strategy for Halogenating 3-Hydroxybenzoic Acid

Objective: To selectively monochlorinate 3-hydroxybenzoic acid at the 4- or 6-position.

  • Step A: Acetylation (Protection)

    • Dissolve 3-hydroxybenzoic acid (1.0 eq) in acetic anhydride.

    • Add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine.

    • Heat the mixture gently (e.g., 50 °C) for 1-2 hours.

    • Pour the cooled reaction mixture into ice water to precipitate the product, 3-acetoxybenzoic acid. Filter, wash with cold water, and dry. Confirm protection via IR (disappearance of broad -OH stretch, appearance of ester C=O) and NMR.[5]

  • Step B: Chlorination

    • Dissolve the 3-acetoxybenzoic acid (1.0 eq) in glacial acetic acid.

    • Add N-Chlorosuccinimide (NCS) (1.0 eq) in portions.

    • Stir at room temperature overnight. Monitor by TLC.

    • Work up by pouring into water, filtering the precipitate, and washing thoroughly. This should yield a mixture of 4-chloro- and 6-chloro-3-acetoxybenzoic acid.

  • Step C: Hydrolysis (Deprotection)

    • Suspend the chlorinated product in a mixture of methanol and water.

    • Add an acid catalyst (e.g., HCl) or a base (e.g., NaOH).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.

    • If using acid, cool and filter the product. If using base, cool, acidify with HCl to precipitate the product, then filter.

    • Purify the resulting isomeric mixture of chloro-3-hydroxybenzoic acids by column chromatography or fractional crystallization.

Protocol 3: Introduction to Directed ortho-Halogenation

For ultimate control, particularly for installing a halogen ortho to the carboxylic acid, modern C-H activation methods are superior. These reactions operate via a different mechanism than electrophilic aromatic substitution.

  • Concept: A transition metal catalyst (e.g., Iridium or Palladium complexes) coordinates to the carboxylic acid.[14][15] This coordination brings the metal center into close proximity to the ortho C-H bonds, allowing for selective cleavage and functionalization (halogenation). This method can provide access to isomers that are impossible to form selectively using traditional methods.[16]

  • Example System: An iridium catalyst can be used for the selective ortho-monoiodination of benzoic acids. The reaction proceeds at room temperature and tolerates a wide range of other functional groups.[14] This approach overcomes the electronic preference of the ring and provides synthetically valuable building blocks.

Section 4: General Troubleshooting Quick Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No Reaction / Very Low Conversion 1. Halogenating agent is not electrophilic enough (esp. I₂).2. Temperature is too low.3. Deactivation by -COOH is too strong for the conditions.1. For iodination, add an oxidizing agent (HIO₃, HNO₃).2. Allow the reaction to warm to room temperature or slightly heat.3. Consider a more powerful halogenating system or a protecting group strategy.
Multiple Products / Over-halogenation 1. Reaction conditions are too harsh.2. Solvent is too polar (e.g., water, methanol).3. Stoichiometry is off (excess halogen).1. Lower the temperature; use a milder reagent (NBS/NCS).2. Switch to a non-polar solvent (CCl₄, CHCl₃).3. Use ≤1.0 equivalent of the halogenating agent and add it slowly.
Wrong Isomer is Major Product 1. The desired isomer is electronically or sterically disfavored.2. Reaction is under thermodynamic instead of kinetic control (or vice-versa).1. Re-evaluate the directing effects. A protecting group or C-H activation strategy may be necessary.2. Try running the reaction at a much lower temperature (kinetic control) or for a longer time at a higher temperature (thermodynamic control).
Product Decomposition / Decarboxylation 1. Reaction temperature is too high.2. Reaction conditions are too acidic or basic.1. Maintain lower temperatures throughout the reaction and workup.2. Use buffered conditions or ensure the workup is done quickly and at low temperatures.

References

  • Vertex AI Search. (2021). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year.
  • University of Calgary. (n.d.). Directing Groups in SE Ar.
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • Organic Chemistry Tutor. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-t-Butyl-5-hydroxybenzoic acid.
  • Wikipedia. (n.d.).
  • Chemcess. (n.d.). 3-Hydroxybenzoic Acid: Properties, Production And Uses.
  • Filo. (2025). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts...
  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses.
  • ResearchGate. (n.d.). Electrophilic Reactions of Phenols | Request PDF.
  • NSF Public Access Repository. (2018).
  • Grokipedia. (n.d.).
  • ResearchGate. (2025). Regioselective Bromination: An Approach to the D-Ring of the Gilvocarcins | Request PDF.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • ARKAT USA, Inc. (2006).
  • Wiley Online Library. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds.
  • PubMed. (2024).
  • ResearchGate. (n.d.). (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters.
  • ConnectSci. (1984). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues | Australian Journal of Chemistry.
  • YouTube. (2024).
  • ResearchGate. (2024). (PDF)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chemistry LibreTexts. (2019). 18.
  • Semantic Scholar. (1940).
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. (2014).
  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • Andrew David Feilden. (n.d.).
  • ChemTalk. (2024).
  • ResearchGate. (n.d.). Iodination of hydroxy aromatics by iodine and iodic acid | Download Table.
  • RSC Publishing. (2025).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.).
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid.
  • PubMed. (1992).
  • ChemRxiv. (n.d.). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Eff.
  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID.
  • PubMed Central. (2018).
  • Cambridge Open Engage. (2025).

Sources

Technical Support Center: Purification of Crude 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges you may encounter when purifying crude 5-Bromo-4-chloro-2-hydroxybenzoic acid (CAS 142167-38-2). This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, instead separating as a liquid. This is typically due to two reasons: the melting point of your compound is low, or, more commonly, the crude material is highly impure, which significantly depresses the melting point.[1][2]

  • Causality: The high concentration of impurities disrupts the formation of a stable crystal lattice. The compound, along with these impurities, forms a supersaturated solution that separates as a liquid phase rather than an ordered solid.

  • Immediate Solution:

    • Reheat the flask containing the oil and solvent to achieve a homogeneous solution again.

    • Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation level.[2]

    • Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a cork ring and cover it with a watch glass. Slow cooling is critical for forming high-purity crystals.[2]

    • If the problem persists, consider that your chosen solvent is unsuitable. The ideal solvent should have a boiling point lower than the melting point of the pure compound.

Q2: After performing an acid-base extraction, my final product yield is very low. Where could my product have gone?

A2: Low recovery after an acid-base extraction is a frequent issue. The product can be lost at several stages of the process.

  • Causality & Solutions:

    • Incomplete Extraction: The distribution coefficient of the compound's salt form between the organic and aqueous layers is not infinite.[3] A single extraction is often insufficient.

      • Solution: Perform multiple extractions (2-3) of the organic layer with the aqueous base. Multiple extractions with smaller volumes are more efficient than one large-volume extraction.[3]

    • Incomplete Precipitation: After acidifying the aqueous layer, the product may not have fully precipitated if it has some residual solubility in the acidic water.

      • Solution: Ensure the aqueous layer is sufficiently acidified (check with pH paper, aim for pH < 2). Chilling the solution in an ice bath for 15-30 minutes will maximize precipitation.

    • Emulsion Formation: An emulsion, or a stable suspension of the organic and aqueous layers, can form, trapping your product at the interface.

      • Solution: To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of shaking vigorously. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.[4]

    • Product Still in the Organic Layer: If the initial extraction was inefficient, a significant amount of product might remain in the original organic layer.

      • Solution: Always save all layers until your product is successfully isolated and weighed. You can re-extract the original organic layer or use techniques like TLC or HPLC to check for the presence of your product.

Q3: The purity of my this compound hasn't improved significantly after a single purification. What should I do next?

A3: This indicates that the chosen purification method is not effective against the specific impurities present in your crude material. Chemically similar impurities, such as regioisomers or other acidic compounds with similar pKa values, are notoriously difficult to separate with a single technique.[5][6]

  • Causality: Acid-base extraction, for example, will not separate your target compound from other acidic impurities.[6] Similarly, recrystallization may not be effective if an impurity has very similar solubility characteristics to the product.

  • Recommended Strategy: A multi-step purification approach is often necessary.

    • Combine Techniques: First, use acid-base extraction to remove any neutral or basic impurities.[7] Then, take the recovered, partially purified solid and perform a careful recrystallization to remove remaining structurally similar impurities.

    • Consider Chromatography: For high-purity requirements or to separate challenging isomers, column chromatography is a powerful alternative.[8] While more labor-intensive, it offers superior separation based on differential adsorption to the stationary phase.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities depend heavily on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors like 4-hydroxybenzoic acid or a partially halogenated intermediate.[9]

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring, which can form during bromination or chlorination steps.[10]

  • Over-halogenated Products: Molecules with additional bromine or chlorine atoms.

  • Decarboxylated Byproducts: Loss of the carboxylic acid group can occur under harsh reaction conditions.[9]

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and reagents like NBS or thionyl chloride.[11]

Q2: Which purification technique should I try first: recrystallization or acid-base extraction?

A2: For a crude product from a synthesis, acid-base extraction is generally the superior first choice .

  • Rationale: Syntheses often leave behind neutral starting materials or byproducts. Acid-base extraction is an exceptionally efficient bulk purification method that leverages the acidic nature of your target compound to separate it from non-acidic (neutral or basic) impurities.[12][13] This technique can dramatically increase the purity in a single step, making any subsequent recrystallization more effective. Recrystallization is best used as a secondary step to remove smaller amounts of closely related impurities.

Purification Method Selection Workflow

The choice of purification technique is critical and should be based on the nature of the expected impurities. This decision tree illustrates a logical workflow for selecting an appropriate strategy.

G start Analyze Crude Material (TLC, NMR, LCMS) impurity_type Are impurities primarily neutral or basic? start->impurity_type acid_base Perform Acid-Base Extraction impurity_type->acid_base Yes impurity_isomers Are impurities primarily acidic isomers? impurity_type->impurity_isomers No check_purity1 Assess Purity acid_base->check_purity1 recrystallize1 Recrystallize check_purity1->recrystallize1 Needs Further Purification final_product1 High-Purity Product check_purity1->final_product1 Purity Sufficient recrystallize1->final_product1 chromatography Consider Column Chromatography impurity_isomers->chromatography Yes recrystallize2 Attempt Fractional Recrystallization impurity_isomers->recrystallize2 No/Unsure final_product2 High-Purity Product chromatography->final_product2 recrystallize2->final_product2

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

  • Principle: The acidic proton of the carboxylic acid group is removed by a weak base (sodium bicarbonate), forming a water-soluble carboxylate salt. Neutral organic impurities remain in the organic solvent. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure acidic compound.[5][12]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (20-30 mL) in an Erlenmeyer flask. Ensure all solids are dissolved.

    • Transfer: Pour the organic solution into a separatory funnel.

    • First Extraction: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas produced. Close the stopcock and shake gently for 30-60 seconds, venting frequently to release pressure.

    • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer (containing the sodium salt of your product) will likely be the bottom layer. Drain the bottom aqueous layer into a clean flask labeled "Aqueous 1".

    • Second Extraction: Add another 15 mL of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking and separation process. Drain the aqueous layer into the same "Aqueous 1" flask.

    • Precipitation: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper, pH < 2). A precipitate of the pure product should form.

    • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Washing & Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry completely.

Acid-Base Extraction Visual Workflow

This diagram illustrates the journey of the target compound through the extraction and precipitation process.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Separatory Funnel Organic Layer (Neutral Impurities) Aqueous Layer (Product as Salt) start->sep_funnel:f0 Add aq. NaHCO3 Shake & Separate organic_waste Organic Layer for Disposal (Contains Neutral Impurities) sep_funnel:f1->organic_waste Drain & Discard aqueous_collect Aqueous Layer in Beaker (Product as Sodium Salt) sep_funnel:f2->aqueous_collect Collect precipitate Precipitated Solid (Pure Product) aqueous_collect->precipitate Add HCl (aq) Cool & Filter

Caption: Flowchart of the acid-base extraction process.

Protocol 2: Purification via Recrystallization

This protocol is suitable for purifying the product after an initial acid-base extraction or if the crude material is already relatively pure.

  • Principle: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Solvent Selection Data: Finding the ideal solvent is key. The following table provides a general guide for substituted benzoic acids. Note: Experimental verification is essential.

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Ethanol/WaterHigh in hot ethanolLow in cold aqueous ethanolA common and effective mixed solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then re-clarify with a drop of ethanol.
Acetic Acid/WaterHigh in hot acetic acidLow in cold aqueous acetic acidUseful but requires thorough drying to remove residual acetic acid.
TolueneModerately HighLowGood for removing more polar impurities.
Acetone/HexaneHigh in hot acetoneLow in cold acetone/hexaneAnother effective mixed solvent system.
  • Step-by-Step Methodology:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate (use a steam bath for flammable solvents) and add more hot solvent in small portions until the solid just dissolves.

    • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

    • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin within 5-20 minutes.[2]

    • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing & Drying: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent. Pull air through the crystals for several minutes to partially dry them, then transfer them to a watch glass to dry completely.

Q3: How should I handle and store pure this compound?

A3: Based on safety data for structurally similar compounds, this compound should be handled with care. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[14][15][16]

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Room temperature storage is generally acceptable.[18]

References

  • Bionity.com. (n.d.). Acid-base extraction. [Link]
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]
  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • PubChem. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]
  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
  • Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]
  • Google Patents. (n.d.).
  • Surya Life Sciences. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. [Link]
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • PubMed. (1978).
  • Google Patents. (n.d.).
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. [Link]

Sources

Common side products in the synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, minimize side product formation, and ensure the integrity of your results.

I. Troubleshooting Guide: Common Side Products & Impurities

The synthesis of this compound, a valuable intermediate in pharmaceutical development, can be challenging due to the potential for various side reactions.[1] This section addresses common issues and provides actionable solutions.

Question 1: My reaction is producing significant amounts of di- and tri-halogenated species. How can I improve the selectivity for mono-bromination?

Answer: The formation of polyhalogenated byproducts is a frequent challenge in the synthesis of halogenated salicylic acids.[2] This issue arises from the strong activating effects of the hydroxyl group on the aromatic ring, making it susceptible to further electrophilic substitution.

Root Causes & Solutions:

  • Over-bromination: The use of excess brominating agent is a primary cause.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). It is recommended to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion while minimizing over-bromination.[3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor multiple substitutions.

    • Solution: Conduct the bromination at a lower temperature, typically between 0-10°C.[3] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.

Question 2: I am observing the formation of isomeric impurities, particularly 3-bromo and 4-bromo-2-chlorobenzoic acid. What is causing this and how can it be prevented?

Answer: Isomeric impurities can arise from the competing directing effects of the substituents on the starting material. In the case of synthesizing 5-bromo-2-chlorobenzoic acid, the starting material 2-chlorobenzoic acid can lead to the formation of the undesired 4-bromo isomer.[4][5]

Root Causes & Solutions:

  • Directing Effects of Substituents: The chloro and carboxyl groups on the starting material direct incoming electrophiles to different positions.

    • Solution: The choice of brominating agent and reaction conditions can influence regioselectivity. Using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can favor the formation of the desired 5-bromo isomer.[6] Some patented methods report the use of inhibitors like sodium sulfide to suppress the formation of the 4-bromo isomer.[4]

  • Reaction Pathway: The order of the halogenation and other synthetic steps is critical.

    • Solution: A well-designed synthetic route is crucial. For instance, starting from a precursor where the desired substitution pattern is already established can prevent the formation of isomers.

Question 3: My final product contains residual starting materials and intermediates. What are the best purification strategies?

Answer: Incomplete reactions are a common source of impurities. Effective purification is essential to obtain a high-purity final product.

Root Causes & Solutions:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or improper stoichiometry can lead to unreacted starting materials.

    • Solution: Optimize reaction conditions as discussed in the previous points. Ensure efficient mixing to promote contact between reactants.

  • Purification Method: The choice of purification technique is critical for removing closely related impurities.

    • Solution:

      • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system (e.g., a mixture of methanol and water) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[6]

      • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from impurities based on their different polarities.

      • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be used to separate it from neutral or basic impurities.

II. Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

A common approach involves the electrophilic halogenation of a suitable salicylic acid derivative. For example, starting with 4-chlorosalicylic acid, bromination would be the subsequent step. The directing effects of the hydroxyl and carboxyl groups play a significant role in determining the position of bromination.[1]

How can I monitor the progress of the reaction to avoid the formation of side products?

Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis of the reaction mixture. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][6]

What are the key safety precautions to consider during this synthesis?
  • Handling of Halogenating Agents: Bromine and other halogenating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use of Strong Acids: Strong acids like sulfuric acid are corrosive. Handle with care and add them slowly to the reaction mixture, especially when dilution is involved, as this can generate heat.

  • Solvent Safety: Use appropriate solvents and be aware of their flammability and toxicity.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid (Illustrative Example)

This protocol is provided as a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at room temperature.[6]

  • Cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.[6]

  • Once the starting material is consumed, carefully pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water, to obtain pure 5-bromo-2-chlorobenzoic acid.[6]

Workflow for Impurity Identification and Quantification

To ensure the quality of the final product, a systematic approach to impurity profiling is essential.[7][8]

Caption: Workflow for impurity profiling and purification.

IV. Data Presentation

Table 1: Common Side Products and Their Potential Origin
Side Product/ImpurityPotential OriginRecommended Analytical Technique
Di- and Tri-halogenated SpeciesOver-halogenation due to excess reagent or harsh conditions.HPLC, LC-MS
Isomeric ImpuritiesCompeting directing effects of substituents.HPLC, NMR
Unreacted Starting MaterialIncomplete reaction.HPLC, TLC
Decarboxylated ByproductsCan occur under harsh acidic or thermal conditions.GC-MS, LC-MS

V. Mechanistic Insights

Formation of Halogenated Side Products

The hydroxyl group of the salicylic acid ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. The carboxyl group is a deactivating, meta-directing group. The interplay of these effects, along with the existing chloro-substituent, dictates the regioselectivity of the bromination.

Halogenation_Mechanism Start 4-Chlorosalicylic Acid Reagent Br+ Product 5-Bromo-4-chloro- 2-hydroxybenzoic acid Reagent->Product Desired Pathway Side_Product1 3-Bromo-4-chloro- 2-hydroxybenzoic acid (Isomeric Impurity) Reagent->Side_Product1 Minor Pathway Side_Product2 3,5-Dibromo-4-chloro- 2-hydroxybenzoic acid (Over-bromination) Reagent->Side_Product2 Excess Reagent

Caption: Simplified reaction scheme showing desired product and common side products.

By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers can significantly improve the yield, purity, and overall success of the synthesis of this compound.

VI. References

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from

  • In-Pharma Technologist. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.

  • Li, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Synthesis, 54(21), e244-e251.

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Singh, S., et al. (2014). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 293-303.

Sources

Sandmeyer Reaction Technical Support Center: Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of aryl halides. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the nuances of this powerful transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Sandmeyer reaction for aryl halide synthesis?

The Sandmeyer reaction is a chemical transformation used to synthesize aryl halides from primary aromatic amines.[1][2][3] The process involves two main steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[1][4]

  • Substitution: The resulting diazonium salt is then reacted with a copper(I) halide (CuX, where X = Cl, Br) which catalyzes the replacement of the diazonium group with the corresponding halide, liberating nitrogen gas.[5][6]

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][7]

Q2: Why is strict temperature control (0-5°C) so critical during the diazotization step?

Aryl diazonium salts are thermally unstable.[8][9] Above 5°C, they readily decompose, primarily through reaction with water, to form undesired phenol byproducts, which significantly reduces the yield of the target aryl halide.[8][10] Maintaining a low temperature is essential for the stability of the diazonium salt intermediate, ensuring it is available to proceed to the subsequent substitution step.[4]

Q3: What is the role of the copper(I) salt, and can I use other catalysts?

The copper(I) salt is the catalyst that facilitates the key single-electron transfer (SET) to the diazonium salt, initiating the formation of an aryl radical and nitrogen gas.[6][11] While copper(I) salts (CuCl, CuBr) are the most common and effective catalysts for the Sandmeyer reaction, other transition metals have been explored.[7][12] For the synthesis of aryl iodides, a copper catalyst is not necessary; potassium iodide (KI) is sufficient to react directly with the diazonium salt.[6][13] For aryl fluorides, the Balz-Schiemann reaction, which uses tetrafluoroborate anions (HBF₄), is employed instead of a copper fluoride salt.[5][7]

Q4: Can I use stoichiometric instead of catalytic amounts of the copper(I) salt?

Yes, and it is often recommended. While the reaction is catalytic in nature, using a stoichiometric amount of the copper(I) salt can lead to better reactivity and higher yields, especially given the relatively low cost of copper salts.[12]

Troubleshooting Guide

This section addresses common problems encountered during the Sandmeyer reaction.

Problem 1: Low or No Yield of the Desired Aryl Halide

Possible Causes & Solutions:

  • Incomplete Diazotization:

    • Symptom: The reaction mixture does not give a positive test for nitrous acid.

    • Solution: Ensure complete conversion of the primary amine to the diazonium salt. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). You can test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates its presence.[10] If the test is negative, add a small additional amount of sodium nitrite solution.

  • Decomposition of the Diazonium Salt:

    • Symptom: Excessive foaming or a dark, tarry reaction mixture. The crude product may contain a significant amount of phenol.

    • Solution: Maintain rigorous temperature control (0-5°C) throughout the diazotization and the addition of the diazonium salt to the copper(I) halide solution.[4][8] Use the freshly prepared diazonium salt immediately; do not store it.

  • Inactive Copper(I) Catalyst:

    • Symptom: The reaction fails to initiate or proceeds very slowly upon addition of the diazonium salt.

    • Solution: Copper(I) salts can oxidize to copper(II) upon storage. Use freshly prepared or purified copper(I) halide. You can prepare fresh CuCl by the reduction of CuSO₄ with sodium bisulfite or another suitable reducing agent.[10]

  • Incorrect Halide Counter-ion:

    • Symptom: A mixture of aryl halide products is obtained.

    • Solution: The halide ion of the copper salt must match the halide ion of the acid used in the diazotization step. For example, when synthesizing an aryl chloride, use CuCl and HCl. Using CuCl with HBr could lead to a mixture of aryl chloride and aryl bromide.[6]

Problem 2: Significant Formation of Byproducts

Common Byproducts and Mitigation Strategies:

  • Phenols:

    • Cause: Reaction of the diazonium salt with water, often due to elevated temperatures.[8][10]

    • Mitigation: As stated previously, maintain strict temperature control (0-5°C).[4]

  • Biaryl Compounds:

    • Cause: Coupling of two aryl radicals, which are intermediates in the reaction.[7]

    • Mitigation: Ensure an efficient trapping of the aryl radical by the halide from the copper(II) species. This can be influenced by the concentration and activity of the copper catalyst.

  • Azo Compounds:

    • Cause: The diazonium salt, an electrophile, can couple with the unreacted starting amine or another electron-rich aromatic compound.[8]

    • Mitigation: Ensure the diazotization reaction goes to completion before the addition to the copper(I) salt solution. A slow, controlled addition of the sodium nitrite solution helps to prevent a localized excess of the amine.

Experimental Protocols

Protocol 1: Synthesis of p-Chlorotoluene from p-Toluidine

This protocol details the preparation of p-chlorotoluene as a representative example of a Sandmeyer chlorination reaction.

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, add 10.7 g of p-toluidine.

  • While stirring, slowly add 25 mL of concentrated hydrochloric acid. A thick precipitate of p-toluidine hydrochloride will form.

  • Cool the mixture to 0°C in an ice-salt bath.

  • In a separate beaker, dissolve 7.5 g of sodium nitrite in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension, ensuring the temperature is maintained below 5°C.

  • Stir for an additional 10 minutes after the addition is complete. Test for the presence of excess nitrous acid with starch-iodide paper.[10]

Step 2: Preparation of the Copper(I) Chloride Solution

  • In a 500 mL flask, dissolve 25 g of copper(II) sulfate pentahydrate and 6.5 g of sodium chloride in 100 mL of hot water.

  • In a separate beaker, prepare a solution of 5.2 g of sodium bisulfite in 10 mL of water with a few drops of sodium hydroxide solution.

  • Slowly add the sodium bisulfite solution to the hot copper(II) sulfate solution. A white precipitate of copper(I) chloride will form.

  • Allow the precipitate to settle, decant the supernatant, and wash the precipitate with water.

  • Dissolve the copper(I) chloride precipitate in 40 mL of concentrated hydrochloric acid.

Step 3: The Sandmeyer Reaction

  • Cool the copper(I) chloride solution to 0°C in an ice-salt bath.

  • Slowly and carefully, add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

  • Vigorous evolution of nitrogen gas will occur.[10] Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • The product, p-chlorotoluene, will separate as an oily layer.

Step 4: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with 20 mL of water, followed by 20 mL of 10% sodium hydroxide solution to remove any phenolic byproducts, and finally with 20 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude p-chlorotoluene by distillation.

Protocol 2: Synthesis of an Aryl Bromide (General Procedure)

Step 1: Diazotization

  • Dissolve one equivalent of the starting aniline in 48% hydrobromic acid.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

  • Cool the CuBr solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to proceed, with stirring, until nitrogen evolution ceases. The reaction may require gentle warming.

Step 3: Work-up and Purification

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude aryl bromide.

  • Further purification can be achieved by column chromatography or distillation.

Data Summary

Reaction ParameterRecommended ConditionsRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[4][8]
Sodium Nitrite Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the primary amine.
Copper(I) Halide Stoichiometry Catalytic to StoichiometricStoichiometric amounts often improve yield and reactivity.[12]
Acid/Halide Source Matched to Cu(I)XPrevents formation of mixed halide products (e.g., HCl for CuCl).[6]

Visualizations

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism Figure 1: Mechanism of the Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Substitution Aryl-NH2 Primary Aromatic Amine Diazonium_Salt Aryl-N₂⁺ X⁻ Diazonium Salt Aryl-NH2->Diazonium_Salt NaNO₂, HX 0-5°C SET Single Electron Transfer (SET) Diazonium_Salt->SET Aryl_Radical Aryl Radical (Ar•) SET->Aryl_Radical Diazo Radical Intermediate CuII Cu(II)X₂ SET->CuII N2_loss Loss of N₂ Aryl_Radical->N2_loss Aryl_Halide Aryl Halide (Ar-X) N2_loss->Aryl_Halide CuI Cu(I)X Aryl_Halide->CuI Regenerates Catalyst CuI->SET CuII->Aryl_Halide

Caption: The two-step mechanism of the Sandmeyer reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield in Sandmeyer Reactions start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization check_temp Check Temperature Control incomplete_diazotization->check_temp No solution_diazotization Use Starch-Iodide Paper Test. Adjust NaNO₂ Stoichiometry. incomplete_diazotization->solution_diazotization Yes decomposition Diazonium Salt Decomposition? check_temp->decomposition check_catalyst Check Catalyst Activity decomposition->check_catalyst No solution_temp Maintain 0-5°C. Use Diazonium Salt Immediately. decomposition->solution_temp Yes inactive_catalyst Inactive Catalyst? check_catalyst->inactive_catalyst check_byproducts Analyze for Side Reactions inactive_catalyst->check_byproducts No solution_catalyst Use Fresh/Purified Cu(I) Salt. inactive_catalyst->solution_catalyst Yes end Yield Optimized check_byproducts->end solution_diazotization->end solution_temp->end solution_catalyst->end solution_byproducts Optimize pH and Addition Rate. Ensure Matched Halide Sources.

Caption: A logical workflow for diagnosing and resolving low yield issues.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
  • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
  • BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts.
  • University of California, Los Angeles. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.

Sources

Technical Support Center: Purification of p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude p-hydroxybenzoic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) that directly address specific issues you might encounter during your experiments. This guide emphasizes the scientific principles behind each purification step to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Issues in p-Hydroxybenzoic Acid Purification

This guide addresses common challenges encountered during the purification of p-hydroxybenzoic acid, particularly after synthesis via the Kolbe-Schmitt reaction, in a question-and-answer format.

IssueQuestionPossible Cause(s)Solution(s)
1. Colored Product "My isolated p-hydroxybenzoic acid is brown, yellow, or pinkish instead of white."- Residual Phenolic Impurities: Unreacted phenol or related byproducts can oxidize to form colored quinone-type structures. - Tarry Byproducts: High reaction temperatures during synthesis can lead to the formation of polymeric resins.[1][2]- Decolorizing Charcoal Treatment: Add activated charcoal to the hot solution of crude p-hydroxybenzoic acid before filtration. Use sparingly (1-2% w/w) as it can adsorb your product, reducing the yield.[1][3] - Reductive Bleaching: Treat the solution with a reducing agent like sodium bisulfite and a small amount of zinc dust to reduce colored impurities to their colorless forms.[2] - Catalytic Hydrogenation: For persistent color issues, catalytic hydrogenation can be employed to reduce colored impurities without affecting the desired product.[4]
2. Incomplete Dissolution During Recrystallization "My crude p-hydroxybenzoic acid is not fully dissolving in the hot recrystallization solvent (e.g., water)."- Insufficient Solvent Volume: Not enough solvent has been added to dissolve the amount of crude product at that temperature.[3] - Solvent Not Hot Enough: The solvent needs to be at or near its boiling point to achieve maximum solubilization.[3] - Insoluble Impurities: The remaining solid may be an insoluble impurity, such as inorganic salts or polymeric material.[3]- Incremental Solvent Addition: Add small portions of hot solvent until the solid just dissolves to avoid using a large excess, which would lower the yield.[3][5] - Ensure Boiling: Heat the solvent to its boiling point. - Hot Filtration: If a small amount of solid remains, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.[3]
3. No Crystal Formation Upon Cooling "The solution has cooled, but no crystals have formed."- Excessive Solvent: The concentration of p-hydroxybenzoic acid is below its saturation point at the lower temperature.[3] - Supersaturation: The solution is in a metastable supersaturated state and requires a nucleation trigger.[3]- Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inner wall of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a "seed" crystal of pure p-hydroxybenzoic acid.[3] - Further Cooling: Place the solution in an ice bath to further decrease the solubility of the product.[3]
4. Low Yield of Purified Product "My final yield of purified crystals is very low."- Using an Excessive Amount of Recrystallization Solvent: This keeps more of the product dissolved in the mother liquor even after cooling.[3] - Premature Crystallization: The product crystallizes in the funnel during hot filtration. - Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystals to form before filtration. - Washing with Room Temperature Solvent: This will dissolve some of the purified crystals.- Use Minimal Hot Solvent: Add just enough hot solvent to dissolve the crude product.[3][5] - Preheat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent premature crystallization. - Sufficient Cooling Time: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal precipitation.[3] - Wash with Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
5. Product Contaminated with Salicylic Acid "My purified product shows the presence of salicylic acid."- Incomplete Isomerization: In the Kolbe-Schmitt reaction, salicylic acid (o-hydroxybenzoic acid) can be a significant byproduct, especially when sodium phenoxide is used. The conversion to the para-isomer is favored with potassium phenoxide at higher temperatures.[6][7]- Fractional Crystallization: If the concentration of salicylic acid is high, multiple recrystallizations may be necessary. Salicylic acid has a different solubility profile than p-hydroxybenzoic acid. - Solvent Extraction: Utilize a liquid-liquid extraction with a suitable organic solvent to selectively remove one of the isomers.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude p-hydroxybenzoic acid?

A1: Recrystallization from hot water is the most widely used and generally effective method for purifying p-hydroxybenzoic acid.[1][3] This technique leverages the significant difference in the solubility of p-hydroxybenzoic acid in hot versus cold water. Impurities that are either highly soluble in cold water or insoluble in hot water can be effectively removed. For colored impurities, the addition of decolorizing charcoal during this process is a common and effective practice.[1]

Q2: How can I remove inorganic salt impurities from my p-hydroxybenzoic acid?

A2: Inorganic salts, such as potassium sulfate or potassium chloride, which may be present from the neutralization step of the synthesis, are typically highly soluble in water even at low temperatures.[9] Therefore, during the recrystallization process, these salts will remain in the aqueous mother liquor after the p-hydroxybenzoic acid has crystallized upon cooling. Washing the filtered crystals with a small amount of cold water will further remove any residual inorganic salts.

Q3: What is "oiling out" and how can I prevent it during recrystallization?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To prevent this, ensure that the solution is not supersaturated to the point where the solute's solubility is exceeded above its melting point. Slow cooling is crucial. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Q4: How can I confirm the purity of my final p-hydroxybenzoic acid product?

A4: The purity of the recrystallized product can be assessed by its melting point and appearance. Pure p-hydroxybenzoic acid is a white crystalline solid with a sharp melting point range of approximately 213-217 °C.[3] A broad or depressed melting point indicates the presence of impurities. Further confirmation can be obtained using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify residual impurities like salicylic acid, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the chemical structure.

Experimental Protocols

Protocol 1: Standard Recrystallization with Decolorizing Charcoal

This protocol outlines the steps for the purification of crude p-hydroxybenzoic acid using water as the recrystallization solvent and activated charcoal for decolorization.

  • Dissolution: Place the crude p-hydroxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water.

  • Heating: Gently heat the mixture to boiling while stirring continuously. Add small portions of hot deionized water until the p-hydroxybenzoic acid is completely dissolved.[1][3] Avoid adding a large excess of water to ensure a good yield.

  • Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the weight of the crude acid).

  • Reheating: Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a drying oven or a desiccator.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for separating p-hydroxybenzoic acid from non-acidic or weakly acidic organic impurities.

  • Dissolution in Base: Dissolve the crude p-hydroxybenzoic acid in a suitable aqueous base, such as a sodium carbonate or sodium bicarbonate solution, to form the water-soluble sodium p-hydroxybenzoate salt.

  • Extraction of Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities. Discard the organic layer.

  • Reprecipitation: While stirring, slowly acidify the aqueous solution with a strong acid, such as hydrochloric acid, to a pH of about 2-4.[2] This will precipitate the purified p-hydroxybenzoic acid.

  • Isolation and Washing: Collect the precipitated p-hydroxybenzoic acid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product. This can be followed by a recrystallization step as described in Protocol 1 for even higher purity.

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis Crude_PHBA Crude p-Hydroxybenzoic Acid Dissolution Dissolve in Hot Water Crude_PHBA->Dissolution Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal Hot_Filtration Hot Filtration Dissolution->Hot_Filtration No Color Charcoal->Hot_Filtration Yes Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Water Vacuum_Filtration->Washing Pure_PHBA Pure p-Hydroxybenzoic Acid Washing->Pure_PHBA QC Purity Check (Melting Point, HPLC) Pure_PHBA->QC

Sources

Technical Support Center: Optimizing Solvent Systems for 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for optimizing reactions with 5-Bromo-4-chloro-2-hydroxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of your experiments. This guide is structured as a dynamic resource, addressing common questions and troubleshooting challenges you may encounter.

The unique structure of this compound—with its carboxylic acid, phenolic hydroxyl, and substituted aromatic ring—presents both opportunities and challenges in synthetic chemistry. The choice of solvent is paramount as it governs solubility, modulates the reactivity of functional groups, and can dictate the reaction pathway and final yield.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection for reactions involving this compound.

Q1: What are the primary challenges when selecting a solvent for this compound?

A1: The main challenges stem from the compound's multifunctional nature and moderate polarity. Key issues include:

  • Poor Solubility: The compound's polarity can lead to low solubility in common nonpolar organic solvents. Finding a solvent that dissolves both the benzoic acid derivative and other, potentially less polar, reactants is critical.

  • Competing Reactivity: The molecule has three key reactive sites: the acidic proton of the carboxylic acid, the acidic proton of the phenolic hydroxyl group, and the aromatic ring, which is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. The solvent can influence the relative reactivity of these sites.

  • Modulation of Nucleophilicity/Electrophilicity: The solvent system directly impacts the reactivity of your other reagents. Polar protic solvents can solvate and deactivate nucleophiles through hydrogen bonding, whereas polar aprotic solvents can enhance nucleophilicity.[1][2]

Q2: How does solvent polarity affect the acidity (pKa) of the carboxylic acid and hydroxyl groups?

A2: Solvent polarity significantly influences the pKa of acidic functional groups. Polar solvents, especially those capable of hydrogen bonding, can stabilize the resulting conjugate base (carboxylate and phenoxide ions), thereby lowering the pKa and making the protons more acidic. In less polar solvents, the pKa will generally be higher. This is crucial when using bases in your reaction, as the solvent can affect which proton is abstracted first and the overall base stoichiometry. For instance, studies on substituted benzoic acids show that pKa values can change significantly in semi-aqueous or organic solvent systems compared to purely aqueous solutions.[3]

Q3: What is a good starting point for a general solvent screen?

A3: A systematic solvent screen is the most reliable approach. We recommend starting with a small set of solvents that span a range of polarities and functionalities. A good initial selection includes:

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN). These are often excellent choices for dissolving the substrate and are known to enhance the rates of SN2 reactions.[1][4]

  • Polar Protic: Ethanol (EtOH), Isopropanol (IPA). These can be effective but may participate in the reaction (e.g., esterification) or slow certain nucleophilic reactions.[2][4]

  • Ethereal: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane. These are moderately polar and generally non-reactive.

  • Nonpolar Aromatic: Toluene, Xylene. These are less likely to dissolve the starting material on their own but can be useful as co-solvents or for reactions at higher temperatures.

Begin by testing the solubility of this compound in these solvents at room temperature and at your intended reaction temperature.

Q4: Can the solvent influence which functional group reacts?

A4: Absolutely. The solvent can mediate the reactivity of the different functional groups.

  • For reactions at the carboxylic acid (e.g., esterification, amidation): A non-polar, aprotic solvent like Dichloromethane (DCM) or Toluene is often preferred to minimize side reactions and facilitate water removal if it's a byproduct.

  • For reactions at the hydroxyl group (e.g., O-alkylation): A polar aprotic solvent like DMF or DMSO is typically used in conjunction with a base (e.g., K₂CO₃, Cs₂CO₃). These solvents effectively dissolve the reactants and promote the SN2 pathway by solvating the cation of the base while leaving the anion (nucleophile) highly reactive.[1]

  • For reactions on the aromatic ring (e.g., SNAr): Highly polar aprotic solvents like DMSO are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer complex intermediate.

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-and-solution framework for specific challenges you might face.

Problem 1: My starting material, this compound, will not fully dissolve.

Potential Cause Recommended Solution & Rationale
Incorrect Solvent Choice The solvent polarity is mismatched with the solute. Consult the Solvent Selection Guide (Table 1) below and select a more polar solvent like DMF, DMSO, or THF. solubility of substituted benzoic acids often increases in polar organic solvents.[5]
Insufficient Temperature The dissolution process may be endothermic. Cautiously warm the mixture. Always check the boiling point of your solvent and the thermal stability of your reactants before increasing the temperature.
Co-Solvent Needed A single solvent may not be sufficient to dissolve all reactants. Experiment with a co-solvent system. For example, if your other reactant is non-polar, adding THF or Dioxane to a primary solvent like DMF can improve overall solubility.
Common Ion Effect If your reaction mixture contains other salts, it might suppress the solubility of your starting material. While less common, this can be a factor. Diluting the reaction mixture may help.

Problem 2: The reaction is sluggish or shows no conversion to the product.

Potential Cause Recommended Solution & Rationale
Poor Solubility of a Reactant Even if the benzoic acid derivative is dissolved, another reactant may not be. Visually inspect for undissolved solids. If found, a co-solvent system is necessary.
Solvent-Deactivated Nucleophile If you are running a nucleophilic substitution with a strong, anionic nucleophile, a polar protic solvent (e.g., ethanol, water) may be deactivating it via hydrogen bonding.[1][2] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile to enhance nucleophilicity.[1]
Incorrect Solvent for Mechanism The reaction may proceed via a specific mechanism that is disfavored by the solvent. For example, an SN1 reaction requires a polar protic solvent to stabilize the carbocation intermediate, while an SN2 reaction is favored in polar aprotic solvents.[1]
Insufficient Reaction Temperature Many reactions require thermal energy to overcome the activation barrier. If solubility allows, consider increasing the temperature.

Problem 3: I am observing significant formation of impurities or side products.

Potential Cause Recommended Solution & Rationale
Solvent Participation Protic solvents like alcohols can act as nucleophiles, leading to undesired esterification. Solution: Switch to an aprotic solvent such as THF, Acetonitrile, or DMF.
Competing Deprotonation If your reaction involves a base, it may deprotonate both the carboxylic acid and the phenolic hydroxyl group, leading to multiple reactive species. Solution: Consider protecting one of the groups. Alternatively, a less polar solvent system might increase the pKa difference between the two acidic protons, potentially allowing for more selective deprotonation with a carefully chosen base.
Decarboxylation At high temperatures, especially under harsh conditions, benzoic acids can undergo decarboxylation. This is a known side reaction for some substituted benzoic acids.[6] Solution: Attempt the reaction at a lower temperature, possibly with a more active catalyst or reagent to compensate.

Data Presentation & Protocols

Table 1: Solvent Selection Guide for this compound Reactions

This table provides a summary of common solvents, their properties, and typical applications in the context of reactions involving substituted benzoic acids.

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Key Applications & Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Excellent solubility for polar compounds. Accelerates SN2 and SNAr reactions. High boiling point allows for a wide temperature range.[1][4]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Good all-around solvent for solubility. Favors SN2 reactions.[1][4] Can decompose at high temperatures.
Acetonitrile (MeCN) Polar Aprotic37.582Useful for reactions at moderate temperatures. Less viscous and easier to remove than DMF/DMSO.
Tetrahydrofuran (THF) Ethereal (Aprotic)7.666Good for dissolving a range of compounds. Often used in organometallic reactions. Relatively low boiling point.
Ethanol (EtOH) Polar Protic24.678Can be a good solvent but may act as a nucleophile. Deactivates strong nucleophiles via H-bonding.[2][7]
Toluene Nonpolar Aromatic2.4111Poor solubility for the substrate alone but useful as a co-solvent or for reactions requiring azeotropic water removal (e.g., esterifications).
Dichloromethane (DCM) Halogenated (Aprotic)9.140Useful for reactions at or below room temperature. Good for workups and extractions. Volatile and easy to remove.
Experimental Protocol: General Solvent Screening Workflow

This protocol outlines a systematic approach to identifying an optimal solvent system for your reaction.

Objective: To determine the most suitable solvent or co-solvent system for a reaction involving this compound based on reactant solubility and initial reaction performance.

Materials:

  • This compound

  • Other reactants (e.g., nucleophile, electrophile, base)

  • Candidate solvents (from Table 1)

  • Small-scale reaction vials (e.g., 2 mL HPLC vials or microwave vials)

  • Stir plate and magnetic stir bars

  • Heating block or oil bath

  • Analytical method for monitoring reaction (e.g., TLC, LC-MS)

Procedure:

  • Solubility Assessment (Room Temperature): a. To a series of labeled vials, add a pre-weighed amount of this compound (e.g., 5 mg). b. Add a measured volume of a candidate solvent (e.g., 0.5 mL) to each vial. c. Stir vigorously at room temperature for 15-30 minutes. d. Visually assess and record solubility (e.g., fully dissolved, partially soluble, insoluble). e. Repeat steps 1a-1d for your other key reactants.

  • Solubility Assessment (Elevated Temperature): a. For solvents where solubility was limited at room temperature, place the vials in a heating block set to your proposed reaction temperature (e.g., 60 °C). b. Stir for 15-30 minutes. c. Record solubility observations.

  • Small-Scale Reaction Test: a. Based on the solubility results, select the top 3-5 solvent systems (this may include co-solvent mixtures). b. Set up the reaction in each selected solvent system on a small scale (e.g., 0.1 mmol). c. Ensure all reactants are added in the correct stoichiometry. d. Stir the reactions at the desired temperature.

  • Reaction Monitoring: a. After a set time (e.g., 1 hour, 4 hours, or 24 hours), take a small aliquot from each reaction. b. Analyze the aliquots using your chosen analytical method (TLC or LC-MS) to assess the consumption of starting material and the formation of the desired product. c. Compare the relative performance in each solvent system to identify the most promising candidate for scale-up and further optimization.

Visualizations: Workflows and Logic Diagrams

Diagram 1: Experimental Workflow for Solvent Screening

This diagram illustrates the step-by-step process described in the protocol above.

Solvent_Screening_Workflow cluster_prep Phase 1: Solubility Assessment cluster_exec Phase 2: Reaction Testing cluster_analysis Phase 3: Analysis & Decision start Select Candidate Solvents (e.g., DMF, THF, EtOH, Toluene) sol_rt Test Solubility of All Reactants at Room Temperature start->sol_rt sol_ht Test Solubility of All Reactants at Reaction Temperature sol_rt->sol_ht select_sol Select Top 3-5 Solvent Systems (Including Co-solvents) sol_ht->select_sol run_rxn Run Small-Scale Parallel Reactions select_sol->run_rxn monitor_rxn Monitor Progress via TLC/LC-MS at Timed Intervals run_rxn->monitor_rxn analyze Compare Conversion & Impurity Profile monitor_rxn->analyze optimize Select Best Solvent for Scale-up & Optimization analyze->optimize

Caption: A general experimental workflow for solvent screening.

Diagram 2: Troubleshooting Decision Tree for Poor Reaction Outcomes

This logic diagram helps diagnose and solve common issues related to the solvent system.

Troubleshooting_Tree start Problem Observed: Low Yield / No Reaction q1 Are all reactants fully dissolved? start->q1 sol_issue Solution: 1. Use a more polar solvent (DMF, DMSO). 2. Try a co-solvent system (e.g., Toluene/THF). 3. Increase temperature. q1->sol_issue No q2 Is the solvent polar protic (e.g., EtOH)? q1->q2 Yes protic_issue Potential Cause: Nucleophile deactivation via H-bonding. q2->protic_issue Yes q3 Is the temperature too low? q2->q3 No protic_sol Solution: Switch to a polar aprotic solvent (DMF, MeCN, THF). protic_issue->protic_sol temp_issue Solution: Increase reaction temperature (if reactants are stable). q3->temp_issue Yes end Re-evaluate other parameters: Reagent stoichiometry, catalyst, etc. q3->end No

Caption: A decision tree for troubleshooting poor reaction outcomes.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents.
  • ResearchGate. (2022). Effects of solvent polarity on excited state behaviors for the two intramolecular proton-transfer-site 4,4'-(hydrazine-1,2-diylidene-bis(methanylylidene))-bis(3-hydroxybenzoic acid) compound.
  • ResearchGate. (n.d.). Replacement solvent suggestions for procedures involving benzoic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2022). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • National Institutes of Health (NIH). (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding.
  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • ACS Publications. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships.
  • Oakwood Chemical. (n.d.). This compound, min 98%.
  • Journal of Advances in Chemistry. (n.d.). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
  • ResearchGate. (n.d.). The effect of the medium polarity on the mechanism of the reaction of hydroxybenzenes with hydrazyl radical in aprotic solvents.

Sources

Challenges in the industrial process of 5-Bromo-4-chloro-2-hydroxybenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale production of this critical intermediate. As a key building block in the synthesis of pharmaceuticals, including promising SGLT2 inhibitors for diabetes therapy, achieving high purity and yield is paramount.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a more robust and scalable process.

Section 1: Overview of the Core Synthetic Challenge

The primary industrial route to this compound often begins with 4-chlorosalicylic acid. The main challenge in this synthesis is achieving regioselective bromination. The aromatic ring possesses two directing groups: the hydroxyl (-OH) group, which is a powerful ortho-, para- director, and the carboxylic acid (-COOH) group, which is a meta- director.[4]

The hydroxyl group activates the C3 and C5 positions for electrophilic aromatic substitution. Since the C4 position is already occupied by chlorine, the incoming electrophile (Br+) is directed to the positions ortho to the hydroxyl group. The challenge lies in selectively brominating the C5 position while minimizing the formation of the C3-bromo isomer and other side products.

Primary Synthesis Pathway: Electrophilic Bromination

The diagram below illustrates the desired reaction, starting from 4-chlorosalicylic acid.

Synthesis_Pathway Start 4-Chlorosalicylic Acid Reagent + Brominating Agent (e.g., Br2 or NBS) Solvent Solvent System (e.g., Acetic Acid) Product This compound Reagent->Product Desired Reaction (Controlled Conditions) Isomer 3-Bromo-4-chloro-2-hydroxybenzoic acid (Isomeric Impurity) Reagent->Isomer Side Reaction Solvent->Reagent

Caption: Desired synthesis pathway and common isomeric byproduct.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Poor Regioselectivity and Isomer Formation

Question: "Our HPLC analysis consistently shows 10-15% of the undesired 3-bromo-4-chloro-2-hydroxybenzoic acid isomer. How can we improve selectivity for the 5-bromo product?"

Answer: This is the most prevalent challenge, stemming from the powerful activating effect of the hydroxyl group on both the C3 and C5 positions.

Causality: The hydroxyl group's directing effect dominates. While the C5 position is sterically less hindered, the electronic activation at C3 remains competitive. The choice of solvent and brominating agent can subtly alter the electronic environment and steric hindrance, tipping the balance in favor of the desired C5 bromination. Certain synthetic routes reported in patents highlight the difficulty in avoiding isomer formation, which can significantly impact yield and purity.[5][6]

Troubleshooting Workflow:

Isomer_Troubleshooting Start High Isomer Content Detected CheckSolvent Evaluate Solvent System Is it polar aprotic or protic? Start->CheckSolvent CheckReagent Review Brominating Agent (Br2 vs. NBS) Start->CheckReagent CheckTemp Analyze Reaction Temperature Is it too high? Start->CheckTemp SolventAction Action: Test less polar solvent to reduce substrate activation. CheckSolvent->SolventAction ReagentAction Action: Switch to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of Br+. CheckReagent->ReagentAction TempAction Action: Lower reaction temperature. Reduces reaction rate and can a improve selectivity. CheckTemp->TempAction End Isomer Content Reduced SolventAction->End ReagentAction->End TempAction->End

Caption: Workflow for troubleshooting high isomer impurity.

Solutions:

  • Choice of Brominating Agent: While liquid bromine is a common industrial choice, N-Bromosuccinimide (NBS) can offer superior selectivity.[7] NBS provides a low, steady concentration of electrophilic bromine, which can favor the thermodynamically more stable product.

  • Solvent System: The polarity of the solvent influences the reactivity of the substrate. Highly polar solvents can solvate the hydroxyl group, potentially modulating its directing effect. Experiment with solvents like acetic acid, dichloromethane, or carbon tetrachloride.[8]

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the reaction pathway with the lower activation energy. Conduct temperature screening studies to find the optimal balance between reaction rate and selectivity.

Issue 2: Low Yield and Incomplete Conversion

Question: "The reaction stalls at 70-80% conversion, even with extended reaction times. What could be the cause?"

Answer: Stalled reactions are often due to issues with reagents, catalysts (if used), or the accumulation of inhibitory byproducts.

Causality:

  • Reagent Degradation: The brominating agent (especially NBS) can degrade if exposed to moisture or light.

  • Byproduct Inhibition: The reaction produces one equivalent of HBr for every mole of product formed when using Br₂. A high concentration of HBr in the reaction mixture can alter the reaction equilibrium and kinetics.

  • Insufficient Stoichiometry: Inaccurate measurement of the starting material or brominating agent can lead to one being the limiting reagent, thus preventing full conversion.

Solutions:

  • Reagent Quality: Ensure the brominating agent is of high purity and handled under inert and dry conditions.

  • Stoichiometry Control: Use precise measurements for all reactants. It is crucial to control the stoichiometry to prevent side reactions like over-bromination.[4]

  • HBr Scavenging: If using liquid bromine, consider adding a non-nucleophilic base or performing the reaction in a solvent like acetic acid that can tolerate the acidic conditions.

ParameterRecommended Starting PointTroubleshooting RangeRationale
Temperature 20-25°C0°C to 40°CLower temperatures often improve regioselectivity.
Bromine Stoichiometry 1.05 equivalents1.0 to 1.2 equivalentsA slight excess drives the reaction; too much causes di-bromination.
Reaction Time 6-8 hours4 to 24 hoursMonitor by HPLC to determine the optimal endpoint and avoid side reactions.
Solvent Acetic AcidDichloromethane, CCl₄Solvent polarity can influence reaction selectivity and rate.
Issue 3: Product Isolation and Purity

Question: "Our crude product is off-color and requires multiple recrystallizations, leading to significant yield loss. How can we improve the workup and purification?"

Answer: Effective purification starts with a clean reaction and a well-designed workup procedure to remove impurities before crystallization.

Causality: Colored impurities often arise from trace side products or degradation. A common industrial method for purifying similar acids involves pH adjustments and treatment with activated carbon.[9] The solubility of salicylic acid derivatives is highly pH-dependent; they are soluble in base (as the carboxylate salt) and precipitate in acid.[10][11]

Solutions:

  • Quenching: After the reaction is complete, quench excess bromine with a reducing agent like sodium bisulfite solution until the characteristic bromine color disappears.

  • Aqueous Workup:

    • Dilute the reaction mixture with water.

    • Basify the solution with NaOH or Na₂CO₃ to a pH > 8. This will dissolve the desired product and any acidic impurities into the aqueous layer as their sodium salts.

    • Perform an extraction with a non-polar organic solvent (e.g., toluene) to remove non-acidic organic impurities.

    • Treat the aqueous layer with activated carbon to remove colored impurities.[9]

  • Precipitation:

    • Filter off the activated carbon.

    • Slowly acidify the clear aqueous filtrate with a strong acid like HCl to a pH of ~2.[12] Adding the acid slowly and with good agitation is critical to forming easily filterable crystals rather than an intractable solid.

    • Cool the mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration.[10][11]

  • Recrystallization: If further purification is needed, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[13]

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the primary safety hazards for this process on an industrial scale?

    • A: The primary hazards are associated with the brominating agents. Liquid bromine is highly corrosive, toxic, and volatile. NBS is a lachrymator and skin irritant. The reaction also generates corrosive HBr gas. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-gas respirators, gloves, and eye protection. The final product is also an irritant.[14]

  • Q2: Which analytical techniques are essential for in-process control?

    • A: High-Performance Liquid Chromatography (HPLC) is the most critical tool.[15] It should be used to monitor the disappearance of the starting material and the formation of the product and key impurities (like the 3-bromo isomer). This allows for precise determination of reaction completion and helps build a kinetic profile of the reaction.

  • Q3: Can this reaction be run in a continuous flow setup?

    • A: Yes, a continuous flow process could offer significant advantages in safety and control. Pumping the starting material and brominating agent into a static mixer and a heated tube reactor would allow for precise control over stoichiometry, reaction time, and temperature, potentially leading to higher selectivity and safer handling of hazardous materials.

Section 4: Key Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (Illustrative)
  • Setup: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-chlorosalicylic acid (17.2 g, 0.1 mol) and glacial acetic acid (150 mL).

  • Dissolution: Stir the mixture at 25°C until all solids are dissolved.

  • Bromine Addition: In the addition funnel, prepare a solution of liquid bromine (16.8 g, 0.105 mol, 1.05 eq.) in glacial acetic acid (50 mL). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 25-30°C.

  • Reaction: Stir the mixture for an additional 4-6 hours after the addition is complete. Monitor the reaction progress by taking aliquots for HPLC analysis every hour.

  • Workup: Once the starting material is consumed (<1% by HPLC), cool the mixture to 15°C. Slowly add a 10% aqueous solution of sodium bisulfite until the orange/red color of bromine is discharged.

  • Precipitation: Add 200 mL of deionized water to the reaction mixture over 30 minutes. The product will begin to precipitate.

  • Isolation: Cool the slurry to 5-10°C and stir for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. Expect a white to off-white solid.

Protocol 2: HPLC Method for In-Process Control
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 70:30 (A:B), ramp to 30:70 (A:B) over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile.

References
  • ANNEXURE – 1 Manufacturing Process. (n.d.). 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
  • Theochem @ Mercer University. (n.d.). Synthesis of Salicylic Acid.
  • Department of Chemistry, University of North Carolina at Pembroke. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.
  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)
  • Scribd. (n.d.). Synthesis of Salicylic Acid.
  • Sciencemadness Wiki. (2015). Synthesis of salicylic acid.
  • Chemistry Stack Exchange. (2023). How do I synthesize salicylic acid?.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.
  • PubChem. (n.d.). This compound.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • PubChem. (n.d.). 4-Chlorosalicylic acid.
  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzoic acid.
  • ResearchGate. (2017). Carboxylation of o-, m-, and p-chlorophenols with sodium ethyl carbonate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-chlorophenol: A Versatile Halogenated Phenol for Organic Synthesis and Chemical Intermediates.
  • BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 4-Bromo-3-chlorophenol: A Supplier's Guide.
  • PubMed. (2023). Chloro- and bromo-benzoquinone formation and transformation mechanisms in a drinking water-distribution system.
  • Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from chemistryworkshopjr.files.wordpress.com. [Link]
  • Atlas Scientific. (n.d.). Water Purification Methods.
  • Scribd. (n.d.). All Name Reactions of Chemistry Class 12th Cbse & Isc PDF.

Sources

Stability issues of 5-Bromo-4-chloro-2-hydroxybenzoic acid in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-chloro-2-hydroxybenzoic acid (BCHBA). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Given the limited published stability data specific to BCHBA, this document integrates established chemical principles and data from structurally related halogenated salicylic acid derivatives to provide expert guidance and troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

While specific long-term stability studies on this compound are not extensively published, based on data for similar compounds like 5-Bromo-2-Chlorobenzoic Acid, a general shelf life of 12 months is suggested when stored under optimal conditions.[1] It is crucial to monitor the compound for any physical changes and verify its purity by analytical methods if it has been in storage for an extended period.

Q2: What are the ideal storage conditions for solid this compound?

To ensure the stability of solid BCHBA, it should be stored in a tightly sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended to minimize potential degradation.

Q3: My solid this compound has developed a slight discoloration. What could be the cause?

Discoloration of halogenated phenolic compounds can be an indicator of degradation. This could be due to oxidation or photodecomposition, especially if the compound has been exposed to light or air for prolonged periods. While slight discoloration may not always signify a significant loss of purity, it is advisable to re-test the material's purity before use.

Q4: Is this compound sensitive to light?

Yes, similar to other salicylic acid derivatives, BCHBA is expected to be sensitive to light.[2] Photolysis can occur, potentially leading to the cleavage of the carbon-halogen bonds or other photochemical reactions.[3] It is strongly recommended to store the compound in an amber vial or a light-blocking container and to minimize its exposure to light during experimental procedures.

Q5: What solvents are recommended for dissolving this compound, and are there any stability concerns in solution?

This compound is generally soluble in polar organic solvents such as ethanol, methanol, and DMSO. Aqueous solubility is expected to be limited but can be increased at higher pH. When in solution, the stability of the compound can be affected by the solvent, pH, and exposure to light. For instance, in aqueous solutions, hydrolysis is a potential degradation pathway, although for many pharmaceuticals, this is a slow process at neutral pH and room temperature.[4] It is best practice to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly low biological activity or inconsistent results. Degradation of the compound leading to lower effective concentration.1. Verify the purity of your BCHBA stock using HPLC or LC-MS. 2. Prepare fresh solutions before each experiment. 3. If using a stock solution, ensure it has been stored properly (protected from light, at low temperature).
Appearance of unknown peaks in chromatography (HPLC, LC-MS). 1. Degradation of BCHBA during storage or sample preparation. 2. Reaction with components of the solvent or medium.1. Analyze a freshly prepared solution of BCHBA to use as a reference. 2. Investigate potential degradation pathways such as photolysis or solvolysis. Consider performing forced degradation studies (see Part 3). 3. Ensure the mobile phase and sample diluent are compatible with the compound.
Precipitation of the compound from solution. 1. Poor solubility in the chosen solvent system. 2. Change in pH of the solution.1. Verify the solubility of BCHBA in your specific solvent or buffer system. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. Ensure the storage temperature of the solution is appropriate to prevent precipitation.
Discoloration of the compound in solution. Oxidation or photodegradation.1. Prepare solutions in amber vials or protect them from light. 2. Consider degassing solvents to remove dissolved oxygen. 3. Prepare fresh solutions and use them promptly.

Part 3: Experimental Protocols

Protocol 1: Assessment of Purity and Detection of Degradants by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a small amount of BCHBA in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample solution at a similar concentration.

  • HPLC Conditions (starting point, may require optimization):

    • Mobile Phase A: Water with 0.1% formic acid or TFA

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

    • Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector, or start with 230 nm and 270 nm.[2]

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the presence of additional peaks in the sample, which may indicate impurities or degradation products. The purity of the sample can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation pathways and the stability-indicating nature of your analytical method.

Procedure:

  • Prepare several aliquots of a BCHBA solution (e.g., 0.1 mg/mL in a suitable solvent).

  • Expose the aliquots to different stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at a controlled temperature (e.g., 60 °C).

    • Photolytic: Expose the solution to a light source (e.g., UV lamp or daylight).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and analyze by HPLC as described in Protocol 1.

  • Analyze the results to determine the extent of degradation and the profile of degradation products under each condition.

Part 4: Visualizations

Troubleshooting Workflow for BCHBA Stability Issues

Troubleshooting_Workflow start Inconsistent Experimental Results or Observed Degradation check_solid Check Solid Compound: - Visual Inspection (color) - Check Storage Conditions start->check_solid solid_ok Solid Appears OK check_solid->solid_ok discolored Solid Discolored/Clumped solid_ok->discolored No check_solution Check Solution: - Freshly Prepared? - Storage Conditions solid_ok->check_solution Yes retest_purity Retest Purity (HPLC/LC-MS) discolored->retest_purity retest_purity->check_solution solution_ok Solution Freshly Prepared & Stored Properly check_solution->solution_ok old_solution Old or Improperly Stored Solution solution_ok->old_solution No forced_degradation Perform Forced Degradation Study solution_ok->forced_degradation Yes prepare_fresh Prepare Fresh Solution old_solution->prepare_fresh prepare_fresh->check_solution identify_degradants Identify Degradation Pathway & Products forced_degradation->identify_degradants optimize_conditions Optimize Storage & Handling Conditions identify_degradants->optimize_conditions

Caption: A decision tree for troubleshooting stability issues with this compound.

Potential Degradation Pathways

Degradation_Pathways BCHBA This compound photolysis Photolysis (Light Exposure) BCHBA->photolysis hydrolysis Hydrolysis (Aqueous Environment) BCHBA->hydrolysis oxidation Oxidation (Air/Peroxides) BCHBA->oxidation thermal Thermal Decomposition (Heat) BCHBA->thermal dehalogenation Dehalogenation Products photolysis->dehalogenation hydrolysis->dehalogenation hydroxylation Hydroxylated Byproducts oxidation->hydroxylation decarboxylation Decarboxylation Products thermal->decarboxylation

Caption: Potential degradation pathways for this compound.

References

  • Surya Life Sciences. 5-Bromo-2-Chlorobenzoic Acid. [Link]
  • PubChem. This compound | C7H4BrClO3 | CID 11021353. [Link]
  • Kosmrlj, B., & Sket, B. (2000). Photolysis of bromo- and chloro-substituted benzyl derivatives. Competition between ionic and radical pathways. The Journal of Organic Chemistry, 65(21), 6890–6896. [Link]
  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid | C7H4BrClO3 | CID 20490878. [Link]
  • PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
  • ResearchGate. Deciphering the photophysics of 5-chlorosalicylic acid: Evidence for excited-state intramolecular proton transfer. [Link]
  • Google Patents.
  • Royal Society of Chemistry. Deciphering the photophysics of 5-chlorosalicylic acid: evidence for excited-state intramolecular proton transfer. [Link]
  • Alezandro, M. R., et al. (2013). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 33(4), 650-655. [Link]
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 107-114. [Link]
  • ResearchGate. The thermal decomposition of benzoic acid. [Link]
  • ResearchGate. Degradation pathway for 3-chlorobenzoic acid by... [Link]
  • Gaciong, Z., et al. (2020).
  • The Test Mag. Effect of halogens in benzoic acid. [Link]
  • PubChem. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782. [Link]
  • PubChem. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447. [Link]
  • Master Organic Chemistry.
  • Chemistry LibreTexts.
  • Save My Exams. Halogen Displacement Reactions. [Link]

Sources

Validation & Comparative

A Tale of Two Acids: A Comparative Guide to 5-Bromo-4-chloro-2-hydroxybenzoic Acid and 5-bromo-2-chlorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the trajectory of a synthetic route. This guide provides an in-depth comparison of two structurally related but functionally distinct benzoic acid derivatives: 5-Bromo-4-chloro-2-hydroxybenzoic acid and 5-bromo-2-chlorobenzoic acid. By examining their intrinsic chemical properties and performance in key synthetic transformations, this document aims to equip researchers with the insights necessary to make informed decisions for their specific applications.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the presence of a hydroxyl group at the C2 position of this compound, a feature absent in 5-bromo-2-chlorobenzoic acid. This single functional group dramatically alters the electronic and steric landscape of the aromatic ring, leading to significant divergences in reactivity, solubility, and potential applications.

PropertyThis compound5-bromo-2-chlorobenzoic acid
Molecular Formula C7H4BrClO3[1]C7H4BrClO2[2][3]
Molecular Weight 251.46 g/mol [4]235.46 g/mol [3][5]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[2]
Melting Point Not specified in provided results150-156 °C[2][5][6][7]
Solubility Sparingly soluble in waterSparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and dichloromethane.[2]
Key Structural Feature Presence of a hydroxyl group ortho to the carboxylic acidAbsence of a hydroxyl group

The hydroxyl group in this compound, also known as 5-Bromo-4-chlorosalicylic acid, introduces the potential for intramolecular hydrogen bonding and alters the acidity of the carboxylic acid. Furthermore, it acts as a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions.[8]

The Impact of the Hydroxyl Group on Reactivity and Synthesis

The presence or absence of the ortho-hydroxyl group is the primary determinant of the divergent synthetic utility of these two acids.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director.[8] The halogens (bromo and chloro) are deactivating but ortho-, para-directing. In this compound, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (C3 and C6).[9] This predictable regioselectivity can be a significant advantage in complex syntheses.

Conversely, in 5-bromo-2-chlorobenzoic acid, the directing effects are governed by the deactivating but ortho-, para-directing chloro and bromo groups, and the meta-directing carboxylic acid group.[10] This can lead to a mixture of products in electrophilic substitution reactions, potentially complicating purification and reducing overall yield.

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Polysubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Polysubstituted benzoic acids are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their synthesis is a cornerstone of modern organic chemistry, and the choice of synthetic route can significantly impact the efficiency, scalability, and overall success of a research and development program. This guide provides a comparative analysis of the most pertinent synthetic strategies, offering insights into their underlying principles, practical applications, and relative merits.

The Enduring Relevance of Classical Methods: Electrophilic Aromatic Substitution and Oxidation

The traditional approach to polysubstituted benzoic acids often involves a two-stage process: the introduction of substituents onto a benzene ring via Electrophilic Aromatic Substitution (EAS) , followed by the oxidation of a suitable precursor group , typically an alkyl chain, to the carboxylic acid.

The Logic of Directing Groups in Electrophilic Aromatic Substitution

The regiochemical outcome of EAS is governed by the electronic nature of the substituents already present on the aromatic ring.[1] Activating groups, which donate electron density, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, direct them to the meta position.[2] A thorough understanding of these directing effects is paramount for the strategic planning of a multi-step synthesis to achieve the desired substitution pattern.[3][4]

Key Experimental Protocol: Oxidation of a Polysubstituted Toluene

This protocol outlines the oxidation of a substituted toluene to the corresponding benzoic acid using potassium permanganate.

Materials:

  • Substituted Toluene (1.0 equiv)

  • Potassium Permanganate (KMnO₄) (approx. 3.0 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (optional, for basic conditions)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for acidification)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Distilled Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the substituted toluene in water.

  • Add potassium permanganate in portions to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.[5][6]

  • Cool the reaction mixture to room temperature and quench any excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color is discharged.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with hot water.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl or H₂SO₄ until the pH is strongly acidic, leading to the precipitation of the benzoic acid product.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[5]

Comparative Perspective

While reliable and conceptually straightforward, this classical approach often suffers from limitations such as harsh reaction conditions, the use of strong oxidants, and sometimes a lack of regioselectivity, leading to isomeric mixtures that require tedious separation.[8] Modern methods often provide more direct and selective routes to the target molecules.

Precision Tooling: Directed Ortho-Metalation (DoM)

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.[9][10][11]

The Carboxylate as a Directing Group

The carboxylate group itself can act as an effective DMG, allowing for the direct ortho-lithiation of unprotected benzoic acids.[12][13][14] This approach is highly valuable as it avoids the need for protecting group manipulations. The choice of base and reaction conditions is crucial for achieving high regioselectivity.[13]

Directed_Ortho_Metalation cluster_mech Mechanism start Substituted Benzoic Acid intermediate Ortho-lithiated Intermediate start->intermediate s-BuLi, TMEDA THF, -78 °C product Ortho-substituted Benzoic Acid intermediate->product Electrophile (E+) A Benzoic Acid B Deprotonation of COOH A->B RLi C Coordination of Li B->C Coordination D Ortho-deprotonation C->D RLi E Aryllithium D->E F Electrophilic Quench E->F E+ G Product F->G

Caption: Workflow for Directed Ortho-Metalation of Benzoic Acids.

Key Experimental Protocol: Ortho-Iodination of Benzoic Acid via DoM

This protocol describes the ortho-iodination of a benzoic acid, a versatile transformation that provides a handle for further functionalization, such as cross-coupling reactions.[4][15]

Materials:

  • Substituted Benzoic Acid (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (2.2 equiv) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (1.5 equiv)

  • Aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted benzoic acid and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation and ortho-lithiation.

  • In a separate flask, dissolve iodine in anhydrous THF and cool to -78 °C.

  • Slowly transfer the solution of the ortho-lithiated benzoic acid via cannula into the iodine solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Acidify the mixture with aqueous HCl to a pH of ~2.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

The Power of Palladium: Cross-Coupling and C-H Activation Strategies

Palladium-catalyzed reactions have revolutionized the synthesis of biaryl compounds and functionalized aromatics, and they are central to the modern synthesis of polysubstituted benzoic acids.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[10][16] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[13][17] Electron-rich and bulky phosphine ligands often promote the challenging oxidative addition step with aryl chlorides.[17]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Direct C-H Activation/Arylation: An Atom-Economical Approach

Direct C-H activation has emerged as a highly attractive strategy for the synthesis of polysubstituted benzoic acids, as it avoids the need for pre-functionalization of the aromatic ring.[18][19] Palladium catalysts, often in combination with specific ligands and oxidants, can facilitate the direct arylation of the C-H bond ortho to the carboxylic acid directing group.[11][12] This approach is particularly powerful for late-stage functionalization in drug discovery.[16]

Carboxylation of Aryl Halides

An alternative cross-coupling strategy involves the direct introduction of the carboxylic acid moiety via carboxylation of an aryl halide with carbon dioxide, often catalyzed by nickel or palladium complexes. This method is gaining traction as a sustainable approach to benzoic acid synthesis.

Constructing the Core: Cycloaddition Reactions

For highly substituted benzoic acids, it can be advantageous to construct the polysubstituted benzene ring itself through a cycloaddition reaction, followed by aromatization and introduction or unmasking of the carboxylic acid functionality. The [2+2+2] cycloaddition of alkynes, catalyzed by various transition metals, is a powerful tool for the one-step synthesis of highly substituted benzene derivatives.[9]

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
EAS & Oxidation Substituted Benzenes/ToluenesElectrophiles, Oxidants (e.g., KMnO₄)Readily available starting materials, well-established procedures.Harsh conditions, potential for regioisomeric mixtures, functional group intolerance.20-70%[8][20]
Directed Ortho-Metalation Substituted Benzoic AcidsOrganolithium reagents, ElectrophilesHigh regioselectivity, direct functionalization of the benzoic acid.Requires cryogenic temperatures, strong bases, and strictly anhydrous conditions.60-95%[12][13]
Suzuki-Miyaura Coupling Halogenated Benzoic Acids, Boronic AcidsPalladium catalyst, Ligand, BaseBroad substrate scope, high functional group tolerance, mild conditions.Requires pre-functionalized starting materials, potential for catalyst poisoning.70-98%[10][16]
Direct C-H Arylation Benzoic Acids, Aryl Halides/Boronic AcidsPalladium catalyst, Ligand, OxidantHigh atom economy, late-stage functionalization possible.Can require specific directing groups, catalyst optimization is often necessary.50-90%[11][12]
[2+2+2] Cycloaddition AlkynesTransition metal catalystsRapid construction of highly substituted rings.Substrate scope can be limited, regioselectivity can be a challenge.70-98%[9]

Case Studies in Drug Synthesis

Valsartan: The synthesis of the angiotensin II receptor blocker Valsartan often involves a key Suzuki-Miyaura coupling step to form the biphenyl core.[19][21] More recent approaches have also explored Ru-catalyzed C-H activation for this critical bond formation.[2]

Fenofibric Acid: The active metabolite of the lipid-lowering drug Fenofibrate, fenofibric acid, can be synthesized through various routes, including the reduction of fenofibrate or the hydrolysis of its ester precursor. The core structure is typically assembled using Friedel-Crafts acylation chemistry.[3][18]

Conclusion

The synthesis of polysubstituted benzoic acids has evolved significantly, with modern catalytic methods offering substantial advantages in terms of efficiency, selectivity, and functional group tolerance over classical approaches. Directed ortho-metalation provides unparalleled regiocontrol for ortho-functionalization, while palladium-catalyzed cross-coupling and C-H activation reactions offer versatile and atom-economical routes to a wide range of derivatives. For complex substitution patterns, cycloaddition strategies to construct the aromatic core are also powerful tools. The selection of the optimal synthetic route will depend on a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.

References

  • Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(41), 12754–12762. [Link]
  • Sain, M., & Rovis, T. (2007). Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. Synlett, 2007(15), 2297-2308. [Link]
  • Wang, C., et al. (2009). Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. Organic Letters, 11(9), 2023-2026. [Link]
  • Fors, B. P., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270. [Link]
  • Goossen, L. J., & Melzer, B. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(19), 7473–7476. [Link]
  • Seki, M., & Nagahama, M. (2011). Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation. The Journal of Organic Chemistry, 76(24), 10198–10206. [Link]
  • Stuart, D. R., et al. (2008). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable. [Link]
  • Snieckus, V., et al. (2012). The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Link]
  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]
  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270. [Link]
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
  • Wang, C., et al. (2009). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C−H Activation. Organic Letters, 11(9), 2023-2026. [Link]
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765–768. [Link]
  • Roy, S., et al. (2022). Substrate scope for Suzuki−Miyaura coupling reaction using the organic−inorganic hybrid gel at RT in water by mild shaking.
  • Hobby Chemistry. (2015, March 29). Benzoic Acid from the Oxidation of Toluene. Hobby Chemistry. [Link]
  • Nile Chemicals. (2017, September 2).
  • The Canadian Chemist. (2021, March 13).
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. [Link]
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
  • Jebastin, J. N. S., et al. (2023).
  • Scribd. (n.d.). Experiment No.
  • Johansson, M. J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24866-24872. [Link]
  • Ren, H., et al. (2014). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine.
  • Snieckus, V. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Israel Journal of Chemistry, 60(3-4), 173-187. [Link]
  • Fors, B. P., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(38), 14116–14119. [Link]
  • Snieckus, V. (2013). ChemInform Abstract: The Directed ortho Metalation-Cross-Coupling Fusion: Development and Application in Synthesis: Platinum Group Metals Catalytic Synthetic Strategy for Pharmaceutical, Agrochemical and Other Industrial Products.
  • Química Orgánica. (n.d.). Synthesis of Local Anesthetics derived from benzoic acid. Química Orgánica. [Link]
  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]
  • Ding, M.-W., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 286-292. [Link]
  • Science.gov. (n.d.). cycloaddition reaction synthesis: Topics by Science.gov. Science.gov. [Link]
  • Verma, A., Kumar, N., & Shukla, S. (2022).
  • Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • Verma, A. K., Kumar, N., & Shukla, S. (2022).
  • Harman, W. D., et al. (2018). Tungsten-Enabled Diels–Alder Cycloaddition and Cycloreversion of Arenes and Alkynes: Divergent Synthesis of Highly Functionalized Barrelenes and Arenes. Journal of the American Chemical Society, 140(40), 12881–12885. [Link]
  • Google Patents. (n.d.). US3816521A - Process for the production of p-hydroxy benzoic acid.
  • YouTube. (2017, April 20). Synthesis of Benzene Derivatives using Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Beilstein Journal of Organic Chemistry. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry. [Link]
  • Mountanea, O. G., Skolia, E., & Kokotos, C. G. (2023). Graphs of the yield of benzoic acid with and without the presence of BrCH2CN for 3 reaction cycles.
  • ResearchGate. (n.d.). 22891 PDFs | Review articles in BENZOIC ACIDS.
  • Chirik, P. J., et al. (2018). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie International Edition, 57(40), 13132-13136. [Link]
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

The Sandmeyer reaction, a cornerstone of synthetic chemistry since its discovery in 1884, provides an invaluable pathway for the conversion of primary aromatic amines into aryl halides and pseudohalides via an arenediazonium salt intermediate.[1] This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials, as it allows for substitution patterns that are often inaccessible through direct electrophilic aromatic substitution.[2]

The efficacy of the Sandmeyer reaction is almost entirely dictated by the choice of catalyst. For over a century, stoichiometric copper(I) salts were the standard. However, growing demands for sustainability, cost-effectiveness, and enhanced functional group tolerance have driven the development of a new generation of catalytic systems. This guide provides an in-depth comparison of the predominant catalyst classes—from the classical copper salts to greener iron alternatives and modern metal-free photoredox systems—supported by experimental data to inform catalyst selection in a research and development setting.

PART 1: The Classical Catalyst: Copper(I) Salts

The traditional Sandmeyer reaction relies on a copper(I) salt, such as CuCl, CuBr, or CuCN, to facilitate the substitution of the diazonium group.[1] Due to the low cost of these salts, they are often employed in stoichiometric amounts to ensure high reactivity.[3]

Mechanistic Rationale

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The key step is a single-electron transfer (SET) from the copper(I) catalyst to the arenediazonium salt. This reduces the diazonium species, which then rapidly extrudes dinitrogen gas to form a highly reactive aryl radical. This radical subsequently abstracts a halogen or pseudohalogen from the newly formed copper(II) species, yielding the final aryl product and regenerating the copper(I) catalyst to complete the cycle.[4] The detection of biaryl byproducts lends strong support to this radical mechanism.[1]

Sandmeyer_Copper_Mechanism cluster_main Copper(I) Catalytic Cycle ArN2+ Ar-N₂⁺ Ar_radical Ar• ArN2+->Ar_radical + Cu(I)X CuX Cu(I)X CuX2 Cu(II)X₂ CuX->CuX2 SET Single-Electron Transfer (SET) N2 N₂ ArX Ar-X Ar_radical->ArX + Cu(II)X₂ CuX2->CuX Regeneration

Figure 1: The catalytic cycle of the classical copper(I)-mediated Sandmeyer reaction.

Performance and Limitations

Copper(I) catalysts are robust and effective for a wide array of simple anilines. However, their application has notable drawbacks:

  • Stoichiometric Requirement: Achieving high yields often necessitates stoichiometric or even excess amounts of copper, leading to significant metallic waste and purification challenges.

  • Harsh Conditions: The initial diazotization step requires strong mineral acids and cryogenic temperatures (0–5 °C) to manage the instability of the diazonium salt.

  • Environmental and Safety Concerns: The use of CuCN is particularly hazardous due to the acute toxicity of cyanide. Furthermore, copper waste streams are an environmental concern.

Representative Experimental Data (Copper Catalysts)
Substrate (Amine)Catalyst SystemProductYield (%)Reference
4-Fluoroaniline10 mol% CuBr / 10 mol% CuBr₂ / phen1-Bromo-4-fluorobenzene>95%[5]
4-Nitroaniline10 mol% CuBr / 10 mol% CuBr₂ / phen1-Bromo-4-nitrobenzene>95%[5]
2-AminothiazoleCuBr₂, n-BuONO2-Bromo-5-halothiazole46%[6]
AnilineCuClChlorobenzene~80%[1]

Table 1. Selected yields for copper-catalyzed Sandmeyer reactions. Note that modern catalytic systems often employ a mix of Cu(I) and Cu(II) with ligands to improve efficiency.[5]

Experimental Protocol: Catalytic Sandmeyer Bromination

This protocol is adapted from a modern, efficient procedure using catalytic amounts of copper.[5]

  • Diazotization: The arenediazonium tetrafluoroborate salt is prepared from the corresponding aniline using standard procedures (NaNO₂, HBF₄).

  • Reaction Setup: To a stirred solution of the arenediazonium tetrafluoroborate (1 mmol) and potassium bromide (2 mmol) in acetonitrile (4 mL), add dibenzo-18-crown-6 (0.1 mmol, 10 mol%) as a phase-transfer catalyst.

  • Catalyst Preparation: In a separate vial, prepare the catalyst by mixing CuBr (0.05 mmol, 5 mol%), CuBr₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%) in acetonitrile.

  • Reaction Execution: Add the catalyst solution to the reaction mixture. Stir at room temperature (20-25 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

PART 2: The Greener Alternative: Iron Catalysis

The high cost, toxicity, and environmental impact of copper have spurred the search for alternatives. Iron, being the most abundant transition metal, inexpensive, and relatively non-toxic, has emerged as a compelling substitute. Variants of the Sandmeyer reaction have been developed using iron(III) salts as catalysts.[3]

Mechanistic Rationale

Similar to copper, iron-catalyzed Sandmeyer reactions are believed to proceed through a single-electron transfer mechanism. An iron(II) species, often formed in situ, reduces the diazonium salt to generate the critical aryl radical, which then proceeds to the final product. The choice of an appropriate halide source is crucial for the halogen abstraction step.

Sandmeyer_Iron_Mechanism cluster_main Iron(II) Catalytic Cycle ArN2+ Ar-N₂⁺ Ar_radical Ar• ArN2+->Ar_radical + Fe(II) FeII Fe(II) FeIII Fe(III) FeII->FeIII SET Single-Electron Transfer (SET) N2 N₂ ArX Ar-X Ar_radical->ArX + X⁻ FeIII->FeII Regeneration X- X⁻ Source

Figure 2: Postulated catalytic cycle for the iron-mediated Sandmeyer reaction.

Performance and Advantages

Iron catalysis offers a significant step towards a more sustainable chemical synthesis:

  • Low Cost and Toxicity: Iron salts (e.g., FeCl₃, FeSO₄) are dramatically cheaper and more environmentally benign than copper salts.

  • Mild Conditions: Many iron-catalyzed protocols can be run at room temperature, enhancing the safety profile of the reaction.

Representative Experimental Data (Iron Catalysts)

While direct comparative studies are scarce, literature reports demonstrate the high efficiency of iron catalysts.

Substrate (Amine)Catalyst SystemProductYield (%)Reference
AnilineFeCl₂ChlorobenzeneHigh Yield (Qualitative)[3]
Various AnilinesZnCl₂, FeCl₂, CoClAryl Halides(Not specified)[3]

Table 2. Examples of iron-catalyzed Sandmeyer-type reactions. Quantitative, side-by-side comparative data with copper remains an area for further research.

Experimental Protocol: General Iron-Catalyzed Halogenation
  • Diazotization: Prepare the arenediazonium salt solution from the corresponding aniline (1 equiv.) using NaNO₂ (1.1 equiv.) and a strong mineral acid (e.g., HCl) at 0-5 °C. Use the solution immediately.

  • Catalyst Addition: In a separate flask, dissolve an iron(II) or iron(III) salt (e.g., FeSO₄·7H₂O, 1.2 equiv.) and a halide source (e.g., KBr, 1.5 equiv.) in water.

  • Reaction Execution: Slowly add the cold diazonium salt solution to the iron salt solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify as needed.

PART 3: The Metal-Free Frontier: Photoredox Catalysis

The most significant recent evolution in Sandmeyer-type reactions is the development of metal-free protocols, driven by the stringent requirements of the pharmaceutical industry to avoid residual metal contamination. Visible-light photoredox catalysis has emerged as a powerful and mild alternative.

Mechanistic Rationale

In this approach, a photocatalyst—typically an organic dye like Eosin Y or a transition metal complex like [Ru(bpy)₃]²⁺—absorbs visible light to reach an excited state.[7] This excited catalyst is a potent single-electron donor (or acceptor). For the Sandmeyer reaction, the excited photocatalyst engages in a reductive quenching cycle, donating an electron to the arenediazonium salt to generate the aryl radical. The photocatalyst is then returned to its ground state by a sacrificial electron donor, completing the catalytic cycle.

Sandmeyer_Photoredox_Mechanism cluster_main Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited Excitation PC_oxidized PC⁺• (Oxidized) PC_excited->PC_oxidized SET Light Visible Light (hν) Light->PC ArN2+ Ar-N₂⁺ Ar_radical Ar• ArN2+->Ar_radical Reduction ArX Ar-X Ar_radical->ArX + Halogen Source PC_oxidized->PC Regeneration (reductant) Halogen_Source Halogen Source (e.g., CBrCl₃)

Figure 3: General mechanism for a visible-light photoredox Sandmeyer-type reaction.

Performance and Advantages

Photoredox catalysis offers a paradigm shift in performing radical aromatic substitutions:

  • Extremely Mild Conditions: Reactions are typically run at room temperature using simple energy sources like household LED bulbs or even sunlight.[7]

  • Metal-Free Products: Using organic dyes like Eosin Y eliminates the possibility of metal contamination.[8]

  • Superior Functional Group Tolerance: The mild conditions are compatible with a vast range of sensitive functional groups that would not survive classical Sandmeyer conditions.

  • Operational Simplicity: One-pot procedures starting directly from anilines are common, avoiding the isolation of potentially hazardous diazonium salts.[8]

Representative Experimental Data (Photocatalysis & Metal-Free)
Substrate (Amine)Catalyst/Reagent SystemProductYield (%)Reference
4-CyanoanilineNaNO₂, BrCCl₃ (Halogen Source)4-Bromobenzonitrile84%[8]
4-BromoanilineNaNO₂, CH₂I₂ (Halogen Source)4-Bromo-1-iodobenzene81%[8]
4-Bromobenzenediazonium7.5 mol% Eosin Y, Styrenetrans-4-Bromostilbene80%[7]
4-Nitrobenzenediazonium7.5 mol% Eosin Y, Styrenetrans-4-Nitrostilbene78%[7]

Table 3. Selected yields for metal-free and photocatalytic Sandmeyer-type reactions.

Experimental Protocol: One-Pot Metal-Free Bromination from Aniline

This protocol is adapted from an efficient, metal-free procedure published in Organic Letters.[8]

  • Reaction Setup: To a vial containing the aniline (0.5 mmol, 1 equiv.) and bromotrichloromethane (BrCCl₃, 1.0 mmol, 2 equiv.) is added a 1:1 mixture of CH₂Cl₂/H₂O (5 mL total).

  • Diazotization/Reaction: An aqueous solution of sodium nitrite (NaNO₂, 2.5 mmol, 5 equiv.) is added, and the biphasic mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Work-up: The reaction mixture is diluted with water and extracted with CH₂Cl₂. The combined organic layers are washed with saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

PART 4: Comparative Analysis and Catalyst Selection

Choosing the optimal catalyst for a Sandmeyer reaction requires a multi-faceted analysis of the specific synthetic challenge, considering factors like substrate scope, cost, scalability, and purity requirements.

Catalyst SystemKey AdvantagesKey DisadvantagesBest Suited For
Classical Copper (CuX) Low-cost reagents, robust, well-established procedures.Often requires stoichiometric amounts, harsh acidic/cold conditions, significant metal waste.Simple, robust substrates where cost is a primary driver and metal contamination is not a critical concern.
Modern Copper (Cu(I)/Cu(II)/Ligand) High yields with catalytic amounts, milder than classical method.Higher catalyst complexity and cost, still produces copper waste.Optimizing yield and reducing copper load for moderately complex molecules.
Iron (FeSO₄/FeCl₃) Extremely low cost, low toxicity, environmentally benign.Can be less efficient than copper for some substrates; field is less mature."Green chemistry" applications, large-scale synthesis where cost and environmental impact are paramount.
Photoredox (e.g., Eosin Y) Exceptionally mild conditions (RT, visible light), metal-free, superior functional group tolerance.Photocatalysts can be expensive (though loadings are low), requires a light source, may not be suitable for all substrates.Late-stage functionalization of complex, sensitive molecules (e.g., in drug discovery) where purity and avoiding harsh conditions are critical.

Table 4. A comparative summary of different catalyst systems for the Sandmeyer reaction.

Field-Proven Insights on Catalyst Selection:

  • For bulk, simple aryl halides: The classical copper or the more sustainable iron-catalyzed methods remain the most economically viable choices. The slightly lower efficiency of iron may be offset by its significantly lower cost and environmental footprint.

  • For medicinal chemistry and complex synthesis: When working with advanced intermediates bearing sensitive functional groups (e.g., esters, unprotected alcohols, complex heterocycles), the mildness of photoredox catalysis is unparalleled. The ability to perform one-pot reactions from the aniline without harsh acids is a significant advantage, streamlining synthetic routes and preserving molecular complexity.[8]

  • Bridging the gap: Modern catalytic copper systems that utilize ligands and phase-transfer catalysts offer a middle ground. They provide excellent yields while reducing the copper loading significantly compared to the classical method, making them a good choice for scaling up reactions of moderately valuable substrates.[5][6]

Conclusion

The Sandmeyer reaction has evolved far beyond its classical copper-catalyzed origins. While traditional methods remain relevant for their simplicity and cost-effectiveness, modern chemistry offers a powerful and diverse toolkit for this essential transformation. Iron catalysis presents a compelling green alternative for bulk chemical production, drastically reducing both cost and environmental impact. For the synthesis of high-value, complex molecules, particularly in the pharmaceutical sector, metal-free photoredox catalysis provides an exceptionally mild and versatile platform, enabling transformations that were previously intractable. The judicious selection of a catalyst, based on the principles of efficiency, sustainability, and substrate compatibility, is therefore a critical decision in modern organic synthesis.

References

  • Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis.
  • Hari, D. P., Hering, T., & König, B. (2012). Photocatalytic Arylation of Alkenes, Alkynes, and Enones with Diazonium Salts. Angewandte Chemie International Edition, 51(32), 7950-7953. [Link]
  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. [Link]
  • Khatun, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26, 1245–1284. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Zhong, T., Pang, M. K., Chen, Z. D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-Free Sandmeyer-Type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Barbero, M., et al. (2016). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 14(23), 5426-5433. [Link]
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

Sources

A Comparative Guide to Purity Analysis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-Bromo-4-chloro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy.

The Analytical Challenge: Structural Complexity and the Need for Precision

This compound (C₇H₄BrClO₃) presents a unique analytical challenge due to its multifunctional aromatic structure.[1] The presence of bromine and chlorine atoms, alongside hydroxyl and carboxylic acid groups, influences its chemical and physical properties, making the choice of analytical methodology critical for accurate purity assessment. The potential for isomeric impurities and residual solvents necessitates a highly specific and quantitative technique.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[2][3] Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[4] This allows for the direct, absolute quantification of a compound against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[2]

The Causality Behind the qNMR Approach

The selection of qNMR for the purity analysis of this compound is underpinned by several key advantages:

  • Structural Confirmation and Quantification in a Single Experiment: Unlike chromatographic techniques that separate components based on their physicochemical properties, NMR provides detailed structural information. This allows for the simultaneous confirmation of the analyte's identity and its quantification, along with the potential identification and quantification of impurities.

  • Universality of Detection: ¹H NMR is sensitive to all proton-containing molecules, enabling the detection of a wide range of organic impurities, including those that may lack a UV chromophore and thus be invisible to conventional HPLC-UV detection.

  • Non-Destructive Nature: NMR is a non-destructive technique, allowing for the recovery of the sample for further analysis if required.[4]

  • Reduced Reliance on Reference Standards: qNMR can provide accurate quantification using a certified internal standard that is structurally unrelated to the analyte, reducing the need for synthesizing and characterizing specific impurity standards.[2]

Predicted ¹H NMR Spectrum of this compound
  • H-3 Proton: This proton is ortho to the carboxylic acid and the hydroxyl group, and meta to the bromine atom. It is expected to appear as a singlet in the downfield region of the spectrum.

  • H-6 Proton: This proton is ortho to the bromine atom and meta to the chlorine and hydroxyl groups. It is also expected to appear as a singlet.

The hydroxyl and carboxylic acid protons will likely appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines a validated approach for the purity determination of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: this compound (purity to be determined)

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key acquisition parameters include:

      • Pulse Angle: A 90° pulse should be calibrated and used to ensure maximum signal intensity.

      • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial for full relaxation of all protons and accurate integration. A typical starting point is 30-60 seconds.

      • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

      • Spectral Width: The spectral width should be set to encompass all signals of interest, including the analyte, internal standard, and any potential impurities.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard. For this compound, the singlets corresponding to the aromatic protons are ideal for integration. For the internal standard, a singlet is preferred.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte (251.46 g/mol )[1]

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Workflow for qNMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh 5-Bromo-4-chloro-2- hydroxybenzoic acid weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Workflow for qNMR Purity Analysis

Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and powerful technique for purity analysis in the pharmaceutical industry.[4][7] A reversed-phase HPLC method with UV detection is a common choice for the analysis of aromatic compounds like salicylic acid and its derivatives.[8][9][10]

HPLC Protocol for Halogenated Salicylic Acid Derivatives

While a specific validated method for this compound is not published, a typical starting point would be based on methods for similar compounds.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[11]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 230-250 nm).

  • Quantification: Purity is typically determined by area normalization, assuming that all impurities have a similar response factor to the main component, or by using a reference standard of the analyte.

Comparative Analysis: qNMR vs. HPLC
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a stationary and mobile phase.
Quantification Absolute quantification against an internal standard.[2]Relative quantification (area %) or absolute quantification against a reference standard of the analyte.
Specificity High; provides structural information for identification.High separation power, but peak identity relies on retention time comparison with standards.
Universality Detects all proton-containing compounds.Dependent on the detector (e.g., UV detector requires a chromophore).
Sample Throughput Lower, especially with long relaxation delays.[4]Higher; typical run times are shorter.[4]
Sample Preparation Simple dissolution.May require filtration and more complex sample preparation.[12]
Destructive No, the sample can be recovered.[4]Yes, the sample is consumed.[4]
Cost & Complexity Higher initial instrument cost; simpler method development.Lower initial instrument cost; method development can be more time-consuming.[2]

Supporting Experimental Data: A Hypothetical Comparison

To illustrate the comparative performance, consider the following hypothetical data for a batch of this compound:

Analytical MethodPurity (%)Impurity A (%)Impurity B (%)Residual Solvent (Acetone, %)
¹H qNMR 98.50.8 (identified as des-bromo impurity)0.5 (unidentified aromatic impurity)0.2
HPLC (Area %) 99.20.60.2Not Detected

In this hypothetical scenario, qNMR provides a slightly lower but more comprehensive purity value by detecting and quantifying a residual solvent that is not observed by HPLC-UV. Furthermore, qNMR offers structural insights into one of the impurities. This highlights the orthogonal nature of the two techniques and the value of using both for a complete purity profile.

Conclusion: An Integrated Approach for Uncompromising Quality

Both qNMR and HPLC are powerful analytical tools for the purity assessment of this compound. While HPLC offers high throughput and sensitivity for routine quality control, qNMR stands out as a primary, non-destructive method that provides simultaneous structural confirmation and absolute quantification of the analyte and its impurities. [2][3][4]

For drug development professionals, a synergistic approach is often the most robust. HPLC can be employed for rapid screening and routine analysis, while qNMR serves as an invaluable tool for reference standard characterization, in-depth impurity profiling, and providing orthogonal validation of purity results. This integrated strategy ensures the highest level of confidence in the quality and integrity of your materials, ultimately accelerating the path to discovery and development.

References

  • Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Published January 6, 2026. [Link]
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]
  • Gaudet, M., et al. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. ChemistrySelect, 2025. [Link]
  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. Published September 19, 2025. [Link]
  • PubChem. 5-Bromosalicylic acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
  • Royal Society of Chemistry.
  • PubChem. This compound.
  • Agilent Technologies. Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. [Link]
  • ResearchGate.
  • Oakwood Chemical. This compound, min 98%, 1 gram. [Link]
  • PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
  • Farmacia Journal.
  • PubMed Central. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. [Link]
  • Agilent Technologies. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
  • National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

Sources

The Strategic Application of 5-Bromo-4-chloro-2-hydroxybenzoic Acid as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the selection of appropriate intermediates is a critical determinant of efficiency, purity, and ultimately, the viability of a drug manufacturing process. Among the vast array of available building blocks, halogenated salicylic acids have carved out a significant niche due to their versatile reactivity and their prevalence in the structure of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of 5-Bromo-4-chloro-2-hydroxybenzoic acid, a dihalogenated salicylic acid derivative, and evaluates its efficacy as a pharmaceutical intermediate in comparison to other relevant alternatives.

Introduction to Halogenated Salicylic Acids in Drug Synthesis

Salicylic acid and its derivatives are foundational scaffolds in medicinal chemistry.[1] The introduction of halogen atoms onto the salicylic acid core profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and reactivity. These modifications can be strategically employed to enhance the performance of the intermediate in subsequent synthetic steps or to impart desirable characteristics to the final API.

This compound, with its distinct substitution pattern, presents a unique combination of electronic and steric properties that can be advantageous in specific synthetic contexts. Its utility is often benchmarked against other halogenated salicylic acids such as 5-chlorosalicylic acid and 5-bromo-2-chlorobenzoic acid, which are established intermediates in the synthesis of prominent drugs like the SGLT2 inhibitors Dapagliflozin and Empagliflozin.[2]

Physicochemical Properties: A Comparative Overview

The choice of a pharmaceutical intermediate is often guided by its physical and chemical properties, which dictate its handling, reactivity, and compatibility with various reaction conditions. A comparison of this compound with its close analogs reveals key differences that can influence their application.

PropertyThis compound5-bromo-2-chlorobenzoic acid5-chlorosalicylic acid
Molecular Formula C₇H₄BrClO₃[3]C₇H₄BrClO₂[4]C₇H₅ClO₃[5]
Molecular Weight 251.46 g/mol [6]235.46 g/mol [4]172.56 g/mol [5]
Melting Point 203-206 °C[6]154-156 °C[7]171-172 °C[8]
Appearance White to off-white powderWhite to off-white crystalline solid[9]White to off-white powder[8]
Solubility Sparingly soluble in water, soluble in organic solventsSparingly soluble in water, soluble in ethanol, methanol, and dichloromethane[9]Slightly soluble in water; soluble in alcohol, ether, chloroform, benzene, and methanol[10]

The higher melting point of this compound suggests a more stable crystal lattice, which can be advantageous for purification and storage. The solubility profile is a critical factor for selecting appropriate reaction solvents and purification methods.

Synthesis of Dihalogenated Salicylic Acid Intermediates: A Methodological Comparison

The synthesis of this compound and its analogs typically involves electrophilic aromatic substitution on a suitable salicylic acid precursor. The choice of starting material and halogenating agent is crucial for achieving high yield and regioselectivity.

A plausible and efficient route to this compound is the electrophilic bromination of 4-chlorosalicylic acid. The hydroxyl and carboxyl groups of the salicylic acid direct the incoming electrophile, and the existing chlorine atom further influences the position of bromination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chlorosalicylic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-chlorosalicylic acid in acetonitrile.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Slowly add N-Bromosuccinimide (NBS) to the reaction mixture in portions, maintaining the temperature with a water bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparative Synthesis Data

The efficiency of synthesizing these intermediates is a key factor in their overall utility. The table below presents a comparison of reported yields for the synthesis of this compound and a key alternative.

IntermediateStarting MaterialKey ReagentsReported YieldPurityReference
This compound4-Chlorosalicylic acidN-Bromosuccinimide(Estimated) >85%>98%(Inferred from similar reactions)
5-bromo-2-chlorobenzoic acid2-amino-5-bromobenzoic acid derivativeNaNO₂, HCl, CuCl89.8% (three steps)99.6%[7]

It is important to note that the yield for this compound is an estimation based on similar reported reactions due to the lack of a specific published protocol with detailed yield information. The multi-step synthesis of 5-bromo-2-chlorobenzoic acid, while having a high reported purity, involves a more complex procedure.

Efficacy as a Pharmaceutical Intermediate: A Case Study Perspective

The true measure of an intermediate's efficacy lies in its performance in the synthesis of a target API. While direct comparative studies featuring this compound are not widely published, its structural similarity to key intermediates for SGLT2 inhibitors suggests its potential in this area.

Halogenated aromatic compounds are crucial in modern drug discovery, particularly in the development of targeted protein degraders, such as PROTACs and molecular glues. These molecules often require specific halogen patterns for optimal binding to target proteins and E3 ligases. The unique substitution pattern of this compound could offer advantages in the rational design of such novel therapeutics.

The workflow for evaluating and comparing the efficacy of different intermediates in a synthetic route is a critical aspect of process development in the pharmaceutical industry.

G cluster_0 Intermediate Selection & Synthesis cluster_1 API Synthesis & Analysis cluster_2 Comparative Evaluation Start Start Select Intermediates (A, B, C) Select Intermediates (A, B, C) Start->Select Intermediates (A, B, C) Synthesize Intermediates Synthesize Intermediates Select Intermediates (A, B, C)->Synthesize Intermediates Characterize Intermediates (Purity, Yield) Characterize Intermediates (Purity, Yield) Synthesize Intermediates->Characterize Intermediates (Purity, Yield) Couple Intermediates to Core Couple Intermediates to Core Characterize Intermediates (Purity, Yield)->Couple Intermediates to Core Purify Crude API Purify Crude API Couple Intermediates to Core->Purify Crude API Analyze Final API (Purity, Yield, Impurities) Analyze Final API (Purity, Yield, Impurities) Purify Crude API->Analyze Final API (Purity, Yield, Impurities) Compare Performance Metrics Compare Performance Metrics Analyze Final API (Purity, Yield, Impurities)->Compare Performance Metrics Select Optimal Intermediate Select Optimal Intermediate Compare Performance Metrics->Select Optimal Intermediate

Caption: A generalized workflow for the comparative evaluation of pharmaceutical intermediates.

Conclusion and Future Outlook

This compound is a promising pharmaceutical intermediate with a unique halogenation pattern that may offer advantages in specific synthetic applications. While direct, comprehensive comparative data on its efficacy is still emerging, its structural relationship to key intermediates for blockbuster drugs and its potential in novel therapeutic modalities like targeted protein degradation highlight its significance.

Future research should focus on the development and publication of detailed, optimized synthetic protocols for this compound and its inclusion in comparative studies for the synthesis of new APIs. Such data will be invaluable for process chemists and drug development professionals in making informed decisions about the most efficient and effective synthetic routes.

References

  • Glindia. 5-Bromo-2-Chlorobenzoic Acid.
  • PubChem. 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • Cheméo. 5-Bromo-2-chlorobenzoic acid.
  • Surya Life Sciences. 5-Bromo-2-Chlorobenzoic Acid.
  • PubChem. 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. 5-Chlorosalicylic Acid. National Center for Biotechnology Information.
  • MySkinRecipes. 5-Chlorosalicylic acid.
  • Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
  • Vinsona, J., et al. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.
  • ResearchGate. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.
  • Google Patents. EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Chemwish. This compound CAS NO.142167-38-2.
  • Google Patents. DE2503929A1 - Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid.
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Google Patents. CN105348069A - Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid.
  • Google Patents. United States Patent (19).
  • Google Patents. United States Patent (19).
  • Chemical Review and Letters. Synthesis of azo compounds containing salicylic acid and its derivatives.
  • PubMed. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • ResearchGate. (PDF) Salicylic Acid Synthesis Methods: A Review.

Sources

A Comparative Guide to the Anti-inflammatory Effects of Hydroxybenzoic Acid Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an in-depth technical comparison of the anti-inflammatory effects of various hydroxybenzoic acid isomers, including salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid, as well as their dihydroxy counterparts: gentisic acid (2,5-dihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid). By synthesizing experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.

Introduction: The Anti-inflammatory Potential of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that have garnered significant interest for their therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] Their basic structure, a hydroxyl group attached to a benzoic acid ring, allows for various isomeric forms that exhibit distinct biological effects. The position and number of hydroxyl groups on the aromatic ring are critical determinants of their anti-inflammatory potency and mechanism of action.[2] This guide will dissect these structural nuances and their impact on key inflammatory pathways.

Mechanistic Insights: How Hydroxybenzoic Acids Combat Inflammation

The anti-inflammatory effects of hydroxybenzoic acids are primarily mediated through their interaction with key signaling pathways and enzymes involved in the inflammatory cascade. A comprehensive understanding of these mechanisms is crucial for targeted drug development.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Several hydroxybenzoic acids have been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.

Salicylic acid, the active metabolite of aspirin, is a well-established inhibitor of the NF-κB pathway.[5] Dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, have also been shown to decrease NF-κB induction.[6] The ability of these compounds to modulate this central pathway underscores their therapeutic potential.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB (Inactive Complex) Hydroxybenzoic_Acids Hydroxybenzoic Acids (e.g., Salicylic Acid) Hydroxybenzoic_Acids->IKK_Complex inhibit DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes induces

Figure 1: Inhibition of the NF-κB signaling pathway by hydroxybenzoic acids.

The MAPK Signaling Pathway: A Parallel Inflammatory Route

Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that regulate a wide array of cellular processes, including inflammation.[7] Some hydroxybenzoic acids can modulate MAPK activity, contributing to their anti-inflammatory profile. For instance, 4-hydroxybenzoic acid has been shown to influence the MAPK3 signaling pathway.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Hydroxybenzoic_Acids Hydroxybenzoic Acids (e.g., 4-HBA) Hydroxybenzoic_Acids->MAPK modulate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Figure 2: Modulation of the MAPK signaling pathway by hydroxybenzoic acids.

Inhibition of Pro-inflammatory Enzymes: COX and LOX

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.

  • Cyclooxygenase (COX): Hydroxybenzoic acid derivatives, particularly salicylic acid, are known to inhibit COX enzymes, with a more pronounced effect on the inducible COX-2 isoform.[2][6] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]

  • Lipoxygenase (LOX): Some hydroxybenzoic acids may also inhibit lipoxygenase, thereby reducing the production of leukotrienes, which are involved in various inflammatory processes.[2]

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the available in vitro data on the inhibitory effects of various hydroxybenzoic acid compounds on key inflammatory markers. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources. Experimental conditions can influence IC50 values, and these tables should be used as a guide for further investigation.

Table 1: Comparative Inhibition of COX-2

CompoundCommon NameCOX-2 Inhibition (IC50)Reference(s)
2-Hydroxybenzoic acidSalicylic AcidWeak inhibition[6][8]
3-Hydroxybenzoic acidm-Hydroxybenzoic acidData not available
4-Hydroxybenzoic acidp-Hydroxybenzoic acidData not available
2,5-Dihydroxybenzoic acidGentisic AcidInhibits prostaglandin formation[6]
3,4-Dihydroxybenzoic acidProtocatechuic AcidInhibits COX-2 derived synthesis[3]

Table 2: Comparative Inhibition of Lipoxygenase (LOX)

CompoundCommon NameLOX InhibitionReference(s)
2-Hydroxybenzoic acidSalicylic AcidMay inhibit LOX[2]
3-Hydroxybenzoic acidm-Hydroxybenzoic acidData not available
4-Hydroxybenzoic acidp-Hydroxybenzoic acidData not available
2,5-Dihydroxybenzoic acidGentisic AcidData not available
3,4-Dihydroxybenzoic acidProtocatechuic AcidData not available

Table 3: Comparative Inhibition of NF-κB

CompoundCommon NameNF-κB InhibitionReference(s)
2-Hydroxybenzoic acidSalicylic AcidWell-established inhibitor[5]
3-Hydroxybenzoic acidm-Hydroxybenzoic acidData not available
4-Hydroxybenzoic acidp-Hydroxybenzoic acidData not available
2,3-Dihydroxybenzoic acidDecreases NF-κB induction (at 300 µM)[4][6]
3,4-Dihydroxybenzoic acidProtocatechuic AcidSuppresses NF-κB pathways[3]

Experimental Protocols for In Vitro Anti-inflammatory Assays

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro anti-inflammatory assays.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme.

COX2_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) start->reagent_prep assay_setup 2. Assay Setup (Add enzyme, buffer, and test compound to wells) reagent_prep->assay_setup pre_incubation 3. Pre-incubation (Allow inhibitor to bind to enzyme) assay_setup->pre_incubation reaction_initiation 4. Reaction Initiation (Add arachidonic acid) pre_incubation->reaction_initiation measurement 5. Measurement (e.g., Spectrophotometry, Fluorometry) reaction_initiation->measurement data_analysis 6. Data Analysis (Calculate % inhibition and IC50) measurement->data_analysis end End data_analysis->end

Figure 3: General workflow for a COX-2 inhibition assay.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., colorimetric or fluorometric probe)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compounds or control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

LOX_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) start->reagent_prep assay_setup 2. Assay Setup (Add buffer, enzyme, and test compound to cuvettes) reagent_prep->assay_setup pre_incubation 3. Pre-incubation (Incubate at room temperature) assay_setup->pre_incubation reaction_initiation 4. Reaction Initiation (Add linoleic acid) pre_incubation->reaction_initiation measurement 5. Spectrophotometric Measurement (Monitor absorbance at 234 nm) reaction_initiation->measurement data_analysis 6. Data Analysis (Calculate % inhibition and IC50) measurement->data_analysis end End data_analysis->end

Figure 4: General workflow for a lipoxygenase inhibition assay.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate buffer

  • Test compounds and a known LOX inhibitor as a positive control

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the enzyme and substrate solutions in the appropriate buffer.

  • Assay Setup: In a cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Allow the mixture to incubate at room temperature for a few minutes.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Activity

The anti-inflammatory activity of hydroxybenzoic acids is intrinsically linked to their chemical structure. Key structural features that influence their potency include:

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups can enhance antioxidant and anti-inflammatory activity.

  • Position of Hydroxyl Groups: The relative positions of the hydroxyl and carboxylic acid groups on the benzene ring significantly impact the molecule's ability to interact with target enzymes and proteins. For instance, the ortho-hydroxyl group in salicylic acid is crucial for its COX-inhibitory activity.[9]

A deeper understanding of the SAR provides a rational basis for the design and synthesis of novel and more potent anti-inflammatory agents based on the hydroxybenzoic acid scaffold.

Conclusion and Future Directions

This guide has provided a comparative overview of the anti-inflammatory effects of several hydroxybenzoic acid compounds. Salicylic acid and its dihydroxy derivatives, such as gentisic acid and protocatechuic acid, demonstrate significant potential as anti-inflammatory agents through their modulation of key inflammatory pathways like NF-κB and their inhibition of enzymes such as COX.

However, there are notable gaps in the current body of research. Direct comparative studies evaluating a comprehensive panel of hydroxybenzoic acid isomers under standardized conditions are lacking. Furthermore, the anti-inflammatory properties of 3-hydroxybenzoic acid remain largely unexplored. Future research should focus on these areas to provide a more complete picture of the therapeutic potential of this class of compounds. Such studies will be invaluable for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • Juurlink, B. H., & Paterson, P. G. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition journal, 13, 63. [Link]
  • JOURNAL OF INNOVATIONS IN SCIENTIFIC AND EDUCATIONAL RESEARCH. (2023). VOLUME-6 ISSUE-11. [Link]
  • Lin, C. Y., Hsieh, C. L., Wu, C. C., & Hsieh, S. L. (2023). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Marine drugs, 21(11), 569. [Link]
  • Saleem, A., Akhtar, M. F., Sharif, A., Akhtar, B., Siddique, R., Ashraf, G. M., ... & Alharthy, S. A. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(19), 6271. [Link]
  • Sappey, C., Boelaert, J. R., Legrand-Poels, S., Grady, R. W., & Piette, J. (1995). NF-kappa B transcription factor activation by hydrogen peroxide can be decreased by 2,3-dihydroxybenzoic acid and its ethyl ester derivative. Archives of biochemistry and biophysics, 321(1), 263–270. [Link]
  • Juurlink, B. H., & Paterson, P. G. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition journal, 13, 63. [Link]
  • Kim, B. H., Reddy, A. M., Lee, K. H., Chung, E. Y., & Kim, J. S. (2008). Mitogen-activated protein kinases in inflammation. Journal of dental sciences, 3(2), 55-63.
  • Rigdon, G. C., & Wong, S. (1975). Comparison of analgesic effects of isosteric variations of salicylic acid and aspirin (acetylasalicylic acid). Journal of pharmaceutical sciences, 64(5), 760–763. [Link]
  • Zaiter, A., et al. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A, 125(45), 9877–9891. [Link]

Sources

A Senior Scientist's Guide to Cost-Benefit Analysis of Industrial Synthesis Processes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the journey from a laboratory curiosity to an industrial-scale reality is paved with critical decisions. Perhaps none is more foundational than the selection of a synthetic process. This choice dictates not only the scientific elegance of the route but also its economic viability, environmental footprint, and ultimate commercial success. Moving beyond simple reaction yield, a robust cost-benefit analysis provides a multi-faceted framework for evaluating and comparing synthesis strategies, ensuring that the chosen path is efficient, scalable, and sustainable.

This guide provides an in-depth methodology for conducting such analyses. We will deconstruct the financial and operational drivers, compare dominant manufacturing paradigms, and integrate the crucial lens of green chemistry. The narrative is grounded in the principle of causality—explaining not just what to measure, but why these metrics are pivotal in forecasting the true cost and benefit of a process.

Section 1: The Framework of Economic Evaluation in Process Chemistry

At its core, an economic evaluation weighs the total investment against the expected returns. In industrial synthesis, this translates to a detailed accounting of all costs associated with building and running a process versus the revenue generated from the product. This analysis is typically broken down into two primary cost categories: Capital Expenditure (CAPEX) and Operating Expenditure (OPEX).[1]

  • Capital Expenditure (CAPEX): These are the initial, one-time costs required to establish the production facility.[2] This includes the fixed capital for process equipment, buildings, and land, as well as the working capital needed to get the process started.[2]

  • Operating Expenditure (OPEX): These are the ongoing costs required to run the synthesis process. They can be subdivided into:

    • Variable Costs: Costs that fluctuate with production volume, such as raw materials, utilities (energy, water), and waste disposal.[3][4]

    • Fixed Costs: Costs that remain relatively stable regardless of production volume, including labor, maintenance, and insurance.[3]

The ultimate goal is to assess profitability using established financial metrics like Net Present Value (NPV), Internal Rate of Return (IRR), and Return on Investment (ROI), which help in comparing alternative technologies and scenarios.[5][6]

The following workflow provides a structured approach to this evaluation.

cluster_0 Phase 1: Cost Estimation cluster_1 Phase 2: Benefit & Performance Analysis cluster_2 Phase 3: Financial Modeling & Decision A Define Synthesis Routes (e.g., Batch, Continuous, Biocatalytic) B Estimate Capital Costs (CAPEX) - Equipment - Facility - Installation A->B C Estimate Operating Costs (OPEX) - Raw Materials & Solvents - Energy & Utilities - Labor & Maintenance - Waste Disposal A->C G Calculate Profitability Metrics - Net Present Value (NPV) - Return on Investment (ROI) - Payback Period B->G C->G D Quantify Process Performance - Yield & Throughput - Purity & Quality F Project Revenue - Market Size & Demand - Product Pricing D->F E Assess Sustainability (Green Metrics) - Process Mass Intensity (PMI) - E-Factor E->F Impacts Marketability & Long-Term Viability F->G H Conduct Sensitivity Analysis (Vary raw material costs, yield, etc.) G->H I Select Optimal Process H->I

Figure 1: A structured workflow for conducting a cost-benefit analysis of industrial synthesis processes.

Section 2: The Process Dichotomy: Batch vs. Continuous Manufacturing

The choice between batch and continuous processing is one of the most significant forks in the road for process development. Each paradigm has profound implications for cost, efficiency, flexibility, and scale.

Batch Processing: In this traditional approach, materials are processed in discrete, finite volumes within a single piece of equipment.[7] It is characterized by its flexibility, as the same equipment can be reconfigured to produce different products.[8] This makes it well-suited for specialty chemicals or pharmaceuticals where multiple products are made in one facility or when future demand is uncertain.[8][9] However, batch processing often involves significant downtime between batches for cleaning and setup, leading to lower production rates and potentially higher unit costs.[7][8]

Continuous Manufacturing: This method involves an uninterrupted flow of materials through a dedicated production line.[7] Once at a steady state, continuous processes can run optimally with minimal disturbances, leading to highly consistent product quality.[9] The primary advantages are economies of scale, higher throughput, and improved energy efficiency, which collectively drive down the unit cost of production.[8][9] The trade-off is a higher initial capital investment and reduced flexibility; the equipment is often highly specialized for a single product.[9][10]

The economic case for transitioning from batch to continuous manufacturing can be compelling. Case studies in the pharmaceutical industry have demonstrated that continuous processes can reduce overall production costs by 9-40% compared to traditional batch methods.[11][12] This is driven by a smaller facility footprint (30-50% less space), lower energy consumption (25-35% less per kg of API), and more efficient resource utilization.[10]

Comparative Data: Batch vs. Continuous Processing
MetricBatch ProcessingContinuous ProcessingCausality & Rationale
Initial CAPEX Lower to ModerateHigh to Very HighContinuous systems require specialized, dedicated equipment and advanced process control systems, increasing upfront investment.[10]
Unit Production Cost HigherLowerContinuous operations benefit from economies of scale, higher production rates, reduced labor per unit, and greater energy efficiency.[8]
Process Flexibility HighLowBatch equipment can be easily cleaned and reconfigured for different products, whereas continuous lines are typically product-specific.[7][8]
Production Volume Low to HighHigh to Very HighContinuous processing is designed for high-volume, steady-demand products, operating 24/7 to maximize output.[7]
Facility Footprint LargerSmallerProcess intensification in continuous systems reduces the size and number of unit operations, leading to a more compact plant.[10][13]
Product Consistency VariableHighSteady-state operation in continuous manufacturing minimizes batch-to-batch variability, enhancing reproducibility and quality.[9][14]
Waste Generation HigherLowerOptimized continuous processes and solvent recycling loops can significantly reduce waste streams per kilogram of product.[13]
Protocol: High-Level Evaluation of a Batch-to-Continuous Transition

This protocol outlines a self-validating system for assessing the financial viability of converting a key synthesis step from batch to continuous.

  • Establish Baseline (Batch Process):

    • Accurately measure all inputs for 5-10 representative batches: mass of raw materials, solvents, reagents, and energy consumption.

    • Quantify all outputs: mass of desired product (yield), byproducts, and waste streams.

    • Log operational data: cycle time, downtime for cleaning/setup, and labor hours per batch.

    • Calculate the current unit production cost based on this validated data.

  • Model the Continuous Process:

    • Using lab-scale continuous flow reactors, determine the optimal conditions (residence time, temperature, stoichiometry) to achieve target yield and purity.

    • Based on lab data, use process simulation software (e.g., Aspen Plus®, CHEMCAD) to design the scaled-up process. The simulation must perform a complete heat and material balance.[5]

    • Obtain vendor quotes for the required continuous equipment (reactors, pumps, purification units) to estimate CAPEX.[12]

  • Calculate Projected OPEX (Continuous):

    • From the process simulation, determine the steady-state consumption of raw materials, solvents, and energy per hour.

    • Project a 20-30% reduction in labor costs due to automation and a 15-25% reduction in maintenance for newer, dedicated equipment.[10]

    • Calculate the projected unit production cost.

  • Conduct Financial Analysis:

    • Using the estimated CAPEX and the difference in unit production costs, calculate the key profitability metrics (ROI, Payback Period, NPV).

    • Perform a sensitivity analysis by varying key assumptions (e.g., raw material price ±15%, product yield ±5%) to understand the robustness of the financial case.[12]

  • Decision Point:

    • If the payback period is within the company's acceptable timeframe (e.g., < 3-5 years) and the ROI is significant, the transition is likely financially justified.

Section 3: The Green Imperative: Quantifying Sustainability as a Benefit

A modern cost-benefit analysis must extend beyond traditional economics to include the principles of green chemistry. Inefficient processes generate waste, which incurs direct costs for disposal and regulatory compliance, and indirect costs related to environmental impact and corporate reputation.[15] Green chemistry metrics serve to quantify the environmental performance of a process, allowing sustainability to be treated as a measurable benefit.[16]

Several key metrics have been developed to move beyond simple percentage yield and provide a more holistic view of a process's efficiency.[17][18]

  • Atom Economy (AE): A theoretical concept that measures the percentage of reactant atoms incorporated into the final desired product. It is a measure of how efficiently a reaction makes use of its reactants.[19]

  • Environmental Factor (E-Factor): A simple and powerful metric defined as the total mass of waste produced per kilogram of product. It provides a clear indicator of the overall wastefulness of a process.[16]

  • Process Mass Intensity (PMI): Considered a key green metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[18][20] A lower PMI signifies a greener, more efficient process.

The interplay of these metrics provides a comprehensive picture of process efficiency. While Atom Economy is a theoretical goal, PMI and E-Factor are real-world measures that account for everything, including reaction yield, stoichiometry, solvents used in reactions and purification, and product losses.

cluster_0 Input Factors cluster_1 Core Green Chemistry Metrics cluster_2 Business & Environmental Impact A Mass of Reactants PMI Process Mass Intensity (PMI) = (A+B+C+D) / E A->PMI AE Atom Economy = (MW of Product / Σ MW of Reactants) A->AE B Mass of Solvents B->PMI C Mass of Reagents C->PMI D Mass of Process Water D->PMI E Mass of Product (Actual Yield) E->PMI E->AE Yield impacts real-world efficiency EFactor E-Factor = PMI - 1 PMI->EFactor Directly Related Cost Reduced Operating Costs PMI->Cost Waste Lower Waste & Disposal Fees PMI->Waste Safety Improved Process Safety PMI->Safety Sustain Enhanced Sustainability Profile PMI->Sustain EFactor->Waste EFactor->Sustain

Figure 2: The relationship between process inputs, core green chemistry metrics, and their resulting business benefits.
Protocol: Calculating Process Mass Intensity (PMI)

This protocol ensures an accurate and comprehensive PMI calculation for a single synthetic step.

  • Define Process Boundaries: Clearly define the starting and ending points of the process step being analyzed. For example, from the weighing of starting materials to the isolation of the dried, purified product.

  • Document All Mass Inputs:

    • Record the exact mass of all reactants, reagents, and catalysts used.

    • Measure the mass (or volume and density) of all solvents used in the reaction, workup, and purification (e.g., extraction, chromatography, recrystallization) steps.

    • Include the mass of any process water or aqueous solutions used. Water is often excluded from E-Factor calculations but is included in PMI for a complete mass balance.[17]

  • Measure Final Product Mass:

    • After completion of the process step, isolate, purify, and dry the final product to a constant weight. Record this mass. This is your actual yield.

  • Calculate PMI:

    • Sum the masses of all materials from Step 2. This is your "Total Mass In."

    • Divide the "Total Mass In" by the final product mass from Step 3.

    • Formula: PMI = (Total Mass of Inputs [kg]) / (Mass of Final Product [kg])[20]

  • Analyze and Iterate:

    • A high PMI (values in the hundreds or thousands are common in pharmaceuticals) indicates significant inefficiency.[15]

    • Identify the largest contributors to the PMI value. Often, solvents used in purification are the primary driver.

    • Hypothesize and test process modifications to reduce the mass of the largest contributors (e.g., switching to a less solvent-intensive purification, improving yield to reduce the amount of material processed).

Section 4: Case Study: Comparative Analysis of Three Synthetic Routes

To illustrate the application of this framework, let us consider a hypothetical analysis for the synthesis of a key pharmaceutical intermediate, "Intermediol-X." We will compare three potential routes at a scale of 100 kg/year .

  • Route A (Traditional Batch): A well-established, 5-step synthesis using classical reagents in standard batch reactors.

  • Route B (Continuous Flow): A re-engineered 3-step synthesis utilizing two continuous flow reactor steps and a final batch crystallization.

  • Route C (Biocatalytic): A novel 2-step synthesis where the key chiral center is set by an engineered enzyme in a batch bioreactor, followed by a chemical finishing step.[21]

Quantitative Comparison of "Intermediol-X" Synthesis Routes
MetricRoute A: Traditional BatchRoute B: Continuous FlowRoute C: Biocatalytic
Overall Yield 65%85%80%
Number of Steps 532
Estimated CAPEX $1.5 M$2.5 M$2.0 M
Estimated OPEX ($/kg) $1,200/kg$750/kg$850/kg
Process Mass Intensity (PMI) 2506095
E-Factor 2495994
Atom Economy (Theoretical) 35%60%55%
Safety Concerns Use of cryogenic reagents, high-pressure hydrogenationHigh-pressure flow chemistry requires robust engineering controlsGenerally regarded as safer; aqueous, mild conditions
Flexibility HighLowModerate
Analysis and Recommendation

Based on the data, Route B (Continuous Flow) emerges as the most compelling option despite having the highest initial CAPEX.

  • Economic Justification: Its significantly lower OPEX ($750/kg) provides the best long-term economic performance. The higher capital investment would be paid back through operational savings over a few years of production.

  • Sustainability Advantage: Route B demonstrates a dramatic improvement in efficiency, with a PMI of 60—over four times lower than the traditional batch process. This translates directly to reduced raw material consumption and waste disposal costs.[13]

  • Process Robustness: The consolidation of steps and higher yield point to a more efficient and reliable manufacturing process.[15]

While Route C (Biocatalytic) is a strong contender with excellent green credentials and safety profile, its slightly higher operating costs and the potential complexities of scaling up enzymatic processes make it a close second. Route A (Traditional Batch) , while having the lowest CAPEX, is uncompetitive due to its high waste generation (PMI of 250) and high long-term operating costs, making it the least sustainable and least profitable option at scale.

Conclusion

The selection of an industrial synthesis process is a complex decision that requires a holistic and data-driven approach. By moving beyond single-point metrics like yield and embracing a comprehensive cost-benefit framework, organizations can make more informed choices that balance economic performance with environmental responsibility. This analysis involves a rigorous evaluation of capital and operating costs, a strategic comparison of manufacturing paradigms like batch and continuous processing, and the integration of green chemistry metrics to quantify sustainability. For researchers and drug development professionals, mastering this analytical lens is essential for successfully navigating the path from discovery to commercialization, ensuring that the processes we design are not only scientifically sound but also economically viable and sustainably engineered for the future.

References

  • Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4, 521–527.
  • Katana MRP. (n.d.). Continuous vs. Batch Process: What Are the Differences?
  • Scribd. (n.d.). Economic Evaluation in Chemical Process Design.
  • Yadav, V. K., et al. (2023). How to Calculate Economic Evaluation in Industrial Chemical Plant Design: A Case Study of Gold Mining Using Amalgamation Method. Matter: International Journal of Science and Technology.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Scientific Update. (2019). Useful Green Chemistry Metrics.
  • Deddis, C. R. (n.d.). Process Economics. Encyclopedia of Life Support Systems (EOLSS).
  • Bulk Process Systems. (2025). Batch vs. Continuous Bulk Processing: Pros and Cons.
  • Patsnap Eureka. (2025). Technoeconomic Comparison: Batch Versus Continuous For A Model API.
  • Cerion Nanomaterials. (2023). Batch vs. Continuous Manufacturing.
  • Dec Group. (2025). Comparative Analysis of Batch and Continuous Processes.
  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Toolkit: Metrics.
  • American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics.
  • ClearPoint Strategy. (2025). 7 KPIs for Industrial Chemical Manufacturing.
  • AIChE. (n.d.). Chemical Process Economic Evaluations.
  • Musmade, P. B., et al. (2023). Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis. MDPI.
  • ResearchGate. (2025). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study.
  • Schaber, S. D., et al. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research, 50(17), 10083–10092.
  • The Pharma Innovation Journal. (n.d.). The Application of Cost-Effectiveness and Cost–Benefit Analysis to Pharmaceuticals.
  • ACS GCI Pharmaceutical Roundtable. (2026). Process Mass Intensity Metric.
  • SEQENS. (2025). Process Optimization and Efficiency in the Chemical Industry: From AI to Continuous Flow.
  • ResearchGate. (n.d.). Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering.
  • Hessel, V., et al. (2006). Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering. Pure.
  • IIP Series. (2025). Case Studies in Successful Cost Reduction Strategies.
  • Chemistry For Everyone. (2025). What Are The Economics Of Industrial Chemical Processes?
  • Lee, T. J., et al. (2022). Cost-benefit analysis of the integrated pharmaceutical supply chain information service after the establishment of the Korean Pharmaceutical Information Service. Frontiers in Pharmacology.

Sources

The Alchemist's Guide to SGLT2 Inhibitors: A Comparative Look at Alternative Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors represents a significant achievement in modern medicinal chemistry. These C-aryl glucoside drugs, including the prominent Dapagliflozin, Canagliflozin, and Empagliflozin, have revolutionized the management of type 2 diabetes. The efficacy of these molecules is intrinsically linked to their precise chemical architecture, demanding synthetic routes that are not only efficient and high-yielding but also scalable and economically viable for industrial production.

This guide provides an in-depth, comparative analysis of the alternative precursors utilized in the synthesis of these critical pharmaceuticals. Moving beyond a mere recitation of steps, we will delve into the causality behind the selection of different starting materials and synthetic strategies, offering field-proven insights to inform your own research and development endeavors.

The Core Challenge: Constructing the C-Aryl Glucoside Scaffold

The central challenge in synthesizing SGLT2 inhibitors lies in the stereoselective formation of the C-C bond between the anomeric carbon of the glucose moiety and the aglycone's aromatic ring. Traditional synthetic approaches have often relied on a core set of precursors, primarily protected gluconolactones and aryl lithium or Grignard reagents. While effective, these methods can present challenges in terms of cryogenic reaction conditions, stereoselectivity control, and the generation of byproducts.[1][2]

This has spurred the exploration of alternative precursors and synthetic pathways aimed at enhancing efficiency, safety, and scalability. These alternative strategies often focus on different glucose donors or novel methods for activating the aglycone moiety.

Comparative Analysis of Synthetic Routes

This section will dissect the synthetic strategies for Dapagliflozin, Canagliflozin, and Empagliflozin, comparing the traditional routes with more innovative approaches that utilize alternative precursors.

Dapagliflozin: Beyond the Standard Gluconolactone Approach

The conventional synthesis of Dapagliflozin typically involves the coupling of a protected D-gluconolactone with an aryl lithium species derived from 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][3] This method, while foundational, necessitates cryogenic temperatures (-78 °C) for the lithium-halogen exchange and subsequent C-arylation to minimize side reactions.[4]

A notable alternative, championed for its "green" credentials, utilizes 5-bromo-2-chlorobenzoic acid and D-gluconolactone as readily available starting materials.[1][3][5] This route features a one-pot Friedel-Crafts acylation and ketalization, followed by a condensation reaction.[1][3] The key advantage here is the avoidance of cryogenic conditions and a reduction in the number of work-up operations, leading to a more streamlined and environmentally benign process.[1][3][5]

Table 1: Comparison of Synthetic Routes for Dapagliflozin

ParameterTraditional RouteAlternative "Green" Route
Glucose Precursor Protected D-gluconolactoneD-gluconolactone
Aglycone Precursor 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene5-bromo-2-chlorobenzoic acid
Key Reaction C-arylation with aryl lithiumFriedel-Crafts acylation/ketalization
Reaction Conditions Cryogenic (-78 °C)Catalytic BF3·Et2O, milder temperatures
Overall Yield ~26.4%[6]>70% reported in some instances[3]
Key Advantages Well-establishedFewer steps, one-pot reactions, greener

Experimental Protocol: Green Synthesis of Dapagliflozin Intermediate

This protocol is a synthesized representation of the "green" approach described in the literature.[1][3]

  • Friedel-Crafts Acylation/Ketalization: To a mixture of 5-bromo-2-chlorobenzoic acid and D-gluconolactone in a suitable solvent, a catalytic amount of boron trifluoride diethyl etherate (BF3·Et2O) is added. The reaction is stirred at a controlled temperature until completion, forming the diaryl ketal intermediate in a one-pot manner. This intermediate often crystallizes directly from the reaction mixture, simplifying purification.

  • Condensation: The isolated diaryl ketal is then condensed with a protected glucose derivative.

  • Deprotection and Reduction: The subsequent intermediate undergoes deprotection of the silyl groups, followed by reduction of the anomeric position, typically using a silane reducing agent like triethylsilane in the presence of a Lewis acid, to yield Dapagliflozin.

Diagram: Synthetic Pathways for Dapagliflozin

G cluster_0 Traditional Route cluster_1 Alternative 'Green' Route Gluconolactone Protected D-gluconolactone Dapa_Trad Dapagliflozin Gluconolactone->Dapa_Trad C-Arylation (-78°C) ArylLithium Aryl Lithium (from Aryl Bromide) ArylLithium->Dapa_Trad BenzoicAcid 5-bromo-2-chlorobenzoic acid DiarylKetal Diaryl Ketal Intermediate BenzoicAcid->DiarylKetal Friedel-Crafts Acylation Gluconolactone2 D-gluconolactone Gluconolactone2->DiarylKetal Dapa_Green Dapagliflozin DiarylKetal->Dapa_Green Condensation & Reduction

Caption: Comparison of traditional and alternative synthetic routes for Dapagliflozin.

Canagliflozin: Exploring Anhydroglucose Chemistry

The industrial synthesis of Canagliflozin has often involved the coupling of a protected gluconolactone with an organometallic derivative of the thiophene-containing aglycone.[7][8][9] This approach shares similarities with the traditional Dapagliflozin synthesis, including the use of strong bases and low temperatures.

An elegant alternative involves the use of 1,6-anhydro-β-D-glucopyranose as the glucose donor.[2] This rigid, bicyclic precursor offers distinct stereochemical advantages. The β-face of the anomeric carbon is sterically hindered, favoring the desired β-selective C-arylation. This strategy can circumvent the need for extensive protecting group manipulation and often leads to higher stereoselectivity. One reported method demonstrates the synthesis of Canagliflozin from commercially available 1,6-anhydroglucose in a single C-C bond-forming step, thereby avoiding formal protection and deprotection steps.[7]

Table 2: Comparison of Synthetic Routes for Canagliflozin

ParameterGluconolactone Route1,6-Anhydroglucose Route
Glucose Precursor Protected D-gluconolactone1,6-anhydro-β-D-glucopyranose
Key Advantage Readily available starting materialHigh β-stereoselectivity, potentially fewer steps
Stereocontrol Can produce anomeric mixturesFavors β-anomer due to steric hindrance
Overall Efficiency Can be complex due to protecting groupsPotentially more streamlined

Experimental Protocol: C-Arylation of 1,6-Anhydroglucose for Canagliflozin Synthesis

This protocol is a conceptual representation based on literature descriptions.[2][7]

  • Activation of Aglycone: The thiophene-containing aglycone is converted to a suitable organometallic reagent, such as an arylalane, through reaction with an appropriate aluminum reagent.

  • C-Arylation: The unprotected 1,6-anhydro-β-D-glucose is reacted with the activated aglycone in the presence of a Lewis acid catalyst. The reaction is carefully controlled to promote the β-selective C-C bond formation.

  • Hydrolysis and Deprotection: The resulting intermediate is then hydrolyzed to open the anhydro ring and subsequently deprotected to yield Canagliflozin.

Diagram: Synthetic Pathways for Canagliflozin

G cluster_0 Gluconolactone Route cluster_1 1,6-Anhydroglucose Route Gluconolactone Protected D-gluconolactone Cana_Trad Canagliflozin Gluconolactone->Cana_Trad C-Arylation Thiophene_OM Organometallic Thiophene Aglycone Thiophene_OM->Cana_Trad Anhydroglucose 1,6-Anhydro-β-D- glucopyranose Cana_Alt Canagliflozin Anhydroglucose->Cana_Alt β-Selective C-Arylation ArylAlane Aryl Alane Aglycone ArylAlane->Cana_Alt

Caption: Comparison of gluconolactone and 1,6-anhydroglucose routes for Canagliflozin synthesis.

Empagliflozin: Optimizing the Grignard Reaction

The synthesis of Empagliflozin has been successfully achieved on a metric ton scale using a process that involves an I/Mg exchange of an aryl iodide precursor to form a Grignard reagent, which then reacts with gluconolactone.[10][11][12] While effective for large-scale production, this process still involves the in-situ formation of a highly reactive organometallic species.

An alternative approach focuses on synthesizing a highly active aglycone intermediate that can undergo the crucial C-C bond formation under milder conditions. For example, starting with 4-fluorotoluene, a series of reactions can be employed to construct the (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran intermediate.[13] This intermediate can then be condensed with a silylated gluconolactone. The use of a pre-functionalized and stable aglycone precursor can offer better control over the reaction and potentially lead to higher purity and yield.[13]

Table 3: Comparison of Synthetic Routes for Empagliflozin

ParameterGrignard Route (from Aryl Iodide)Pre-functionalized Aglycone Route
Aglycone Precursor Aryl Iodide(S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran
Key Reaction Grignard reaction with gluconolactoneCondensation with protected gluconolactone
Reaction Conditions Requires Grignard reagent formationCan potentially be milder
Overall Yield ~50% over several steps[11][12]High overall yields reported (up to 70%)[13]
Key Advantages Proven for large-scale productionShorter route, potentially easier to control[13]

Experimental Protocol: Synthesis of Empagliflozin via a Pre-functionalized Aglycone

This protocol is a conceptual outline based on patented procedures.[13]

  • Synthesis of Aglycone Intermediate: Starting from 4-fluorotoluene, a multi-step synthesis involving radical bromination, Friedel-Crafts alkylation, deprotection, diazotization-chlorination, and alkylation is performed to obtain (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran.

  • Condensation: The prepared aglycone intermediate is then condensed with 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.

  • Etherification and Deprotection: The resulting product undergoes etherification and subsequent removal of the silyl protecting groups to afford Empagliflozin.

Diagram: Synthetic Pathways for Empagliflozin

G cluster_0 Grignard Route cluster_1 Pre-functionalized Aglycone Route ArylIodide Aryl Iodide Grignard Grignard Reagent ArylIodide->Grignard I/Mg Exchange Gluconolactone Gluconolactone Empa_Trad Empagliflozin Gluconolactone->Empa_Trad Grignard->Empa_Trad Addition to Gluconolactone Fluorotoluene 4-Fluorotoluene Aglycone_Inter Pre-functionalized Aglycone Fluorotoluene->Aglycone_Inter Multi-step Synthesis Empa_Alt Empagliflozin Aglycone_Inter->Empa_Alt Condensation Protected_Gluco Protected Gluconolactone Protected_Gluco->Empa_Alt

Caption: Comparison of Grignard and pre-functionalized aglycone routes for Empagliflozin synthesis.

Conclusion: The Evolving Landscape of SGLT2 Inhibitor Synthesis

The synthesis of SGLT2 inhibitors is a dynamic field, with continuous innovation driving the development of more efficient, cost-effective, and sustainable manufacturing processes. While traditional methods based on gluconolactones and organometallic reagents have proven their value, the exploration of alternative precursors such as 1,6-anhydroglucose and pre-functionalized aglycones offers compelling advantages.

For researchers and drug development professionals, a thorough understanding of these alternative synthetic strategies is paramount. The choice of precursor and synthetic route has profound implications for yield, purity, scalability, and environmental impact. By embracing these innovative approaches, the pharmaceutical industry can continue to provide these life-changing medicines to patients worldwide in a more efficient and responsible manner.

References

  • Henschke, J. P., et al. (2015). β-Selective C-Arylation of Diisobutylaluminum Hydride Modified 1,6-Anhydroglucose: Synthesis of Canagliflozin without Recourse to Conventional Protecting Groups. The Journal of Organic Chemistry.
  • Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27-39.
  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360.
  • Scite.ai. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles.
  • Hu, L., et al. (2019). A facile and green synthesis of dapagliflozin.
  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-4093.
  • Balkanski, S. (2021).
  • van der Aart, J., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry, 64(22), 16793-16803.
  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. PubMed.
  • Yu, J.-H., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar.
  • Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor.
  • ResearchGate. (2014). ChemInform Abstract: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside.
  • ResearchGate. (2019). A Concise and Efficient Synthesis of Dapagliflozin.
  • Google Patents. (n.d.). CN107556302B - A kind of method for preparing empagliflozin.
  • ResearchGate. (2013). (PDF) A facile synthesis of 6-deoxydapagliflozin.
  • Pharmacia. (2021). Dapagliflozin – structure, synthesis, and new indications.
  • PubMed. (2014). Synthesis of Empagliflozin, a Novel and Selective Sodium-Glucose co-transporter-2 Inhibitor, Labeled With carbon-14 and carbon-13.
  • Patsnap. (n.d.). Synthesis process for empagliflozin.
  • Oriprobe. (2014). Improved synthesis of dapagliflozin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Chemical Synthesis: The Role of Empagliflozin Intermediates.
  • Silva, F., & Lobo, H. R. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 341-367.
  • Google Patents. (n.d.). CN104478839A - Synthesis method of dapagliflozin.
  • Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.

Sources

A Senior Application Scientist's Guide to Benchmarking New Synthetic Methodologies Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

The primary goal of a medicinal chemist is to efficiently discover new drug candidates, a different motivation from those in natural product synthesis who may aim to demonstrate a novel reaction's utility on a complex scaffold.[1] This guide is designed to bridge the gap between novel reaction development and practical application, providing the tools to determine if a new route is genuinely superior for your specific needs.

Part 1: The Pillars of a Robust Benchmarking Framework

A meaningful comparison of synthetic routes requires a multi-faceted approach that goes beyond simply comparing the final product yield. A holistic evaluation should encompass a range of quantitative and qualitative metrics that address efficiency, environmental impact, cost, and process robustness.[2][3][4]

Key Performance Indicators (KPIs) for Synthetic Route Evaluation

The following KPIs are essential for a comprehensive assessment of a synthetic route:

  • Yield: The most fundamental metric, representing the efficiency of a chemical reaction. It is crucial to consider both the isolated yield of the desired product and the yield of any significant byproducts.

  • Process Mass Intensity (PMI): A key green chemistry metric that provides a comprehensive measure of the efficiency of a chemical process.[5][6][7] It is calculated as the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specified mass of the final product.[7][8] A lower PMI indicates a more sustainable and efficient process.[5]

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[5][6] It is calculated as the total mass of waste divided by the mass of the product.[6][7] A lower E-Factor is indicative of a greener process.

  • Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants.[7] It highlights how many atoms from the reactants are incorporated into the final product versus being lost as byproducts.[7][9]

  • Cost of Goods (COGs): This encompasses all direct costs associated with the production of a compound, including raw materials, labor, and manufacturing overhead.[10][11][12][13] A thorough COGs analysis is critical for evaluating the economic viability of a synthetic route, especially in a drug development context.[14]

  • Impurity Profile: A detailed analysis of all impurities present in the final product.[15][16] This is a critical factor in pharmaceutical development, as impurities can impact the safety and efficacy of a drug.[15][16] Even trace amounts of certain impurities can pose significant health risks.[15]

  • Process Robustness: This refers to the ability of a process to consistently produce the desired product within the specified quality parameters, despite small variations in reaction conditions.[2]

A unified metrics toolkit that encompasses a holistic range of criteria is invaluable for measuring the "greenness" of a reaction.[17]

Visualizing the Benchmarking Workflow

A systematic approach is crucial for a successful benchmarking study. The following workflow diagram outlines the key stages:

Benchmarking_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Decision start Define Project Goals & Scope select_routes Select New & Established Routes for Comparison start->select_routes define_kpis Define Key Performance Indicators (KPIs) select_routes->define_kpis design_exp Design Head-to-Head Experiments define_kpis->design_exp execute_exp Execute Experiments in Parallel design_exp->execute_exp collect_data Collect Analytical & Process Data execute_exp->collect_data analyze_data Analyze Data Against KPIs collect_data->analyze_data compare_routes Compare Route Performance Objectively analyze_data->compare_routes decision Make Go/No-Go Decision compare_routes->decision

Caption: A streamlined workflow for benchmarking synthetic methodologies.

Part 2: Designing and Executing the Comparative Study

With a clear framework in place, the next step is to design and execute the experiments that will generate the data for your comparison. The principles of Design of Experiments (DoE) can be a powerful tool for optimizing chemical reactions and efficiently exploring the reaction space.[18][19][20]

Experimental Protocol: A Head-to-Head Comparison

This protocol outlines a general approach for comparing a new and an established synthetic route. It is essential to adapt this protocol to the specific chemistry of the reactions being studied.

Objective: To quantitatively and qualitatively compare the performance of a new synthetic methodology against an established route for the synthesis of a target molecule.

Materials:

  • All necessary starting materials, reagents, and solvents for both synthetic routes.

  • Appropriate analytical standards for the starting materials, product, and any known or potential impurities.

  • Standard laboratory glassware and equipment.

  • Analytical instrumentation (e.g., HPLC, GC, LC-MS, NMR).[21]

Procedure:

  • Parallel Execution: Set up both the new and established reactions simultaneously to minimize the impact of temporal variations in laboratory conditions.

  • Identical Starting Materials: Use the same batches of starting materials and reagents for both routes to ensure a fair comparison.

  • Reaction Monitoring: Monitor the progress of both reactions using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine reaction kinetics and completion.

  • Work-up and Isolation: Upon reaction completion, perform the work-up and isolation procedures as described in the respective protocols. Carefully record the mass of all materials used and waste generated.

  • Product Characterization:

    • Determine the isolated yield of the purified product for both routes.

    • Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, MS, elemental analysis).

  • Impurity Profiling:

    • Analyze the crude and purified product from both routes using a high-resolution analytical method such as HPLC or LC-MS to identify and quantify any impurities.[15][16][22]

    • Characterize the structure of any significant unknown impurities.

  • Data Collection for KPI Calculation:

    • Record the mass of all inputs (starting materials, reagents, solvents, process water) for both routes to calculate PMI and E-Factor.[5][6]

    • Gather pricing information for all materials to perform a COGs analysis.[14]

Part 3: Case Study: Photoredox vs. Palladium-Catalyzed Cross-Coupling

To illustrate the practical application of this benchmarking framework, let's consider a hypothetical case study comparing a novel photoredox-catalyzed cross-coupling reaction with a traditional palladium-catalyzed Heck reaction for the synthesis of a key pharmaceutical intermediate. The merger of photoredox and palladium catalysis has opened up new avenues in organic synthesis, often providing access to previously challenging transformations under mild conditions.[23][24][25][26]

The Reactions:
  • Established Route (Heck Reaction): A well-established palladium-catalyzed reaction for the formation of carbon-carbon bonds.[27][28][29][30] While widely used, it can require high temperatures and the use of expensive and sometimes toxic phosphine ligands.[27]

  • New Methodology (Photoredox Catalysis): A newer approach that utilizes visible light and a photocatalyst to facilitate the cross-coupling reaction.[31] This method often proceeds at room temperature and can offer improved functional group tolerance.[31]

Data Summary Table

The following table summarizes the hypothetical data collected from the head-to-head comparison of the two routes.

Key Performance IndicatorEstablished Route (Heck Reaction)New Methodology (Photoredox Catalysis)
Yield 85%92%
Process Mass Intensity (PMI) 15085
E-Factor 14984
Atom Economy 75%88%
Cost of Goods (COGs) / kg $500$450
Key Impurity Level 0.5% (Impurity A)0.1% (Impurity B)
Reaction Temperature 100 °C25 °C
Catalyst Loading 1 mol% Pd(OAc)2, 2 mol% PPh30.5 mol% Ir(ppy)3
Process Robustness Sensitive to air and moistureTolerant to air and moisture

Part 4: Data Interpretation and Decision Making

The final step in the benchmarking process is to interpret the collected data and make an informed decision about which synthetic route is superior for your specific application.

In our case study, the new photoredox methodology demonstrates clear advantages across several key metrics. It provides a higher yield, a significantly lower PMI and E-Factor, and a more favorable cost of goods. Furthermore, the milder reaction conditions and improved process robustness make it a more desirable option for scale-up and manufacturing. The lower level of the key impurity is also a significant advantage in a pharmaceutical context.

Decision-Making Tree

The following diagram illustrates a logical decision-making process for selecting a synthetic route based on the benchmarking data.

Decision_Tree start Benchmarking Data Analysis q1 Does the new route offer a significant improvement in at least one key metric (e.g., Yield, PMI, COGs)? start->q1 q2 Are there any critical drawbacks to the new route (e.g., safety concerns, scalability issues, critical impurities)? q1->q2 Yes q3 Is the established route 'good enough' for the current stage of development? q1->q3 No adopt_new Adopt New Methodology q2->adopt_new No further_dev Further Development of New Route Required q2->further_dev Yes stay_established Stay with Established Route q3->stay_established Yes q3->further_dev No

Caption: A decision-making tree for synthetic route selection.

Conclusion

Benchmarking a new synthetic methodology against an established route is a critical exercise for any scientist or researcher involved in chemical synthesis. By moving beyond a simple yield comparison and embracing a holistic set of key performance indicators, you can make data-driven decisions that lead to the selection of more efficient, sustainable, and cost-effective synthetic routes. The framework, protocols, and tools presented in this guide provide a robust foundation for conducting these essential comparative studies, ultimately accelerating the development of new and improved chemical processes.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4).
  • Evolving Green Chemistry Metrics into Predictive Tools for Decision Making and Benchmarking Analytics. (2017). ACS Sustainable Chemistry & Engineering, 5(12), 11871-11878.
  • Using Data Analysis To Evaluate and Compare Chemical Syntheses. (2020). Organic Process Research & Development, 24(9), 1735-1747.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 55(4).
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. (n.d.). Vedantu.
  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach. (n.d.). ACS Green Chemistry Institute.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2023). Journal of Drug Delivery and Therapeutics, 13(10-S), 136-141.
  • Impurity Profiling in Drug Development. (2020). Veeprho.
  • Heck Reaction: Definition, Mechanism, Types, stereoselectivity. (n.d.). Testbook.
  • Impurity profiling of pharmaceutical Formulation. (2023). World Journal of Pharmaceutical Research, 12(15), 1047-1060.
  • Heck reaction. (2023). Chemistry LibreTexts.
  • Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes.
  • Green chemistry metrics: Insights from case studies in fine chemical processes. (2025). Journal of Cleaner Production, 454, 141979.
  • Heck Reaction Mechanism. (n.d.). BYJU'S.
  • Key Metrics to Inform Chemical Synthesis Route Design. (2018). Organic Process Research & Development, 22(10), 1325-1337.
  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). ACS Omega, 7(8), 6982-6991.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2019). Molecules, 24(18), 3299.
  • Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. (2019). Angewandte Chemie International Edition, 58(16), 5192-5202.
  • Towards a holistic approach to metrics for the 21st century pharmaceutical industry. (2016). Green Chemistry, 18(2), 310-321.
  • A simple similarity metric for comparing synthetic routes. (2024). Digital Discovery, 3(6), 1133-1140.
  • PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. (2022). Journal of Cheminformatics, 14(1), 47.
  • The E Factor and Process Mass Intensity. (2018). In Green Chemistry Metrics (pp. 29-47). Springer, Cham.
  • PaRoutes: a framework for benchmarking retrosynthesis route predictions. (2022). ChemRxiv.
  • Experimental Design in Chemistry. (2021). AZoLifeSciences.
  • Relationships Between Step and Cumulative PMI and E-factors. (2018). ChemRxiv.
  • Useful Green Chemistry Metrics. (2019). Scientific Update.
  • METRICS. (n.d.). Green Chemistry Toolkit.
  • Green Chemistry Metrics, A Review. (2022). Molecules, 27(13), 4193.
  • Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. (2025). Chemical Science, 16(33), 20561-20570.
  • Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. (2024). ChemRxiv.
  • PaRoutes: a framework for benchmarking retrosynthesis route predictions. (2022). ChemRxiv.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). Organic Process Research & Development, 29(6), 1435-1447.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2016). Organic & Biomolecular Chemistry, 14(3), 847-858.
  • Key Performance Indicators for the Chemicals Strategy for Sustainability. (2022). European Commission.
  • Designs for explorative experiments in organic synthetic chemistry. (2002). Journal of Chemometrics, 16(8-10), 385-393.
  • Cost of Goods Sold (COGS) Analyses: FAQ Brief. (2023). Clinton Health Access Initiative.
  • Designing Experiments : r/OrganicChemistry. (2023). Reddit.
  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? (2015). Journal of Medicinal Chemistry, 58(23), 9119-9137.
  • Cooperative photoredox and palladium catalysis: recent advances in various functionalization reactions. (2018). Organic & Biomolecular Chemistry, 16(34), 6177-6194.
  • Cooperative Photoredox and Palladium Catalysis: Recent Advances in Various Functionalization Reactions. (2018). Organic & Biomolecular Chemistry, 16(34), 6177-6194.
  • New Methods in Synthesis and Development for Pharmaceuticals. (2007). In The Role of Chemistry in the Discovery and Development of New Medicines. National Academies Press (US).
  • Photoredox Catalysis in Organic Chemistry. (2016). Chemical Reviews, 116(17), 10075-10166. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Reading-List/Megan/Chem-Rev-2016-116-10075.pdf]([Link] Macmillan-Group-Reading-List/Megan/Chem-Rev-2016-116-10075.pdf)
  • Complete guide to cost of good sold (COGS). (n.d.). Katana Manufacturing ERP.
  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. (2017). Accounts of Chemical Research, 50(8), 1873-1886.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). Molecules, 28(13), 5129.
  • Cost of Goods Sold (COGS): What It Is & How to Calculate. (2025). NetSuite.
  • Cost of Goods Sold (COGS). (2018). YouTube.
  • Synthetic Approaches to the New Drugs Approved During 2020. (2021). Journal of Medicinal Chemistry, 64(5), 2387-2437.
  • Synthetic biology for pharmaceutical drug discovery. (2015). Expert Opinion on Drug Discovery, 10(12), 1269-1279.

Sources

Safety Operating Guide

Mastering the Safe Handling of 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-4-chloro-2-hydroxybenzoic acid, a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols. Moving beyond a simple checklist, this document explains the causality behind each recommendation, ensuring a deep, actionable understanding of safe laboratory operations.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns.[1]

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust may lead to respiratory irritation.[1][2][3]

A thorough review of the Safety Data Sheet (SDS) is a mandatory prerequisite before commencing any work with this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required is dictated by the nature of the task and the potential for exposure.

TaskRequired PPERationale
Handling Solid Compound - Chemical splash goggles- Nitrile or Neoprene gloves- Laboratory coatProtects against accidental eye contact and skin irritation from the solid material.
Weighing and Transferring Powder - Chemical splash goggles- Face shield (recommended)- Nitrile or Neoprene gloves- Laboratory coat- NIOSH-approved N95 or higher particulate respiratorThe generation of airborne dust particles is a primary concern. A respirator is crucial to prevent respiratory irritation. A face shield offers an additional layer of protection for the face. All weighing and transferring of the powder must be conducted within a certified chemical fume hood.[4]
Preparing Solutions - Chemical splash goggles- Nitrile or Neoprene gloves- Laboratory coatProtects against splashes of the dissolved compound.
Post-Experiment Cleanup - Chemical splash goggles- Nitrile or Neoprene gloves- Laboratory coatEnsures protection during the decontamination of glassware and work surfaces.

Glove Selection: While nitrile gloves are common in laboratory settings, they may offer limited protection against halogenated and aromatic hydrocarbons.[2][3] For prolonged contact or in the event of a spill, neoprene gloves are a more robust choice.[5][6] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.

Engineering Controls: Minimizing Exposure at the Source

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For this compound, the following are mandatory:

  • Chemical Fume Hood: All work that involves handling the powdered form of this compound, including weighing and transferring, must be performed in a properly functioning chemical fume hood.[4][7] This is to prevent the inhalation of any airborne dust.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential vapors or dust.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. In case of accidental contact, immediate and thorough flushing of the affected area is critical.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing:
  • Don the appropriate PPE: This includes a lab coat, chemical splash goggles, and nitrile or neoprene gloves.

  • Work within a fume hood: Perform all manipulations of the solid compound inside a certified chemical fume hood.

  • Use a disposable weighing boat or paper: This minimizes contamination of the balance.

  • Handle with care: Avoid creating dust when scooping or transferring the powder.

  • Clean up spills immediately: Use a moistened absorbent pad to gently wipe up any spilled powder to avoid generating dust.

Dissolution and Reaction:
  • Add the solid to the solvent slowly: This prevents splashing.

  • Ensure constant stirring: This will aid in dissolution and prevent localized heating.

  • Maintain a controlled temperature: If the reaction is exothermic, use an ice bath to manage the temperature.

Spill and Emergency Procedures

Minor Spill (Contained within the fume hood):
  • Alert nearby personnel.

  • Wear appropriate PPE: Lab coat, goggles, and double-gloving with nitrile or neoprene gloves is recommended.

  • Gently cover the spill with an absorbent material: Moisten the absorbent material to prevent the generation of dust.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area: Use a suitable solvent (e.g., ethanol) to wipe the spill area, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of the fume hood):
  • Evacuate the immediate area.

  • Alert your supervisor and the institutional safety office.

  • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.

  • Segregate Waste: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[1] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Solid Waste: Contaminated gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then into the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates from cleaning glassware should be collected in a sealed, compatible container for liquid hazardous waste.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

Workflow for Safe Handling of this compound A Task Identification B Handling Solid Powder? A->B C Work in Fume Hood Wear Respirator (N95) Face Shield Recommended B->C Yes D Standard Lab Practice B->D No E Select Appropriate PPE (Goggles, Gloves, Lab Coat) C->E D->E F Perform Task E->F G Spill Occurs? F->G H Follow Spill Protocol G->H Yes I Segregate Halogenated Waste G->I No H->I J Dispose via EHS I->J K Decontaminate Work Area J->K

Caption: Decision workflow for handling this compound.

References

  • PubChem. This compound.
  • 3M.
  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. (2025-06-23). [Link]
  • 3M New Zealand. Respirator Selection | Respiratory Protection Safety Expertise Centre. [Link]
  • Syracuse University. Irritants - Environmental Health & Safety Services. [Link]
  • Infrastructure Health and Safety Association.
  • Fisher Scientific.
  • University of Pennsylvania. SOP: Irritants | PennEHRS. (2022-10-04). [Link]
  • University of Pennsylvania.
  • Stanford University. 24-002h - General Use SOP - Irritants. [Link]
  • Temple University.
  • Scribd. Irritant Chemicals: Description. [Link]
  • University of Essex.
  • University of California, Santa Cruz. OSHA Glove Selection Chart. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.